molecular formula C9H10N2 B062234 2-methyl-1H-indol-4-amine CAS No. 182234-10-2

2-methyl-1H-indol-4-amine

Cat. No.: B062234
CAS No.: 182234-10-2
M. Wt: 146.19 g/mol
InChI Key: AFDSHAHBYKPZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1H-indol-4-amine is a high-purity indole derivative of significant interest in medicinal chemistry and pharmacological research. This compound serves as a critical synthetic intermediate and a privileged scaffold for the development of novel bioactive molecules. Its core structure, featuring an amine group at the 4-position of the indole ring, makes it a versatile building block for the synthesis of more complex heterocyclic compounds, particularly those targeting serotonin receptors and kinase pathways. Researchers utilize this compound in the design and synthesis of potential therapeutic agents, with investigations spanning oncology, neuroscience, and inflammation. Its mechanism of action is often derived from its role as a core fragment in molecules that modulate key enzymatic processes or receptor-mediated signaling. This reagent is provided to support advanced scientific inquiry, including structure-activity relationship (SAR) studies, lead optimization, and high-throughput screening campaigns.

Properties

IUPAC Name

2-methyl-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDSHAHBYKPZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-1H-indol-4-amine is a heterocyclic aromatic amine belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds, including neurotransmitters like serotonin. As a substituted indole, this compound holds potential as a building block in the synthesis of novel therapeutic agents. Its chemical properties, including reactivity and potential biological interactions, are of significant interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed hypothetical experimental protocols for its synthesis, and a visualization of a relevant biological signaling pathway.

Chemical Properties

Due to the limited availability of direct experimental data for this compound, the following table summarizes its fundamental chemical identity and predicted physicochemical properties. These predicted values offer a valuable starting point for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₉H₁₀N₂N/A
Molecular Weight 146.19 g/mol N/A
CAS Number 182234-10-2[1]
Predicted XLogP3 1.5Predicted
Predicted Hydrogen Bond Donor Count 2Predicted
Predicted Hydrogen Bond Acceptor Count 2Predicted
Predicted Rotatable Bond Count 1Predicted
Predicted Topological Polar Surface Area 42.8 ŲPredicted
Predicted pKa (most basic) 5.3 (Amine)Predicted
Predicted pKa (most acidic) 17.5 (Indole NH)Predicted

Experimental Protocols

While specific literature detailing the synthesis of this compound is scarce, its preparation can be reasonably proposed through established methodologies for indole synthesis. Two plausible synthetic routes are outlined below.

Method 1: Fischer Indole Synthesis followed by Reduction

This approach involves the formation of the indole ring system from a substituted phenylhydrazine and a ketone, followed by the reduction of a nitro group to the desired amine.

Step 1: Synthesis of 2-methyl-4-nitro-1H-indole

The Fischer indole synthesis is a classic and versatile method for preparing indoles.[2][3][4] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2][3][4]

  • Reactants: (4-nitrophenyl)hydrazine and acetone.

  • Catalyst: A Brønsted acid (e.g., polyphosphoric acid (PPA), sulfuric acid) or a Lewis acid (e.g., zinc chloride).[4]

  • Procedure:

    • To a stirred solution of (4-nitrophenyl)hydrazine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol), add acetone (1.1 eq).

    • Carefully add the acid catalyst portion-wise, maintaining the temperature below 40°C.

    • Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and pour it into ice-water.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

    • Filter the precipitate, wash with water, and dry under vacuum.

    • Purify the crude 2-methyl-4-nitro-1H-indole by recrystallization or column chromatography.

Step 2: Reduction of 2-methyl-4-nitro-1H-indole to this compound

The reduction of the nitro group to an amine is a common transformation in organic synthesis.

  • Reducing Agents: Several reagents can be employed for this reduction, including:

    • Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate).

    • Metal-based Reductants: Tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid or with a catalytic amount of HCl.[5]

  • General Procedure (using SnCl₂):

    • Dissolve 2-methyl-4-nitro-1H-indole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add an excess of tin(II) chloride dihydrate (e.g., 4-5 eq).

    • Add concentrated hydrochloric acid and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize it with a strong base (e.g., concentrated NaOH solution) until the solution is alkaline.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography on silica gel.

Method 2: Reductive Cyclization of a Substituted o-Nitrotoluene

This method involves the construction of the indole ring from a suitably substituted aromatic precursor.

  • Starting Material: A plausible precursor would be 1-methyl-2-nitro-3-(2-oxopropyl)benzene. The synthesis of this precursor would involve standard aromatic chemistry.

  • Reaction: The reductive cyclization is typically carried out using a reducing agent that can simultaneously reduce the nitro group and facilitate the cyclization.

  • General Procedure:

    • Dissolve the ortho-nitro precursor in a suitable solvent (e.g., acetic acid or ethanol).

    • Add a reducing agent, such as iron powder with a catalytic amount of hydrochloric acid.[5]

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the mixture and filter it through a pad of celite to remove the metal salts.

    • Neutralize the filtrate with a base and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Potential Signaling Pathway Involvement

Indole derivatives are well-known to interact with various biological targets, particularly serotonin (5-hydroxytryptamine, 5-HT) receptors, due to their structural similarity to the endogenous ligand serotonin.[6] The 5-HT₂A receptor, a G-protein coupled receptor (GPCR), is a prominent target for many psychoactive indole-containing compounds.[7] Activation of the 5-HT₂A receptor initiates a complex intracellular signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound (Potential Agonist) 5HT2A_Receptor 5-HT2A Receptor Ligand->5HT2A_Receptor G_Protein Gαq/11 5HT2A_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates Downstream Downstream Cellular Responses PKC->Downstream phosphorylates targets

Caption: Generalized 5-HT2A Receptor Signaling Pathway.

The binding of an agonist, such as potentially this compound, to the 5-HT₂A receptor leads to a conformational change that activates the associated Gq/11 G-protein.[7][8] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ diffuses through the cytoplasm to stimulate the release of calcium ions (Ca²⁺) from intracellular stores.[7] Both DAG and increased intracellular Ca²⁺ levels act together to activate protein kinase C (PKC), which then phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.[7]

Conclusion

This compound represents a valuable, yet under-characterized, chemical entity for synthetic and medicinal chemistry. While experimental data on its specific properties are limited, established synthetic routes for related indole compounds provide a solid foundation for its preparation. The structural similarity of this molecule to known serotonergic ligands suggests its potential interaction with serotonin receptors, such as the 5-HT₂A receptor, making it an interesting candidate for further investigation in the context of neuropharmacology and drug discovery. The information presented in this guide serves as a foundational resource for researchers aiming to explore the synthesis, properties, and potential biological activities of this compound.

References

2-methyl-1H-indol-4-amine structure and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-1H-indol-4-amine, a substituted indole derivative, holds potential as a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, including neurotransmitters, alkaloids, and pharmaceuticals. The presence of a methyl group at the 2-position and an amine group at the 4-position of the indole ring offers unique opportunities for chemical modification and exploration of structure-activity relationships. This technical guide provides a comprehensive overview of the available information on the structure, molecular weight, and other physicochemical properties of this compound, along with a discussion of general synthetic strategies and the broader biological context of aminoindoles.

Chemical Structure and Molecular Properties

The chemical structure of this compound is characterized by a bicyclic system consisting of a benzene ring fused to a pyrrole ring, with a methyl substituent at the C2 position and an amino group at the C4 position.

Molecular Structure:

Structure of this compound

PropertyValueSource
CAS Number 182234-10-2[1][2][3][4]
Molecular Formula C₉H₁₀N₂[4][5]
Molecular Weight 146.19 g/mol [5]
Purity 98% (as available from suppliers)[6]
Physical State Not available[6]
Boiling Point Not available[6]
Melting Point Not available
Solubility Not available
Storage Room temperature[5]

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, based on established methods for the synthesis of substituted indoles, a plausible synthetic route can be proposed. A common and versatile method is the Fischer indole synthesis.

Proposed Synthetic Workflow (Fischer Indole Synthesis):

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Reduction cluster_4 Final Product A 3-Nitrophenylhydrazine C Acid-catalyzed condensation (e.g., H2SO4, ZnCl2) A->C B Acetone B->C D Formation of Phenylhydrazone C->D E Rearrangement and Cyclization D->E F 2-methyl-4-nitro-1H-indole E->F G Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) F->G H This compound G->H

Generalized Fischer Indole Synthesis Workflow

Detailed Methodological Steps (Hypothetical):

  • Formation of the Phenylhydrazone: (3-Nitrophenyl)hydrazine would be reacted with acetone in the presence of a catalytic amount of acid (e.g., acetic acid) in a suitable solvent like ethanol. The reaction mixture would be stirred, typically at room temperature, until the formation of the corresponding phenylhydrazone is complete, which can be monitored by thin-layer chromatography (TLC).

  • Fischer Indole Synthesis: The isolated phenylhydrazone would then be subjected to cyclization under acidic conditions. This can be achieved using a variety of acids, such as sulfuric acid, polyphosphoric acid, or Lewis acids like zinc chloride. The mixture is typically heated to facilitate the[1][1]-sigmatropic rearrangement and subsequent cyclization to form the indole ring. This step would yield 2-methyl-4-nitro-1H-indole.

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group at the 4-position to an amine. This is a standard transformation in organic synthesis and can be accomplished using various reducing agents. Common methods include the use of tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Purification: The final product, this compound, would be purified using standard laboratory techniques such as extraction, followed by column chromatography or recrystallization to obtain the compound in high purity.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the scientific literature detailing the biological activity or the precise signaling pathways modulated by this compound. However, the broader class of indole derivatives is known to exhibit a wide range of pharmacological properties, and this compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

The indole nucleus is a core component of many biologically active molecules and is often considered a "privileged scaffold" in medicinal chemistry. The amino group at the 4-position provides a handle for further chemical modifications, allowing for the generation of a library of derivatives for screening against various biological targets.

Potential Areas of Pharmacological Interest:

  • Neurotransmitter Receptor Modulation: The structural similarity of the indole core to serotonin suggests that derivatives of this compound could potentially interact with serotonin receptors or other neurotransmitter systems in the central nervous system.

  • Enzyme Inhibition: Many indole-containing compounds are known to be potent inhibitors of various enzymes, such as kinases, which are critical in cell signaling pathways. The specific substitution pattern of this compound could be explored for the development of targeted enzyme inhibitors.

  • Antimicrobial and Antiviral Agents: The indole scaffold is present in several natural and synthetic compounds with antimicrobial and antiviral activities.

Illustrative Signaling Pathway Involving Indole Derivatives (General):

While no specific pathway for this compound is known, the following diagram illustrates a generalized kinase signaling pathway, a common target for indole-based inhibitors in drug development.

G A Growth Factor B Receptor Tyrosine Kinase A->B Binds and activates C Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) B->C Phosphorylates and activates D Transcription Factors C->D Activates E Gene Expression D->E Regulates F Cell Proliferation, Survival, etc. E->F Leads to G Indole-based Kinase Inhibitor (Hypothetical Derivative of This compound) G->B Inhibits

Generalized Kinase Signaling Pathway Targeted by Indole Derivatives

Conclusion

This compound is a chemical entity with significant potential for the development of novel, biologically active compounds. While specific experimental data on its physical properties and biological functions are currently limited in the public domain, its structural features make it an attractive starting point for medicinal chemistry campaigns. The general synthetic strategies outlined in this guide provide a foundation for its preparation in a laboratory setting. Further research into the synthesis of its derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this indole scaffold. Professionals in drug development are encouraged to consider this molecule as a versatile building block for creating new chemical entities targeting a range of diseases.

References

Spectroscopic data for 2-methyl-1H-indol-4-amine (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Spectroscopic Analysis of 2-methyl-1H-indol-4-amine

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds, such as constitutional isomers and other substituted indoles. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data for related indole derivatives and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 7.9 - 8.1br s1HN1-HChemical shift can be variable and the peak may be broad.[1]
~ 6.9 - 7.1t1HH6Expected to be a triplet due to coupling with H5 and H7.
~ 6.5 - 6.7d1HH5Expected to be a doublet.
~ 6.3 - 6.5d1HH7Expected to be a doublet.
~ 6.2s1HH3A singlet is expected for the proton at the 3-position.
~ 3.5 - 4.5br s2HN4-H₂Broad singlet, chemical shift is concentration-dependent.[1]
~ 2.4s3HC2-CH₃A sharp singlet is characteristic of the N-methyl group.[1]

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)AssignmentNotes
~ 140 - 145C4Carbon bearing the amino group, expected to be downfield.
~ 135 - 138C7aQuaternary carbon.
~ 134 - 136C2Carbon with the methyl substituent.
~ 125 - 128C3aQuaternary carbon.
~ 120 - 122C6Aromatic CH.
~ 105 - 110C5Aromatic CH.
~ 103 - 108C7Aromatic CH.
~ 98 - 102C3Aromatic CH.
~ 12 - 15C2-CH₃Methyl carbon.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentNotes
~ 3450 & 3350Medium, SharpAsymmetric & Symmetric N-H StretchCharacteristic of a primary aromatic amine (two bands).[2][3][4]
~ 3300Medium, BroadN-H StretchIndole N-H.
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2950 - 2850MediumAliphatic C-H StretchMethyl group C-H stretching.
~ 1620StrongN-H Bend (Scissoring)Primary amine N-H bending vibration.[3][4]
~ 1580MediumC=C StretchAromatic ring stretching.
~ 1335 - 1250StrongC-N StretchAromatic amine C-N stretching.[4]
~ 910 - 665Broad, StrongN-H WagOut-of-plane bending for the primary amine.[4]
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Ionization Mode: Electron Ionization - EI)

m/zIonNotes
146[M]⁺Molecular ion peak.
131[M - CH₃]⁺Loss of the methyl group.
130[M - NH₂]⁺Loss of the amino group.
119[M - HCN]⁺A common fragmentation pathway for indoles involves the loss of hydrogen cyanide.
104Further fragmentation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is around 4-5 cm.[5]

  • Data Acquisition:

    • Record ¹H NMR and ¹³C NMR spectra on a spectrometer, for instance, a 500 MHz instrument.[6]

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[7]

    • Using a pipette, apply a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[7]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment first.

    • Then, run the analysis of the sample to obtain the infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[8]

    • Ensure the solution is free of particles by centrifuging or filtering if necessary.[9]

    • Transfer the prepared sample into a 1.5 mL glass autosampler vial.[8]

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • The sample is vaporized in the injector and separated on the GC column based on volatility and interaction with the stationary phase.[9]

    • Following separation, the components enter the mass spectrometer.

    • Use Electron Ionization (EI) at 70 eV, which is a standard method for generating fragment-rich and reproducible mass spectra for small molecules.[10]

    • The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a substituted indole derivative like this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Start Starting Materials (e.g., Substituted Aniline/Hydrazine) Reaction Chemical Synthesis (e.g., Fischer Indole Synthesis) Start->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification PurifiedProduct Purified this compound Purification->PurifiedProduct NMR NMR Spectroscopy (¹H, ¹³C) StructureElucidation Structure Elucidation NMR->StructureElucidation IR IR Spectroscopy IR->StructureElucidation MS Mass Spectrometry (e.g., GC-MS) MS->StructureElucidation PurifiedProduct->NMR PurifiedProduct->IR PurifiedProduct->MS

References

The Biological Frontier of Substituted Indoleamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoleamine scaffold, a privileged structure in medicinal chemistry, forms the backbone of a vast array of biologically active molecules, including the endogenous neurotransmitter serotonin and the neurohormone melatonin. Chemical modification of the indoleamine core has given rise to a diverse class of substituted indoleamines with a wide spectrum of pharmacological activities. These compounds have garnered significant interest for their potential therapeutic applications in a range of disorders, from neuropsychiatric conditions like depression and anxiety to metabolic diseases and cancer.[1][2][3]

This technical guide provides an in-depth exploration of the biological activity of substituted indoleamines. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their effects.

Quantitative Pharmacological Data

The biological activity of substituted indoleamines is exquisitely sensitive to the nature and position of substituents on the indole ring and the ethylamine side chain. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a selection of substituted tryptamines at key serotonin (5-HT) and melatonin (MT) receptors, as well as their inhibitory activity against indoleamine 2,3-dioxygenase (IDO1).

Table 1: Binding Affinities (Ki, nM) of Substituted Tryptamines at Serotonin Receptors and Transporter

Compound5-HT1A5-HT2A5-HT2CSERTReference(s)
N,N-Dimethyltryptamine (DMT)128347234>10,000[4]
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)1664.4-3300[5]
Psilocin (4-HO-DMT)-4.61.1-[2]
N,N-Diethyltryptamine (DET)15.5114-3100[5]
5-Methoxy-N,N-diethyltryptamine (5-MeO-DET)15.5114-3100[5]
N,N-Dipropyltryptamine (DPT)18.2196-4500[5]
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-MIPT)30.6196-4500[5]
4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT)-20.32.5-[2]

Note: '-' indicates data not available in the cited sources.

Table 2: Functional Potency (EC50, nM) and Efficacy (% of 5-HT) of Substituted Tryptamines at 5-HT2A Receptors

CompoundEC50 (nM)Emax (% of 5-HT)Assay TypeReference(s)
Psilocin (4-HO-DMT)8.1100Calcium Mobilization[2]
4-HO-MET17.0100Calcium Mobilization[6]
4-AcO-DMT12079.2Calcium Mobilization[2][6]
5-MeO-DMT20370Phosphoinositide Hydrolysis[7]
N,N-Dimethyltryptamine (DMT)--Phosphoinositide Hydrolysis[8]

Note: '-' indicates data not available in the cited sources.

Table 3: Inhibitory Potency (IC50/EC50, µM) of Indoleamine-based IDO1 Inhibitors

CompoundIC50/EC50 (µM)Assay TypeReference(s)
1-Methyl-DL-Tryptophan>100Cellular (HeLa)[9]
Epacadostat (INCB024360)0.072Enzymatic[10]
Imidazothiazole Derivative<5Cellular[11]

Structure-Activity Relationships (SAR)

The extensive research into substituted indoleamines has revealed key structural features that govern their affinity and functional activity at various biological targets.

  • Serotonin 5-HT2A Receptors: Activation of the 5-HT2A receptor is the primary mechanism underlying the psychoactive effects of classic hallucinogens.[1][12]

    • Indole Ring Substitutions: Substitution at the 4- and 5-positions of the indole ring significantly influences 5-HT2A receptor activity. A 4-hydroxyl group (as in psilocin) generally confers high potency.[2] A 5-methoxy group (as in 5-MeO-DMT) also enhances affinity.[5]

    • N-Alkyl Substituents: The nature of the substituents on the terminal amine plays a crucial role. N,N-dialkylation is common, with smaller alkyl groups (methyl, ethyl) often favoring higher potency. Increasing the size of the N-alkyl groups can sometimes decrease potency at 5-HT2C receptors while increasing efficacy at 5-HT2B receptors.[2][6]

    • Prodrugs: O-acetylation of 4-hydroxy-N,N-dialkyltryptamines, such as in 4-AcO-DMT, reduces in vitro 5-HT2A potency but has little effect on in vivo behavioral effects, suggesting these compounds act as prodrugs that are deacetylated to their active 4-hydroxy counterparts.[2][6]

  • Melatonin Receptors: For melatonin receptor agonists, an indole or a bioisosteric ring system, an amide side chain, and a methoxy group (or a group with similar stereoelectronic properties) are generally characteristic features.[13][14] The position of the side chain on the indole nucleus is critical; moving it from the C3 to the N1 position can yield high-affinity agonists, while moving it to the C2 position can result in antagonists.[15]

  • Indoleamine 2,3-Dioxygenase (IDO1): The design of IDO1 inhibitors has often focused on analogues of the natural substrate, L-tryptophan.[9] Competitive inhibitors frequently feature modifications to the indole ring to prevent the enzymatic oxidation.[9] Non-competitive inhibitors, such as those with an imidazothiazole core, have also been developed.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the study of substituted indoleamines. The following sections provide methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay for Serotonin Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific serotonin receptor subtype.

  • Materials:

    • Cell membranes prepared from cells stably expressing the target human serotonin receptor (e.g., HEK293 cells).

    • Radioligand specific for the target receptor (e.g., [3H]-LSD for 5-HT2A, [3H]-8-OH-DPAT for 5-HT1A).

    • Non-labeled competing ligand for determination of non-specific binding (e.g., ketanserin for 5-HT2A).

    • Test compounds (substituted indoleamines).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Cell membranes, radioligand (at a concentration close to its Kd), and assay buffer.

      • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-labeled competing ligand.

      • Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay for Gs and Gi-Coupled Receptors

This assay measures the ability of a compound to stimulate (Gs-coupled) or inhibit (Gi-coupled) the production of cyclic AMP (cAMP), a key second messenger.

  • Materials:

    • Cells stably expressing the target Gs or Gi-coupled receptor (e.g., CHO-K1 cells).

    • Assay medium (e.g., MEM with supplements).

    • Forskolin (an activator of adenylyl cyclase, used to stimulate cAMP production in Gi-coupled receptor assays).

    • Test compounds.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the culture medium with assay medium.

    • For Gi-coupled receptors, pre-treat the cells with forskolin to induce a baseline level of cAMP production.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

    • Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

3. Phosphoinositide (PI) Hydrolysis Assay for Gq-Coupled Receptors

This assay measures the accumulation of inositol phosphates, which are produced upon the activation of Gq-coupled receptors like the 5-HT2A receptor.

  • Materials:

    • Cells stably expressing the target Gq-coupled receptor (e.g., PC12 cells).

    • [3H]-myo-inositol.

    • Assay medium (e.g., inositol-free DMEM).

    • LiCl solution (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).

    • Test compounds.

    • Anion exchange chromatography columns.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Label the cells by incubating them overnight with [3H]-myo-inositol in the assay medium.

    • Wash the cells to remove unincorporated [3H]-myo-inositol.

    • Pre-incubate the cells with LiCl solution.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

    • Terminate the reaction by adding a stop solution (e.g., perchloric acid).

    • Extract the inositol phosphates from the cell lysates.

    • Separate the different inositol phosphates (IP1, IP2, IP3) using anion exchange chromatography.

    • Measure the radioactivity of the eluted fractions using a liquid scintillation counter.

    • Generate dose-response curves and calculate the EC50 values for the accumulation of total inositol phosphates.[16]

4. Indoleamine 2,3-Dioxygenase (IDO1) Inhibitor Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of IDO1.

  • Materials:

    • Recombinant human IDO1 enzyme or cell lysates from IFN-γ-stimulated cells (e.g., HeLa cells) that express IDO1.

    • L-Tryptophan (substrate).

    • Assay buffer.

    • Cofactors and reducing agents (e.g., ascorbic acid, methylene blue).

    • Test compounds.

    • Detection reagent for kynurenine (the product of the IDO1 reaction), which can be colorimetric or fluorometric.

  • Procedure:

    • In a 96-well plate, add the IDO1 enzyme or cell lysate.

    • Add serial dilutions of the test compounds.

    • Initiate the enzymatic reaction by adding L-tryptophan and the necessary cofactors.

    • Incubate at 37°C for a defined period.

    • Stop the reaction.

    • Add the detection reagent to quantify the amount of kynurenine produced.

    • Measure the absorbance or fluorescence.

    • Generate dose-response curves and calculate the IC50 values.[12]

In Vivo Assays

1. Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used behavioral assay to screen for potential antidepressant effects of novel compounds.[17][18]

  • Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test session (Day 1): Place each mouse individually into the cylinder for a 15-minute period. This initial exposure leads to a state of immobility in the subsequent test.

    • Drug Administration: Administer the test compound or vehicle at a specified time before the test session (e.g., 30-60 minutes).

    • Test session (Day 2): Place the mouse back into the cylinder for a 6-minute session.

    • Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

    • Data Analysis: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.[17][19]

2. Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[20]

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two closed arms.

  • Procedure:

    • Drug Administration: Administer the test compound or vehicle at a specified time before the test.

    • Test: Place the mouse in the center of the maze, facing one of the open arms.

    • Behavioral Scoring: Over a 5-minute period, record the number of entries into and the time spent in the open and closed arms.

    • Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[21]

Signaling Pathways and Experimental Workflows

The biological effects of substituted indoleamines are mediated through their interaction with specific receptors, which in turn activate intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

Signaling Pathways

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Indoleamine Substituted Indoleamine GPCR GPCR (e.g., 5-HT Receptor) Indoleamine->GPCR Binds G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces Protein_Kinase Protein Kinase (e.g., PKA, PKC) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) Protein_Kinase->Cellular_Response Phosphorylates & Leads to

Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Serotonin_Receptor_Signaling cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor (Gq/11-coupled) Tryptamine Substituted Tryptamine Receptor_1A 5-HT1A Tryptamine->Receptor_1A Receptor_2A 5-HT2A Tryptamine->Receptor_2A AC_inhibition Adenylyl Cyclase (Inhibition) Receptor_1A->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition ↓ PKA Activity cAMP_decrease->PKA_inhibition PLC_activation Phospholipase C (Activation) Receptor_2A->PLC_activation IP3_DAG ↑ IP3 & DAG PLC_activation->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activity IP3_DAG->Ca_PKC

Simplified Signaling Pathways of 5-HT1A and 5-HT2A Receptors.
Experimental Workflow

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR Design Lead Compound Identification/ Rational Design Synthesis Chemical Synthesis & Purification Design->Synthesis Binding Radioligand Binding Assays (Ki) Synthesis->Binding Functional Functional Assays (EC50, Emax) e.g., cAMP, PI Hydrolysis Synthesis->Functional Enzyme Enzyme Inhibition Assays (IC50) e.g., IDO1 Synthesis->Enzyme SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding->SAR_Analysis Functional->SAR_Analysis Enzyme->SAR_Analysis Behavioral Behavioral Assays (e.g., FST, EPM) PK Pharmacokinetics (ADME) Behavioral->PK Tox Toxicology Studies PK->Tox Lead_Opt Lead Optimization Tox->Lead_Opt SAR_Analysis->Behavioral SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Process

Typical Drug Discovery Workflow for Substituted Indoleamines.

Conclusion

Substituted indoleamines represent a rich and pharmacologically diverse class of compounds with immense potential for therapeutic development. Their biological activities are intricately linked to their structural features, offering a fertile ground for medicinal chemistry exploration. This guide has provided a comprehensive overview of the quantitative pharmacology, structure-activity relationships, and key experimental methodologies pertinent to the study of these fascinating molecules. A thorough understanding of their interactions with various biological targets and the downstream signaling pathways they modulate is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. The continued investigation of substituted indoleamines holds the promise of delivering innovative treatments for a wide range of human diseases.

References

Potential Pharmacological Targets for 2-methyl-1H-indol-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological targets for the novel compound 2-methyl-1H-indol-4-amine. Due to the absence of direct studies on this specific molecule, this paper extrapolates potential activities based on a thorough review of structurally related 4-aminoindole and 2-methylindole derivatives. The primary aim is to equip researchers and drug development professionals with a foundational understanding of likely protein targets, relevant signaling pathways, and detailed experimental protocols to facilitate further investigation. The analysis suggests that this compound may exhibit activity as a kinase inhibitor, a G-protein coupled receptor (GPCR) ligand, or an enzyme inhibitor. This document outlines the basis for these predictions and provides the necessary methodological framework for empirical validation.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The specific substitution pattern of this compound, featuring a methyl group at the 2-position and an amino group at the 4-position, suggests several potential avenues for pharmacological intervention. The electron-donating nature of the amino group and the steric and electronic influence of the methyl group are key determinants of its potential interactions with biological macromolecules. This guide synthesizes the available information on analogous compounds to build a predictive pharmacological profile for this compound.

Predicted Pharmacological Profile

Based on the structure-activity relationships (SAR) of related indole derivatives, this compound is predicted to interact with several key classes of proteins, including protein kinases, G-protein coupled receptors, and various enzymes.

Kinase Inhibition

The 4-aminoindole and 4-azaindole scaffolds are known to be effective hinges for ATP-competitive kinase inhibitors. The amino group at the 4-position can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • c-Met Kinase: A series of 4-azaindole derivatives have been identified as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer. The binding mode of these inhibitors has been confirmed by X-ray crystallography, providing a structural basis for their activity[1].

  • Protein Kinase C theta (PKCθ): Thieno[2,3-b]pyridine derivatives with a 4-methyl-1H-indol-5-ylamino substituent have demonstrated potent inhibition of PKCθ, a key regulator in T-cell activation, with IC50 values in the nanomolar range[2][3]. Although the amino group is at the 5-position in these analogs, the general principle of using an amino-indole scaffold for PKCθ inhibition is established.

  • p21-activated kinase-1 (PAK1): 4-Azaindole analogs have been developed as PAK1 inhibitors with biochemical activity in the low nanomolar range[4]. These compounds demonstrated improved physicochemical properties over their indole counterparts.

  • EGFR/SRC Kinases: Novel indole derivatives have been synthesized as dual inhibitors of EGFR and SRC kinases, showing potent anticancer activity[5].

The 2-methyl group on the indole ring could potentially enhance selectivity or affinity for specific kinases by interacting with hydrophobic pockets adjacent to the ATP-binding site.

G-Protein Coupled Receptor (GPCR) Modulation

Indole derivatives are well-known ligands for various GPCRs, particularly serotonin and dopamine receptors, owing to their structural similarity to endogenous neurotransmitters.

  • Serotonin Receptors (5-HTR): 4-Aminoindole has been used as a reactant for the preparation of ligands for the serotonin transporter (SERT) and 5-HT1A receptors[6][7]. Furthermore, various indole derivatives have been developed as potent ligands for 5-HT1A, 5-HT2A, and 5-HT6 receptors[8][9][10]. The specific substitution pattern of this compound makes it a candidate for investigation at these receptors.

  • Dopamine Receptors (DR): 7-Azaindole derivatives with an aminomethyl group at the 3-position have shown high affinity and selectivity for the dopamine D4 receptor[11]. While structurally distinct, this highlights the potential of amino-indoles and their bioisosteres to target dopamine receptors.

Enzyme Inhibition

The indole nucleus is a versatile scaffold for the development of inhibitors for a wide range of enzymes.

  • Nitric Oxide Synthase (NOS): 2-Amino-4-methylpyridine has been identified as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), with an IC50 of 6 nM for the murine enzyme[12]. This compound, while not an indole, shares the 4-amino-methyl substitution pattern on a nitrogen-containing aromatic ring, suggesting a potential for similar interactions.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX): 4-Aminoindole has been used in the synthesis of COX-2 and LOX inhibitors[6][7].

  • Other Enzymes: The 4-aminoindole scaffold has also been utilized in the development of inhibitors for bacterial thymidylate synthase, HIV protease, and 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1)[6][7].

Quantitative Data on Structurally Related Compounds

To provide a quantitative basis for the predicted activities of this compound, the following table summarizes the inhibitory activities of structurally related compounds against their respective targets.

Compound/ScaffoldTargetActivityReference
Thieno[2,3-b]pyridine-5-carbonitrile with 4-methyl-5-indolylaminePKCθIC50 = 16 nM[2]
4-Azaindole analogPAK1Ki < 10 nM[4]
2-Amino-4-methylpyridinemurine iNOSIC50 = 6 nM[12]
2-Amino-4-methylpyridinehuman recombinant iNOSIC50 = 40 nM[12]
2-Amino-4-methylpyridinehuman recombinant nNOSIC50 = 100 nM[12]
2-Amino-4-methylpyridinehuman recombinant eNOSIC50 = 100 nM[12]
Novel Indole Derivative 16 EGFRIC50 = 1.026 µM[5]
Novel Indole Derivative 16 SRC KinaseIC50 = 0.002 µM[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to validate the predicted pharmacological targets of this compound.

Kinase Inhibition Assays

4.1.1. General Biochemical Kinase Inhibition Assay [1][13]

This protocol outlines a typical workflow for determining the in vitro inhibitory activity of a compound against a purified kinase.

  • Materials and Reagents:

    • Purified recombinant kinase of interest (e.g., c-Met, PKCθ, PAK1).

    • Specific peptide substrate for the kinase.

    • This compound.

    • ATP.

    • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

    • 96-well or 384-well plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1-2%).

    • Add the test compound dilutions to the wells of the assay plate. Include a vehicle control (DMSO only) and a no-inhibitor control.

    • Add the kinase solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding a solution of the peptide substrate and ATP. The ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

4.1.2. Cellular Kinase Inhibition Assay

This protocol assesses the ability of the compound to inhibit the kinase in a cellular context.

  • Materials and Reagents:

    • Cell line expressing the target kinase.

    • Cell culture medium and supplements.

    • This compound.

    • Stimulant to activate the kinase pathway (if necessary).

    • Lysis buffer.

    • Antibodies for Western blotting (phospho-specific and total protein).

    • Cell viability assay kit (e.g., MTT, CellTiter-Glo).

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a predetermined time.

    • If required, stimulate the cells to activate the target kinase.

    • Lyse the cells and collect the protein lysates.

    • Perform Western blotting to detect the phosphorylation status of the kinase or its downstream substrate. Use a total protein antibody as a loading control.

    • In a parallel plate, perform a cell viability assay to assess the cytotoxicity of the compound.

  • Data Analysis:

    • Quantify the band intensities from the Western blot to determine the extent of phosphorylation inhibition.

    • Plot the inhibition of phosphorylation against the compound concentration to determine the cellular IC50 value, after normalizing for any cytotoxic effects.

GPCR Binding Assays

4.2.1. Radioligand Binding Assay [6][14]

This protocol is used to determine the binding affinity (Ki) of a compound for a specific GPCR through competitive displacement of a known radioligand.

  • Materials and Reagents:

    • Cell membranes expressing the GPCR of interest (e.g., 5-HT1A, D4 receptors).

    • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

    • This compound.

    • Binding buffer (specific to the receptor).

    • Wash buffer.

    • Scintillation cocktail.

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the binding buffer, cell membranes, radioligand (at a concentration near its Kd), and the test compound at various concentrations.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.

    • Incubate the plate for a specific time at a defined temperature to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

4.3.1. Nitric Oxide Synthase (NOS) Inhibition Assay [12]

This assay measures the conversion of L-arginine to L-citrulline to determine NOS activity.

  • Materials and Reagents:

    • Purified NOS enzyme (iNOS, nNOS, or eNOS).

    • L-[14C]arginine.

    • NOS assay buffer.

    • Cofactors (NADPH, FAD, FMN, BH4).

    • This compound.

    • Dowex AG 50WX-8 resin (Na+ form).

    • Scintillation fluid.

  • Procedure:

    • Prepare various concentrations of this compound.

    • In reaction tubes, combine the assay buffer, cofactors, and the test compound.

    • Add the purified NOS enzyme and pre-incubate.

    • Initiate the reaction by adding L-[14C]arginine.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a stop buffer containing EDTA.

    • Apply the reaction mixture to columns containing Dowex resin to separate L-[14C]citrulline from unreacted L-[14C]arginine.

    • Elute the L-[14C]citrulline and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of NOS inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be modulated by this compound and a general workflow for its pharmacological characterization.

RTK_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., c-Met) RTK->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Activates Ligand Growth Factor (e.g., HGF) Ligand->RTK Binds Inhibitor This compound (Potential Inhibitor) Inhibitor->RTK Binds to ATP pocket ATP ATP ATP->RTK Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to

Caption: Predicted inhibition of a Receptor Tyrosine Kinase signaling pathway.

Experimental_Workflow Start Compound Synthesis (this compound) Screening Primary Screening (Panel of Kinases, GPCRs, Enzymes) Start->Screening Hit_ID Hit Identification (Active Targets) Screening->Hit_ID Biochem Biochemical Assays (IC50/Ki Determination) Hit_ID->Biochem Validate Hits Cellular Cell-Based Assays (Functional Activity, Cytotoxicity) Biochem->Cellular SAR Structure-Activity Relationship (SAR) Studies Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for pharmacological characterization.

Conclusion

While direct experimental data for this compound is currently unavailable, this technical guide provides a robust, evidence-based framework for initiating its pharmacological investigation. The structural features of the molecule strongly suggest potential interactions with kinases, GPCRs, and various enzymes. The provided quantitative data from closely related analogs and the detailed experimental protocols offer a clear path forward for researchers to elucidate the precise biological activities of this novel compound. Further studies are warranted to confirm these predicted targets and to explore the full therapeutic potential of this compound.

References

2-Methyl-1H-indol-4-amine: An In-Depth Technical Guide to a Tryptamine Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-1H-indol-4-amine as a structural analog of tryptamine. While specific quantitative pharmacological data for this compound is not extensively available in the public domain, this document extrapolates its potential properties based on the well-established pharmacology of related tryptamine derivatives. This guide covers the core chemical structure, potential synthesis routes, and the probable molecular targets and signaling pathways, including serotonin (5-HT) receptors and Trace Amine-Associated Receptor 1 (TAAR1). Detailed, generalized experimental protocols for synthesis, receptor binding assays, and functional assays are provided to guide future research and characterization of this and similar molecules. All quantitative data presented is for structurally related and well-characterized tryptamine analogs to provide a comparative context for researchers.

Introduction

Tryptamine and its derivatives represent a broad class of monoamine alkaloids that exhibit a wide range of biological activities, primarily through their interaction with the central and peripheral nervous systems.[1] The core tryptamine scaffold, an indole ring connected to an ethylamine side chain, is a privileged structure in neuropharmacology, serving as the backbone for the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and numerous psychoactive compounds.[2] The substitution on the indole ring and the ethylamine side chain can significantly modulate the pharmacological profile of these molecules.[1]

This compound is a tryptamine analog characterized by a methyl group at the 2-position and an amino group at the 4-position of the indole ring. This substitution pattern distinguishes it from endogenous tryptamines and classic psychedelic compounds, suggesting a unique pharmacological profile that warrants investigation. This guide aims to provide a foundational understanding of this compound for researchers and drug development professionals by contextualizing its potential pharmacology within the broader landscape of tryptamine analogs.

Chemical Structure and Properties

The chemical structure of this compound is defined by the IUPAC name this compound. Its core is the indole bicyclic system, with key substitutions that are expected to influence its steric and electronic properties, and consequently, its interaction with biological targets.

Molecular Structure:

Potential Synthesis Routes

Generalized Experimental Protocol: Reductive Cyclization

This protocol is a generalized procedure based on common methods for preparing substituted 4-aminoindoles and should be adapted and optimized for the specific synthesis of this compound.[3][4]

Step 1: Acetyl Protection of the Amino Group

  • 2-methyl-3-nitroaniline is reacted with acetic anhydride, typically in a solvent like acetonitrile, under heating to protect the amino group as an acetamide.

Step 2: Cyclization to form the Indoline Ring

  • The resulting N-(2-methyl-3-nitrophenyl)acetamide is reacted with a cyclizing agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like DMF, often in the presence of a base like pyrrolidine, to form the 4-nitroindoline intermediate.

Step 3: Reduction of the Nitro Group and Aromatization

  • The 4-nitroindoline is then subjected to reduction to convert the nitro group to an amine. A common method is using a reducing agent like iron powder in the presence of an acid such as hydrochloric acid in a solvent mixture like ethanol and water. This step also facilitates the aromatization to the indole ring, yielding this compound.

Purification:

  • The final product would be purified using standard techniques such as column chromatography on silica gel.

Potential Pharmacological Profile

The pharmacological activity of this compound is predicted to be primarily mediated by its interaction with serotonin (5-HT) receptors and Trace Amine-Associated Receptor 1 (TAAR1), consistent with the pharmacology of other tryptamine analogs.

Serotonin (5-HT) Receptor Interactions

Tryptamines are well-known to act as agonists at various 5-HT receptors, with the 5-HT2A receptor being a key target for the psychedelic effects of many analogs.[5] The affinity and efficacy at different 5-HT receptor subtypes are highly dependent on the substitution pattern of the tryptamine scaffold.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Tryptamine Analogs at Human Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2C
Serotonin3.112.65.0
Psilocin (4-HO-DMT)1294737
DMT1186539

Data is illustrative and compiled from various sources for comparative purposes. Specific values for this compound are not available.

Trace Amine-Associated Receptor 1 (TAAR1) Interactions

TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines, including tryptamine.[6] Activation of TAAR1 can modulate monoaminergic neurotransmission, and TAAR1 agonists are being investigated for their therapeutic potential in various neuropsychiatric disorders.[7] It is plausible that this compound acts as a TAAR1 agonist.

Table 2: Functional Activity (EC50, nM) of Selected Tryptamines at Human TAAR1

CompoundEC50 (nM)
Tryptamine~1500
β-Phenylethylamine~100

Data is illustrative and compiled from various sources for comparative purposes. Specific values for this compound are not available.

Signaling Pathways

The interaction of tryptamine analogs with their target receptors, primarily GPCRs like the 5-HT receptors and TAAR1, initiates intracellular signaling cascades.

Serotonin Receptor Signaling

Activation of 5-HT2A receptors, which are Gq-coupled, typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).

GPCR_Signaling cluster_membrane Plasma Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates Tryptamine_Analog This compound (Ligand) Tryptamine_Analog->5HT2A_Receptor Binds PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release (from ER) IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca2_Release->Cellular_Response PKC_Activation->Cellular_Response TAAR1_Signaling cluster_membrane Plasma Membrane TAAR1_Receptor TAAR1 Gs_Protein Gs Protein TAAR1_Receptor->Gs_Protein Activates Tryptamine_Analog This compound (Agonist) Tryptamine_Analog->TAAR1_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates ATP ATP Adenylyl_Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA_Activation PKA Activation cAMP->PKA_Activation Downstream_Targets Phosphorylation of Downstream Targets PKA_Activation->Downstream_Targets Cellular_Response Cellular Response Downstream_Targets->Cellular_Response Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing Target Receptor Start->Prepare_Membranes Prepare_Compound Prepare Serial Dilutions of this compound Start->Prepare_Compound Prepare_Radioligand Prepare Radioligand Solution (e.g., [3H]Ketanserin for 5-HT2A) Start->Prepare_Radioligand Incubation Incubate Membranes, Compound, and Radioligand Prepare_Membranes->Incubation Prepare_Compound->Incubation Prepare_Radioligand->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation_Counting Quantify Radioactivity on Filters Washing->Scintillation_Counting Data_Analysis Data Analysis: Calculate IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End Calcium_Flux_Workflow Start Start Cell_Culture Culture Cells Expressing the Target Receptor (e.g., 5-HT2A) Start->Cell_Culture Load_Dye Load Cells with a Calcium-sensitive Fluorescent Dye Cell_Culture->Load_Dye Prepare_Compound Prepare Serial Dilutions of this compound Load_Dye->Prepare_Compound Add_Compound Add Compound to Cells Prepare_Compound->Add_Compound Measure_Fluorescence Measure Fluorescence Changes Over Time Using a Plate Reader Add_Compound->Measure_Fluorescence Data_Analysis Data Analysis: Generate Dose-Response Curve, Calculate EC50 and Emax Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

References

A Comprehensive Technical Review of 4-Aminoindole Derivatives: Synthesis, Pharmacological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and its ability to bind to a wide range of biological targets.[1][2] Among its many isomers, the 4-aminoindole core has emerged as a particularly valuable building block for the development of novel therapeutic agents.[3] Its unique structural and electronic properties allow for diverse chemical modifications, leading to compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3] This technical guide provides an in-depth review of the recent literature on 4-aminoindole derivatives, focusing on their synthesis, biological evaluation, and the experimental methodologies employed.

Synthesis of the 4-Aminoindole Core

The preparation of the 4-aminoindole scaffold is a critical first step in the synthesis of its derivatives. Various synthetic strategies have been developed, ranging from classical multi-step procedures to more modern, divergent approaches.

A Key Industrial Preparation Method

A widely applied method for the industrial production of 4-aminoindole starts from 2-methyl-3-nitroaniline.[4] The process involves three main steps: acetyl protection of the amine, a cyclization reaction to form the indole ring, and a final reduction of the nitro group to yield the desired 4-amino functionality.[4] This technology is noted for being simple and suitable for mass production.[4]

G raw_material 2-Methyl-3-nitroaniline intermediate1 N-(2-methyl-3-nitrophenyl) acetamide raw_material->intermediate1 Step 1: Acetyl Protection step1_reagent Acetic Anhydride step1_reagent->intermediate1 intermediate2 4-Nitroindole intermediate1->intermediate2 Step 2: Cyclization step2_reagent DMF Dimethylacetal step2_reagent->intermediate2 final_product 4-Aminoindole intermediate2->final_product Step 3: Nitro Reduction step3_reagent Iron Powder, HCl step3_reagent->final_product

Synthetic workflow for 4-aminoindole production.[4]
Detailed Experimental Protocol: Synthesis of 4-Aminoindole[4]

  • Step 1: Preparation of N-(2-methyl-3-nitrophenyl)acetamide (Compound 3)

    • To a 5L three-necked flask, add 2-methyl-3-nitroaniline (1000g, 6.57mol) and acetonitrile (2500mL).

    • Under mechanical stirring, add acetic anhydride (807g, 7.90mol).

    • Heat the mixture to 90°C and allow it to react for 2 hours.

    • Monitor the reaction completion using HPLC.

    • After completion, cool the mixture to room temperature and pour it into frozen water, leading to the precipitation of a large amount of solid.

    • Collect the solid by suction filtration, wash the filter cake with cold water, and dry to obtain the product (1240g, 97% yield).

  • Step 2: Preparation of 4-Nitroindole (Compound 4) The patent provides the reactants (Compound 3 and DMF dimethylacetal) but omits specific quantities and conditions in the provided abstract.

  • Step 3: Preparation of 4-Aminoindole (Compound 1) The patent indicates that 4-nitroindole is reduced using iron powder and hydrochloric acid, but specific procedural details are not fully described in the abstract.

Modern Synthetic Approaches

More recent research has focused on developing divergent and tandem reactions to create a variety of 4-aminoindoles with free amine groups. One such process involves an oxidative dearomatization, an imine exchange, a cascade 1,4-addition/cyclization/aromatization, and a selective deprotection, allowing for the synthesis of diverse derivatives.[5]

Pharmacological Applications and Biological Activity

4-Aminoindole derivatives have been investigated for a wide range of therapeutic applications, owing to their ability to interact with various biological targets.[1][3]

Kinase Inhibitors

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The 4-aminoindole and its bioisostere, 4-azaindole, have proven to be effective scaffolds for designing potent kinase inhibitors.[6][7][8][9]

  • c-Met Kinase: Derivatives of N-nitrobenzenesulfonyl-4-azaindole have been identified as potent inhibitors of c-Met kinase, a key driver in many cancers.[9]

  • p21-Activated Kinase-1 (PAK1): A series of 4-azaindole-containing compounds were developed as PAK1 inhibitors with the goal of improving physicochemical properties over an earlier indole-based series.[8] The azaindole core successfully lowered lipophilicity while maintaining potent PAK1 inhibition.[8]

  • Phosphodiesterase Type 4 (PDE4): A novel series of aminodiazepinoindoles demonstrated potent and selective inhibition of PDE4, an enzyme involved in inflammatory pathways.[10] Compound CI-1044 was particularly effective at inhibiting TNFα release in vitro and showed in vivo activity in models of eosinophil recruitment and TNFα production.[10]

G LPS LPS (Lipopolysaccharide) MAPK_Pathway MAPK Signaling Pathway (p38, ERK) LPS->MAPK_Pathway Activates Inflammatory_Factors Pro-inflammatory Cytokines (IL-6, IL-8) MAPK_Pathway->Inflammatory_Factors Induces Expression ALI Acute Lung Injury (ALI) Inflammatory_Factors->ALI Causes Compound_6h Compound 6h (4-Indolyl-2-arylaminopyrimidine) Compound_6h->MAPK_Pathway Inhibits Phosphorylation

Inhibition of the MAPK pathway by Compound 6h.[11]

Table 1: Selected 4-Aminoindole and Azaindole Derivatives as Kinase Inhibitors

Compound/Series Target Kinase Activity Data Therapeutic Area Reference
Aminodiazepinoindoles (e.g., CI-1044) PDE4 IC50 = 0.34 µM (TNFα release) Anti-inflammatory [10]
4-Azaindole Series c-Met Kinase --- Anticancer [7]
4-Azaindole Analog 5 PAK1 Kᵢ < 10 nM Anticancer [8]
N-nitrobenzenesulfonyl-4-azaindole 62 c-Met Kinase IC50 = 70 nM Anticancer [9]

| N-nitrobenzenesulfonyl-4-azaindole 63 | c-Met Kinase | IC50 = 20 nM | Anticancer |[9] |

Anti-inflammatory Agents

Chronic inflammation is a key component of numerous diseases. Derivatives of 4-aminoindole have shown significant potential in modulating inflammatory responses.

A series of novel 4-indolyl-2-arylaminopyrimidine derivatives were designed and synthesized as anti-inflammatory agents for acute lung injury (ALI).[11] Several compounds showed excellent activity, with inhibition rates of IL-6 and IL-8 release ranging from 62% to 77%.[11] The lead compound, 6h, was found to inhibit the phosphorylation of p38 and ERK in the MAPK signaling pathway, thereby reducing the inflammatory cascade in an ALI mouse model.[11]

Table 2: Anti-inflammatory Activity of 4-Indolyl-2-arylaminopyrimidine Derivatives

Compound IL-6 Inhibition (%) IL-8 Inhibition (%) Cytotoxicity Reference
AZD-1 (Lead) 63% 49% Not significant [11]
6c 62-77% 65-72% Not significant [11]

| 6h | 62-77% | 65-72% | Not significant |[11] |

Serotonin (5-HT) Receptor Ligands

Serotonin receptors are important targets for treating central nervous system disorders. A series of 4-nitroindole sulfonamides were prepared and evaluated for their binding to 5-HT₂ₐ and 5-HT₂𝒸 receptors.[12] Most of the synthesized compounds showed IC₅₀ values below 1µM and exhibited high selectivity for the 5-HT₂𝒸 receptor.[12]

Antimicrobial and Anticancer Activity

Other studies have explored the broader biological activities of aminoindole derivatives. One-pot condensation reactions have been used to create aminonaphthol-indole derivatives, which were screened for antioxidant, antimicrobial, antitubercular, and anticancer activities.[13] Specific compounds showed excellent antimicrobial activity with MIC values of 8 µg/mL and promising antitubercular activity with MIC values of 12.5 µg/mL.[13]

Key Experimental Protocols: Biological Assays

Reproducibility in drug discovery relies on detailed and accurate experimental protocols. Below are representative methodologies cited in the literature for evaluating 4-aminoindole derivatives.

Protocol: In Vitro Anti-inflammatory Assay (Cytokine Release)[11]

This protocol is based on the methodology used to evaluate 4-indolyl-2-arylaminopyrimidine derivatives.

  • Cell Culture: Culture Human Bronchial Epithelial (HBE) cells in an appropriate medium until they reach 80-90% confluence.

  • Cell Seeding: Seed the HBE cells into 96-well plates at a density of 1×10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the test compounds (e.g., at a concentration of 5 µM) for 2 hours.

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) to the wells to induce an inflammatory response and incubate for another 24 hours.

  • Supernatant Collection: Centrifuge the 96-well plates and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of inflammatory factors (e.g., IL-6, IL-8) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the inhibition rate of cytokine release for each compound relative to a vehicle control.

Protocol: In Vitro Kinase Inhibition Assay (General)

This is a generalized protocol for assessing the inhibition of a specific kinase.

  • Reagents: Prepare a reaction buffer containing the purified target kinase, a suitable substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding the ATP solution.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the radioactivity remaining on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The 4-aminoindole scaffold continues to be a highly productive starting point for the discovery of new therapeutic agents. Its synthetic accessibility and versatility allow for the creation of large libraries of derivatives that can be tailored to interact with a wide array of biological targets. Research has demonstrated the potential of these compounds as potent and selective kinase inhibitors, anti-inflammatory agents, and CNS-active molecules. Future work will likely focus on optimizing the pharmacokinetic and safety profiles of these promising leads, leveraging advanced synthetic methods and computational modeling to design next-generation 4-aminoindole-based drugs.

References

The Synthesis and History of 2-Methyl-1H-indol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to interact with various biological targets have made it a "privileged scaffold" in drug discovery. Among the vast family of indole derivatives, 2-methyl-1H-indol-4-amine represents a key building block for the synthesis of more complex and biologically active molecules. The strategic placement of a methyl group at the 2-position and an amine group at the 4-position offers versatile handles for further chemical modifications, enabling the construction of diverse molecular architectures. This technical guide provides an in-depth overview of the discovery and synthetic history of this compound, with a focus on detailed experimental protocols and quantitative data.

Discovery and Historical Synthetic Context

While a singular "discovery" event for this compound is not prominently documented in the literature, its synthesis falls within the broader historical development of indole chemistry. Classic methods such as the Fischer, Leimgruber-Batcho, and Reissert indole syntheses have long provided the foundational routes to a wide array of substituted indoles.

The preparation of 4-aminoindoles, in particular, has been an area of significant interest due to their potential as intermediates in the synthesis of pharmacologically active compounds. A notable and practical synthetic route for a 4-aminoindole derivative, which can be directly adapted for this compound, is detailed in Chinese patent CN103420895A. This method starts with the readily available precursor, 2-methyl-3-nitroaniline, and proceeds through a three-step sequence involving protection, cyclization, and reduction.

Synthetic Pathway from 2-Methyl-3-nitroaniline

A robust and scalable synthesis of this compound can be achieved from 2-methyl-3-nitroaniline as outlined below. This pathway is adapted from the methodology described in patent CN103420895A.[1]

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction & Aromatization 2-methyl-3-nitroaniline 2-Methyl-3-nitroaniline N-(2-methyl-3-nitrophenyl)acetamide N-(2-methyl-3-nitrophenyl)acetamide 2-methyl-3-nitroaniline->N-(2-methyl-3-nitrophenyl)acetamide Acetic anhydride, Acetonitrile, 90°C 4-nitro-2-methylindoline 4-Nitro-2-methylindoline N-(2-methyl-3-nitrophenyl)acetamide->4-nitro-2-methylindoline DMF-DMA, Pyrrolidine, DMF, 100°C This compound This compound 4-nitro-2-methylindoline->this compound Iron powder, HCl, Ethanol, Water, Reflux

A three-step synthesis of this compound.
Experimental Protocols

The following protocols are adapted from patent CN103420895A for the synthesis of this compound.[1]

Step 1: Synthesis of N-(2-methyl-3-nitrophenyl)acetamide

  • Materials: 2-methyl-3-nitroaniline, Acetic anhydride, Acetonitrile.

  • Procedure: To a solution of 2-methyl-3-nitroaniline (1000 g, 6.57 mol) in acetonitrile (2500 mL) in a 5L three-necked flask equipped with a mechanical stirrer, add acetic anhydride (807 g, 7.90 mol). The mixture is heated to 90°C and allowed to react for 2 hours. The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice water, leading to the precipitation of a large amount of solid. The solid is collected by suction filtration, washed with cold water, and dried to afford N-(2-methyl-3-nitrophenyl)acetamide.

Step 2: Synthesis of 4-Nitro-2-methylindoline

  • Materials: N-(2-methyl-3-nitrophenyl)acetamide, N,N-Dimethylformamide (DMF), Pyrrolidine, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Procedure: In a 2L reaction flask under a nitrogen atmosphere, N-(2-methyl-3-nitrophenyl)acetamide (250 g, 1.29 mol) is dissolved in DMF (1250 mL). While stirring at room temperature, pyrrolidine (110.5 g, 1.55 mol) and DMF-DMA (180.5 g, 1.51 mol) are added. The mixture is then heated to 100°C and stirred overnight. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and most of the DMF is removed by distillation under reduced pressure. The residue is poured into ice water, resulting in the precipitation of a solid. The solid is collected by suction filtration and recrystallized from ethanol to yield 4-nitro-2-methylindoline.

Step 3: Synthesis of this compound

  • Materials: 4-nitro-2-methylindoline, Ethanol, Water, Reduced iron powder, Concentrated hydrochloric acid, Toluene, Petroleum ether.

  • Procedure: In a 1L reaction flask, 4-nitro-2-methylindoline (100 g, 0.62 mol) is suspended in a mixture of ethanol (400 mL) and water (100 mL). Reduced iron powder (130 g, 2.32 mol) is added at room temperature with stirring. The mixture is heated to reflux, and 3-4 mL of concentrated hydrochloric acid is added dropwise. The reaction is stirred at reflux for 2 hours and monitored by TLC. After completion, the mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure to obtain the crude product. The crude product is refluxed in a mixture of toluene and petroleum ether, allowed to stand, and the supernatant is decanted. The remaining solid is cooled and filtered to give this compound as a purple solid.

Quantitative Data Summary
StepProductStarting MaterialStarting Amount (mol)Product Amount (g)Yield (%)
1N-(2-methyl-3-nitrophenyl)acetamide2-methyl-3-nitroaniline6.57124097
24-Nitro-2-methylindolineN-(2-methyl-3-nitrophenyl)acetamide1.2913062
3This compound4-Nitro-2-methylindoline0.627592
Data adapted from patent CN103420895A.[1]

Biological Significance and Applications

The indole nucleus is a prevalent feature in a multitude of biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[2] Consequently, indole derivatives are of great interest in drug discovery and have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

While specific biological signaling pathways for this compound are not extensively detailed in publicly available research, its structural motifs suggest potential for biological activity. The 4-aminoindole core is a known pharmacophore, and the 2-methyl substitution can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets. This compound serves as a valuable starting point for the synthesis of more complex molecules with tailored pharmacological profiles. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives could unveil novel therapeutic opportunities.

Conclusion

This compound is a synthetically accessible indole derivative with significant potential as a building block in medicinal chemistry. The synthetic route from 2-methyl-3-nitroaniline provides a practical and high-yielding method for its preparation. While the specific biological profile of this compound is an area for further exploration, the well-established importance of the 4-aminoindole scaffold suggests that it is a promising platform for the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthetic history and a detailed experimental framework to aid researchers in their scientific endeavors.

References

Technical Guide: Safety and Handling of 2-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for use by qualified professionals and is compiled from available safety data for structurally related compounds. No specific, comprehensive safety and toxicological studies have been identified for 2-methyl-1H-indol-4-amine (CAS No. 182234-10-2) itself. All handling and experimental procedures should be conducted with caution in a controlled laboratory environment by trained personnel.

Compound Identification and Properties

This section summarizes the known and predicted properties of this compound and its close structural analogs. Due to a lack of specific data for the target compound, information from related molecules such as 4-aminoindole and 1-methylindole is included for a comparative safety assessment.

Table 1: Physicochemical Properties

PropertyThis compound4-Aminoindole1-Methylindole
CAS Number 182234-10-2[1]5192-23-4[2][3]603-76-9[4]
Molecular Formula C₉H₁₀N₂C₈H₈N₂[2]C₉H₉N[4]
Molecular Weight 146.19 g/mol 132.17 g/mol [2]131.17 g/mol
Appearance Not specifiedLight brown solid[2]Yellow liquid[4]
Melting Point Not specified106-109 °C[3]Not applicable
Boiling Point Not specified354.0 ± 15.0 °C (Predicted)[3]Not specified
Solubility Insoluble in water (Predicted)[2]Insoluble in water[2]Insoluble in water[4]

Hazard Identification and Safety Precautions

As no specific Safety Data Sheet (SDS) is available for this compound, the hazard identification is based on the GHS classifications of analogous compounds, primarily 4-aminoindole.

GHS Hazard Classification (Inferred)

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)[2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2]

Table 2: Summary of Precautionary Statements (Based on Analogs)

CategoryPrecautionary StatementReference
Prevention Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[2]
Response If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up. For long-term stability, refrigeration is recommended.[4]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]
Visualizing General Laboratory Safety Workflow

The following diagram outlines a general workflow for handling potentially hazardous chemical compounds like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS of Analogs b Don Personal Protective Equipment (PPE) a->b c Prepare Fume Hood b->c d Weigh Compound in Vented Enclosure c->d e Perform Experiment in Fume Hood d->e f Monitor for Spills or Exposure e->f m Spill: Contain and Clean Up e->m If spill occurs g Decontaminate Glassware and Surfaces f->g j Eye Contact: Flush with Water f->j If exposure occurs k Skin Contact: Wash with Soap & Water f->k l Inhalation: Move to Fresh Air f->l h Segregate Waste (Solid & Liquid) g->h i Dispose of Waste via Approved Channels h->i

A general workflow for the safe handling of chemical reagents in a laboratory.

Experimental Protocols

Representative Synthesis of a 4-Aminoindole Derivative

  • Protection of the Amine Group: The starting material, such as 2-methyl-3-nitroaniline, undergoes an initial protection step. For example, the amine can be acetylated using acetic anhydride in a suitable solvent like acetonitrile. The reaction is typically heated to facilitate the formation of N-(2-methyl-3-nitrophenyl)acetamide[5].

  • Cyclization to Form the Indole Ring: The protected intermediate is then subjected to a cyclization reaction to form the indole core. This can be achieved through various methods, one of which involves a condensation reaction with DMF dimethylacetal in DMF, with an added base like piperidine, at elevated temperatures (e.g., 95-115 °C)[5]. This step would yield a 4-nitroindole derivative.

  • Reduction of the Nitro Group: The nitro group on the indole ring is then reduced to an amine. A common method for this transformation is the use of a reducing agent like iron powder in the presence of an acid such as hydrochloric acid[5]. This step yields the final 4-aminoindole product.

  • Work-up and Purification: Following the reaction, the mixture is typically quenched, for example with water, and the product is extracted into an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified, commonly by flash column chromatography on silica gel, to yield the final product[6].

Visualizing a Generalized Synthesis Workflow

The diagram below illustrates the key steps in a potential synthesis of a 4-aminoindole derivative.

G start Start: 2-Methyl-3-Nitroaniline step1 Step 1: Acetylation (Amine Protection) start->step1 intermediate1 Intermediate: N-(2-methyl-3-nitrophenyl)acetamide step1->intermediate1 step2 Step 2: Cyclization (Indole Formation) intermediate1->step2 intermediate2 Intermediate: 4-Nitroindole Derivative step2->intermediate2 step3 Step 3: Reduction (Nitro to Amine) intermediate2->step3 end Product: 4-Aminoindole Derivative step3->end purification Purification: Column Chromatography end->purification

A generalized workflow for the synthesis of a 4-aminoindole derivative.

Biological Activity and Signaling Pathways

Specific information regarding the biological activity and interaction with signaling pathways for this compound is not available in the public domain. However, the indole nucleus is a prominent scaffold in many biologically active compounds and marketed drugs[7]. Indole derivatives are known to interact with a wide range of biological targets. For instance, many tryptamine derivatives, which feature an indole core, are agonists for serotonin receptors (e.g., 5-HT₂A) and are known for their psychedelic effects[8].

Given the structural similarity to serotonin and other neuroactive tryptamines, it is plausible that this compound could interact with aminergic G-protein coupled receptors (GPCRs). A hypothetical interaction is depicted below.

Visualizing a Hypothetical Signaling Pathway Interaction

This diagram illustrates a potential, generalized mechanism of action for an indole-based compound acting on a GPCR, such as a serotonin receptor. This is a hypothetical model and has not been experimentally validated for this compound.

G cluster_membrane Cell Membrane receptor G-Protein Coupled Receptor (GPCR) g_protein G-Protein Complex (α, β, γ subunits) receptor->g_protein Activates ligand This compound (Hypothetical Ligand) ligand->receptor Binds to effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Downstream Cellular Response second_messenger->cellular_response Initiates

A hypothetical signaling pathway for an indole-based GPCR agonist.

References

Methodological & Application

Synthetic Route for 2-methyl-1H-indol-4-amine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-1H-indol-4-amine, a valuable building block in medicinal chemistry and drug development. The described synthetic pathway is a robust two-step process commencing with the formation of the key intermediate, 2-methyl-4-nitroindole, followed by its reduction to the target amine. This note outlines a practical approach using the Leimgruber-Batcho indole synthesis for the initial step and presents a comparative analysis of various reduction methodologies for the final transformation. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Introduction

Substituted indoles are privileged scaffolds in a vast array of pharmacologically active compounds. Specifically, 4-aminoindoles are key intermediates in the synthesis of compounds targeting a range of biological targets. The title compound, this compound, offers a versatile platform for further chemical elaboration in drug discovery programs. The synthetic route detailed herein is designed to be efficient and scalable, providing researchers with a reliable method for accessing this important molecule.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a two-step sequence. The first step involves the construction of the indole ring system to form 2-methyl-4-nitroindole from a suitable ortho-nitrotoluene precursor, such as 2-methyl-3-nitrotoluene, via the Leimgruber-Batcho synthesis. The second step is the reduction of the nitro group to the corresponding amine.

Synthetic_Route start 2-Methyl-3-nitrotoluene intermediate 2-Methyl-4-nitroindole start->intermediate  Step 1: Leimgruber-Batcho  Indole Synthesis product This compound intermediate->product  Step 2: Nitro Group  Reduction

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2-methyl-4-nitroindole

The Leimgruber-Batcho indole synthesis is a versatile and high-yielding method for the preparation of indoles from ortho-nitrotoluenes.[1] This approach involves the condensation of the ortho-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine, which is then reductively cyclized to the indole.[1]

Experimental Protocol: Leimgruber-Batcho Synthesis

Materials:

  • 2-Methyl-3-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Dimethylformamide (DMF), anhydrous

  • Iron powder

  • Acetic acid (AcOH)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-methyl-3-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (2.2 eq), and pyrrolidine (1.1 eq) in anhydrous dimethylformamide.

  • Heat the reaction mixture to 110 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate, which often presents as a dark red oil or solid.[1] This intermediate can be used in the next step without further purification.

  • Reductive Cyclization: Dissolve the crude enamine in a mixture of ethanol and acetic acid.

  • Add iron powder (an excess, typically 5-10 eq) portion-wise to the solution.

  • Heat the suspension to reflux (around 80-100 °C) and stir vigorously for 3-5 hours, or until TLC analysis indicates the complete consumption of the enamine.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate and neutralize by washing with a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-4-nitroindole.

Expected Yield: The overall yield for the two-step Leimgruber-Batcho synthesis is typically high, often in the range of 70-90%.

Step 2: Reduction of 2-methyl-4-nitroindole to this compound

The reduction of the nitro group at the 4-position of the indole ring is the final step to obtain the target compound. Several methods are effective for this transformation, offering researchers flexibility based on available equipment and desired reaction conditions. Below are protocols for three common reduction methods.

Comparative Data for Reduction Methods
MethodReducing Agent(s)Solvent(s)TemperatureTypical Reaction TimeTypical Yield (%)Notes
Catalytic HydrogenationH₂ (gas), 10% Pd/CEthanol or MethanolRoom Temp.2-6 hours>90Requires hydrogenation equipment. Clean reaction with simple work-up.
Iron in Acetic AcidFe powder, Acetic AcidEthanol/WaterReflux3-6 hours80-90Cost-effective and does not require specialized equipment. Work-up involves removal of iron salts.
Iron with Ammonium ChlorideFe powder, NH₄ClEthanol/WaterReflux4-8 hours75-85Milder conditions compared to using strong acids.
Tin(II) ChlorideSnCl₂·2H₂OEthanolReflux2-5 hours85-95Efficient reduction, but tin waste needs to be managed.
Experimental Protocols

Materials:

  • 2-Methyl-4-nitroindole

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve 2-methyl-4-nitroindole (1.0 eq) in ethanol or methanol.

  • Add 10% Pd/C (5-10 mol% of Pd).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Materials:

  • 2-Methyl-4-nitroindole

  • Iron powder

  • Acetic acid

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-methyl-4-nitroindole (1.0 eq) in a mixture of ethanol and water, add acetic acid.

  • Heat the mixture to reflux and add iron powder (5-10 eq) in portions.

  • Stir the reaction vigorously at reflux for 3-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through celite, washing the filter cake with ethanol.

  • Concentrate the filtrate and dilute the residue with ethyl acetate.

  • Carefully neutralize the solution by washing with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give this compound.

Materials:

  • 2-Methyl-4-nitroindole

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend 2-methyl-4-nitroindole (1.0 eq) and ammonium chloride (4-5 eq) in a mixture of ethanol and water.

  • Heat the mixture to reflux and add iron powder (3-5 eq) portion-wise.

  • Maintain the reaction at reflux with vigorous stirring for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature and filter through celite, washing with ethanol.

  • Concentrate the filtrate, and perform a standard aqueous work-up with ethyl acetate and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.

Characterization Data

2-methyl-4-nitroindole (Intermediate)

  • Appearance: Expected to be a yellow to orange solid.

  • ¹H NMR (DMSO-d₆, predicted): δ ~11.5 (s, 1H, NH), 8.0-7.2 (m, 3H, Ar-H), 6.5 (s, 1H, H3), 2.4 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, predicted): δ ~142 (C-N), 140 (C-NO₂), 138 (C2), 128-115 (Ar-C), 100 (C3), 13 (CH₃).

This compound (Final Product)

  • Appearance: Expected to be an off-white to pale brown solid, may darken on exposure to air and light.

  • ¹H NMR (DMSO-d₆): A publication reports the following peaks for a related compound, 2-methyl-3-nitroaniline: δ 7.07 (t, J = 8.0 Hz, 1 H), 6.93 (d, J = 7.9 Hz, 1 H), 6.88 (d, J = 8.0 Hz, 1 H), 5.54 (s, 2 H, NH₂), 2.07 (s, 3 H, CH₃).[2] The spectrum of the target compound is expected to show characteristic indole and aromatic amine signals.

  • ¹³C NMR (DMSO-d₆): A publication reports the following peaks for 2-methyl-3-nitroaniline: δ 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88.[2] The spectrum of the final product will reflect the indole core and the presence of the amino group.

Logical Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-methyl-4-nitroindole cluster_step2 Step 2: Reduction to this compound s1_start Mix 2-methyl-3-nitrotoluene, DMF-DMA, and pyrrolidine in DMF s1_heat Heat to 110 °C for 2-4h s1_start->s1_heat s1_workup1 Aqueous Work-up (EtOAc, H₂O, Brine) s1_heat->s1_workup1 s1_isolate_enamine Isolate Crude Enamine s1_workup1->s1_isolate_enamine s1_dissolve Dissolve enamine in EtOH/AcOH s1_isolate_enamine->s1_dissolve s1_add_fe Add Fe powder s1_dissolve->s1_add_fe s1_reflux Reflux for 3-5h s1_add_fe->s1_reflux s1_filter Filter through Celite s1_reflux->s1_filter s1_workup2 Neutralizing Work-up (EtOAc, NaHCO₃) s1_filter->s1_workup2 s1_purify Column Chromatography s1_workup2->s1_purify s1_product 2-methyl-4-nitroindole s1_purify->s1_product s2_start 2-methyl-4-nitroindole s2_method_A Method A: Catalytic Hydrogenation (H₂, Pd/C, EtOH) s2_start->s2_method_A s2_method_B Method B: Fe/AcOH Reduction (Fe, AcOH, EtOH/H₂O) s2_start->s2_method_B s2_method_C Method C: Fe/NH₄Cl Reduction (Fe, NH₄Cl, EtOH/H₂O) s2_start->s2_method_C s2_workup_A Filter catalyst, concentrate s2_method_A->s2_workup_A s2_workup_B Filter salts, neutralizing work-up s2_method_B->s2_workup_B s2_workup_C Filter salts, neutralizing work-up s2_method_C->s2_workup_C s2_product This compound s2_workup_A->s2_product s2_workup_B->s2_product s2_workup_C->s2_product

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The synthetic route described provides a reliable and adaptable method for the preparation of this compound. The Leimgruber-Batcho synthesis offers an efficient entry to the key 2-methyl-4-nitroindole intermediate. The subsequent reduction of the nitro group can be achieved through several effective methods, with catalytic hydrogenation offering the cleanest and often highest-yielding approach, while iron-based reductions provide a cost-effective alternative. These detailed protocols should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application of 2-methyl-1H-indol-4-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a versatile template for drug design.[1] The 2-methyl-1H-indol-4-amine moiety, in particular, offers a strategic combination of a lipophilic indole core with a reactive primary amine at the 4-position, providing a key vector for chemical modification and interaction with biological targets. This functional group arrangement makes it an attractive starting point for the synthesis of diverse compound libraries targeting a range of therapeutic areas, including oncology and inflammatory diseases.

This document provides an overview of the potential applications of this compound in medicinal chemistry, with a focus on its use as a scaffold for the development of protein kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed, generalized experimental protocols for the synthesis of derivatives and relevant biological assays are also presented.

Synthetic Strategies

The synthesis of this compound derivatives can be approached through several established methods for indole synthesis and functionalization. A common strategy involves the construction of the indole ring from a suitably substituted aniline precursor, followed by derivatization of the 4-amino group.

General Synthetic Workflow

G start 2-Methyl-3-nitroaniline step1 Protection of Amine start->step1 step2 Indole Ring Formation (e.g., Fischer or Batcho-Leimgruber) step1->step2 step3 Nitro Group Reduction step2->step3 core This compound step3->core step4 Derivatization of 4-amino group (e.g., Amidation, Sulfonylation, Reductive Amination) core->step4 final Target Compounds step4->final

Caption: Generalized synthetic workflow for this compound derivatives.

Applications in Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The indole nucleus is a common feature in many approved kinase inhibitors.[4] The this compound scaffold can be utilized to develop potent and selective kinase inhibitors by designing molecules that can interact with the ATP-binding site of the target kinase.

Hypothetical Structure-Activity Relationship (SAR) for ATR Kinase Inhibitors

The following table presents hypothetical data for a series of this compound derivatives designed as inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response.[5]

Compound IDR Group (at 4-amino position)ATR Kinase IC50 (nM)[5]Cellular pChk1 IC50 (nM)[5]
1a H>10000>10000
1b Acetyl52508300
1c 4-Morpholinopyrimidin-2-yl50150
1d 4-((3R)-3-Methylmorpholin-4-yl)-6-(1-(methylsulfonyl)cyclopropyl)pyrimidin-2-yl550
1e 4-(Pyrrolidin-1-yl)pyrimidin-2-yl75210

This data is illustrative and based on known SAR for related indole-based ATR inhibitors.[5]

Signaling Pathway

G dna_damage DNA Damage atr ATR Kinase dna_damage->atr chk1 Chk1 atr->chk1 phosphorylates cdc25 Cdc25 chk1->cdc25 phosphorylates & inhibits cell_cycle Cell Cycle Arrest cdc25->cell_cycle promotes inhibitor This compound Derivative (e.g., 1d) inhibitor->atr inhibits

Caption: Inhibition of the ATR signaling pathway by a this compound derivative.

Applications in GPCR Modulation

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[6] Indole-containing molecules have been successfully developed as ligands for various GPCRs, acting as both agonists and antagonists.[1] The this compound scaffold can serve as a starting point for the synthesis of novel GPCR modulators.

Hypothetical SAR for a GPR17 Antagonist

The following table presents hypothetical data for a series of this compound derivatives designed as antagonists for the G protein-coupled receptor 17 (GPR17), a potential target for metabolic diseases.[6]

Compound IDR Group (at 4-amino position)GPR17 Binding Ki (nM)[6]β-arrestin Recruitment IC50 (nM)[6]
2a H>10000>10000
2b Benzoyl15003200
2c 3-(2-carboxyethyl)-4,6-dichlorobenzoyl85250
2d 4-Chlorobenzoyl450980
2e 3,4-Dichlorobenzoyl120310

This data is illustrative and based on known SAR for GPCR antagonists.[6]

Signaling Pathway

G agonist Agonist gpr17 GPR17 agonist->gpr17 g_protein G Protein gpr17->g_protein activates effector Downstream Effector (e.g., Adenylyl Cyclase) g_protein->effector response Cellular Response effector->response antagonist This compound Derivative (e.g., 2c) antagonist->gpr17 blocks

Caption: Antagonism of GPR17 signaling by a this compound derivative.

Experimental Protocols

The following are generalized protocols for the synthesis of a this compound derivative and a representative biological assay. These should be adapted and optimized for specific target compounds and assays.

Protocol 1: Synthesis of N-(2-methyl-1H-indol-4-yl)acetamide (Illustrative)

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes) to yield the desired N-(2-methyl-1H-indol-4-yl)acetamide.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody results in a high FRET signal. Inhibition of this interaction by the test compound leads to a decrease in the FRET signal.

Materials:

  • Target kinase (e.g., ATR)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds (e.g., this compound derivatives)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, Eu-labeled anti-tag antibody, and the kinase.

  • Add the test compounds to the appropriate wells.

  • Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its strategic placement of a reactive amino group on the privileged indole core allows for the synthesis of diverse libraries of compounds with the potential to modulate the activity of key biological targets such as protein kinases and GPCRs. The generalized synthetic and assay protocols provided herein offer a starting point for researchers to explore the medicinal chemistry of this promising molecular framework. Further investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

The Versatile Building Block: Application Notes for 2-methyl-1H-indol-4-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-methyl-1H-indol-4-amine as a versatile synthetic building block in drug discovery and medicinal chemistry. The unique structural features of this indole derivative, particularly the presence of a reactive primary amine at the 4-position, make it a valuable starting material for the synthesis of a diverse range of complex molecules, most notably kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

Substituted indoles are a cornerstone in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive diseases like cancer and autoimmune disorders. This compound serves as a key precursor for the synthesis of pyrrolo[2,3-b]pyridines, a scaffold present in several potent Janus kinase (JAK) inhibitors.

The JAK-STAT signaling pathway is a critical pathway in mediating cellular responses to cytokines and growth factors, playing a central role in immunity and inflammation.[1][2][3][4][5] Dysregulation of this pathway is implicated in various diseases, making JAKs attractive therapeutic targets.[1] Molecules derived from this compound can be designed to bind to the ATP-binding site of JAKs, thereby inhibiting their catalytic activity and blocking downstream signaling.

A prominent example of a drug class where this building block is relevant is in the synthesis of analogues of Tofacitinib, a known JAK inhibitor. The core of Tofacitinib is a pyrrolo[2,3-d]pyrimidine, and the strategic placement of the amino group on the indole ring of this compound allows for the construction of similar heterocyclic systems.

Key Synthetic Transformations

The primary amino group at the C4 position of this compound is the main site for synthetic elaboration. Two key reaction types are particularly useful for incorporating this building block into larger, more complex molecules:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen (C-N) bonds.[2][6] It allows for the coupling of the 4-amino group with a variety of aryl or heteroaryl halides, providing access to a wide array of N-aryl derivatives. This is a crucial step in the synthesis of many kinase inhibitors where the indole core is linked to other aromatic systems.

  • N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides. This transformation is useful for introducing different functional groups and modulating the electronic and steric properties of the molecule, which can be critical for optimizing biological activity and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions and biological activities of indole derivatives analogous to those that can be synthesized from this compound.

Table 1: Representative Yields for N-Arylation of Indole Scaffolds

EntryAmine SubstrateAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-Aminoindole2-ChloropyrimidinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001285
22-methyl-1H-indol-5-amine4-Bromotoluene(SIPr)Pd(methallyl)ClLHMDSTHF220.598[3]
34-Amino-7-azaindole2-Iodo-4-chloropyrrolopyridineRuPhos Pd G2NaOtBuToluene110275[7]
4Aniline4-Chloro-7-azaindolePd(OAc)₂ / BINAPNaOtBuToluene1001692

Table 2: Biological Activity of Representative Indole-Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Cell LineReference
TofacitinibJAK11.2-[8]
TofacitinibJAK21.5-[8]
TofacitinibJAK31.0-[8]
Indole-derivative 1CDK150HeLa[7]
Indole-derivative 2EGFR91% inhibition @ 10nM-
2-Phenylindole derivative 4k-25.59 µMMDA-MB-231[9]
Oxindole derivative OXN-1M. tuberculosis0.78 µg/mLH37Rv[10]

Experimental Protocols

The following are detailed protocols for key experiments involving the derivatization of aminoindoles, which are directly applicable to this compound.

Protocol 1: Representative Buchwald-Hartwig Amination of a 4-Aminoindole Derivative

This protocol describes a general procedure for the palladium-catalyzed N-arylation of a 4-aminoindole with a heteroaryl chloride, a key step in the synthesis of pyrrolopyridine-based kinase inhibitors.

Materials:

  • This compound

  • 2-Chloropyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), 2-chloropyrimidine (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(2-methyl-1H-indol-4-yl)pyrimidin-2-amine.

Protocol 2: N-Acetylation of an Aminoindole

This protocol outlines a standard procedure for the N-acetylation of an aminoindole using acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

  • Add triethylamine (1.2 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(2-methyl-1H-indol-4-yl)acetamide.[6]

Visualizations

Diagram 1: Synthetic Workflow for Derivatization

G start This compound process1 Buchwald-Hartwig Amination start->process1 process2 N-Acylation start->process2 reagent1 Aryl/Heteroaryl Halide (e.g., 2-Chloropyrimidine) reagent1->process1 reagent2 Acetylating Agent (e.g., Acetyl Chloride) reagent2->process2 product1 N-Aryl-2-methyl-1H-indol-4-amine (Kinase Inhibitor Precursor) process1->product1 product2 N-(2-methyl-1H-indol-4-yl)acetamide process2->product2

Caption: Synthetic derivatization of this compound.

Diagram 2: JAK-STAT Signaling Pathway Inhibition

Caption: Inhibition of the JAK-STAT pathway by indole-based inhibitors.

References

Application Notes and Protocols for the N-Alkylation of 2-Methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of 2-methyl-1H-indol-4-amine, a crucial synthetic transformation for the generation of diverse chemical libraries in drug discovery. The selective introduction of alkyl groups at the N-4 position can significantly modulate the pharmacological properties of the indole scaffold. This document outlines a common and effective method for this transformation: direct N-alkylation using alkyl halides.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Specifically, 4-aminoindoles are key intermediates for compounds targeting a range of biological targets. The N-alkylation of the 4-amino group is a fundamental step in the synthesis of these derivatives. The primary challenge in the alkylation of this compound is the potential for competing alkylation at the indole nitrogen (N-1 position) or dialkylation of the amino group. The protocol described herein is optimized to favor mono-alkylation at the desired N-4 position.

Reaction Principle

The N-alkylation of this compound with an alkyl halide proceeds via a nucleophilic substitution reaction. The amino group at the C-4 position acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is employed to deprotonate the amine, increasing its nucleophilicity and neutralizing the hydrogen halide byproduct formed during the reaction. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium hydroxide (CsOH).[1][2] The choice of solvent is critical and is typically a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[3][4]

Experimental Protocol: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the mono-N-alkylation of this compound with a generic alkyl halide (R-X).

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and monitor the progress by TLC.

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of aminoindoles based on analogous reactions reported in the literature. The precise yield for the N-alkylation of this compound will depend on the specific alkyl halide used and optimization of the reaction conditions.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃DMF251270-85
Ethyl BromideK₂CO₃Acetonitrile80665-80
Benzyl BromideCsOHDMF25875-90
Propyl IodideNaHTHF601060-75

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the N-alkylation protocol for this compound.

experimental_workflow start Start reagents 1. Add this compound, K₂CO₃, and DMF to flask start->reagents stir 2. Stir at room temperature reagents->stir add_alkyl_halide 3. Add alkyl halide stir->add_alkyl_halide react 4. Heat and monitor reaction by TLC add_alkyl_halide->react workup 5. Aqueous workup and extraction react->workup purify 6. Column chromatography workup->purify product Isolated N-alkylated product purify->product

Caption: Workflow for the N-alkylation of this compound.

Reaction Pathway

The following diagram illustrates the general signaling pathway of the N-alkylation reaction.

reaction_pathway amine This compound (Nucleophile) deprotonation Deprotonation amine->deprotonation base Base (e.g., K₂CO₃) base->deprotonation activated_amine Activated Amine (Increased Nucleophilicity) deprotonation->activated_amine sn2 SN2 Reaction activated_amine->sn2 alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->sn2 product N-alkylated Product sn2->product byproduct Byproducts (KX, H₂O, CO₂) sn2->byproduct

Caption: General reaction pathway for N-alkylation.

References

HPLC and LC-MS analytical methods for 2-methyl-1H-indol-4-amine.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocols for the Analysis of 2-methyl-1H-indol-4-amine by HPLC and LC-MS.

This document provides detailed methodologies for the quantitative analysis of this compound, a key intermediate in pharmaceutical research and development. The protocols are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for purity assessment, reaction monitoring, and quantification in various matrices. The methods described include High-Performance Liquid Chromatography (HPLC) with UV detection for routine analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and selectivity.

Part 1: HPLC Method for Quantitative Analysis

This section details a High-Performance Liquid Chromatography (HPLC) method for the purity assessment and quantification of this compound. Reversed-phase chromatography is employed, which is a standard and effective technique for separating indole derivatives and other aromatic amines.[1]

HPLC Method Parameters

A summary of the instrumental conditions for the HPLC analysis is provided below. These parameters can serve as a starting point and may be optimized for specific instrumentation and sample matrices.

ParameterSetting
HPLC System Standard system with UV-Vis or PDA detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[2]
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Gradient 10% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Injection Volume 10 µL[2]
Detection Wavelength 280 nm[2]
Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method.

ParameterExpected Value
Retention Time ~ 7.2 min (dependent on specific system)
Linearity (R²) > 0.999[3]
Limit of Detection (LOD) ~ 0.1 µg/mL[3]
Limit of Quantification (LOQ) ~ 0.3 µg/mL[3]
Experimental Protocol: HPLC Analysis

1. Preparation of Solutions

  • Mobile Phase Preparation : Prepare Mobile Phase A by adding 1.0 mL of formic acid to 999 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile.[1][3]

  • Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Working Standard Solutions : Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[3]

  • Sample Solution : Dissolve the sample containing this compound in the same diluent as the working standards to achieve a concentration within the calibration range.

2. Sample Preparation

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[1]

  • Filter all solutions (standards and samples) through a 0.22 µm or 0.45 µm syringe filter into autosampler vials before injection to remove particulate matter.[1][3]

3. HPLC System Setup and Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.

  • Inject the prepared standard solutions in sequence, starting from the lowest concentration, to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Construct the calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples using the regression equation from the calibration curve.[4]

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) p2 Prepare Standard Stock Solution (1 mg/mL) p3 Create Working Standards (Calibration Curve) p2->p3 a1 Filter All Solutions (0.22 µm Syringe Filter) p3->a1 p4 Prepare Sample Solution p4->a1 a3 Inject Standards & Samples a1->a3 a2 Equilibrate HPLC System a2->a3 a4 Acquire Data (UV @ 280 nm) a3->a4 d1 Integrate Peaks a4->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

General workflow for quantitative HPLC analysis.

Part 2: LC-MS Method for High-Sensitivity Analysis

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, a Liquid Chromatography-Mass Spectrometry (LC-MS) method is recommended. This protocol utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for precise quantification.

LC-MS Method Parameters

The following table outlines the recommended starting conditions for LC-MS analysis. The liquid chromatography parameters are adapted for compatibility with mass spectrometry.

ParameterSetting
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[5]
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min[5]
Column Temperature 40 °C[5]
Injection Volume 5 µL[5]
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode[5][6]
Capillary Voltage 3.5 kV[5]
Source Temperature 150 °C[5]
Desolvation Temp. 400 °C[5]
Collision Gas Argon[5]
Scan Mode Multiple Reaction Monitoring (MRM)[6]
Analyte Data and MRM Transitions

The molecular weight of this compound (C₉H₁₀N₂) is 146.19 g/mol . In positive ESI mode, it will be protonated to form the precursor ion [M+H]⁺ at m/z 147.2. Fragmentation is predicted to involve the loss of a methyl group.[5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Details
This compound147.2132.2For Quantification (Loss of CH₃)
This compound147.2117.1For Confirmation (Ring Cleavage)
Experimental Protocol: LC-MS Analysis

1. Sample Preparation (Reaction Mixture)

  • Dilution : Pipette 10 µL of the reaction mixture into a microcentrifuge tube.[5]

  • Solvent Addition : Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water.[5]

  • Vortex : Vortex the tube for 30 seconds to ensure homogeneity.[5]

  • Filtration : Filter the diluted sample through a 0.22 µm syringe filter into an LC autosampler vial.[5]

2. Sample Preparation (Biological Matrix - e.g., Plasma)

  • This protocol is for the extraction from plasma or serum samples.[6]

  • Protein Precipitation : To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (containing an internal standard, if used).[6]

  • Vortex : Vortex the mixture for 1 minute to precipitate proteins.[6]

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube.[6]

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6]

  • Reconstitution : Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).[6] Transfer to an autosampler vial.

3. LC-MS System Setup and Analysis

  • Equilibrate the LC-MS system with the starting mobile phase conditions.

  • Optimize MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of this compound.

  • Set up the MRM acquisition method using the transitions specified in the table above.

  • Inject samples for analysis. Data processing is performed using the instrument's specific software package to integrate the peak areas for the specified MRM transitions.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Processing sp1 Sample Matrix (e.g., Reaction Mixture, Plasma) sp2 Dilution or Protein Precipitation sp1->sp2 sp3 Vortex & Centrifuge (if needed) sp2->sp3 sp4 Filter / Reconstitute sp3->sp4 lc1 Inject Sample into UHPLC System sp4->lc1 lc2 Chromatographic Separation (C18 Column) lc1->lc2 ms1 Ionization (Positive ESI) lc2->ms1 ms2 Mass Analysis (MRM) Q1: Select 147.2 Q2: Fragment Q3: Select 132.2 ms1->ms2 da1 Integrate MRM Chromatogram ms2->da1 da2 Quantify Analyte da1->da2

LC-MS experimental workflow from sample preparation to data analysis.

References

Application Notes and Protocols for the Derivatization of the Amine Group on 2-Methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-1H-indol-4-amine is a valuable scaffold in medicinal chemistry and drug development. The presence of a primary aromatic amine at the 4-position offers a versatile handle for chemical modification, allowing for the synthesis of diverse compound libraries to explore structure-activity relationships (SAR). Derivatization of this amine group can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can modulate its biological activity, metabolic stability, and pharmacokinetic profile.

This document provides detailed protocols for the most common and effective methods for derivatizing the primary amine of this compound: acylation, sulfonylation, and alkylation. These procedures are intended for researchers and scientists in the field of drug discovery and organic synthesis.

G cluster_workflow General Derivatization Workflow start This compound reagent Select Derivatizing Agent (Acyl Halide, Sulfonyl Chloride, Alkyl Halide) reaction Reaction Setup (Solvent, Base, Temperature) reagent->reaction Add to Starting Material workup Aqueous Workup & Extraction reaction->workup After Reaction Completion purification Purification (Column Chromatography) workup->purification product Derivatized Product purification->product analysis Characterization (NMR, MS, HPLC) product->analysis

Figure 1: General workflow for the derivatization of this compound.

Acylation of this compound

Acylation involves the introduction of an acyl group (R-C=O) to the amine, forming a stable amide bond. This is one of the most common derivatization strategies. The reaction is typically performed by treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a non-nucleophilic base to neutralize the acidic byproduct.[1]

Figure 2: General reaction scheme for the acylation of this compound.

Experimental Protocol: Synthesis of N-(2-methyl-1H-indol-4-yl)acetamide

This protocol describes a general procedure for the acetylation of this compound using acetic anhydride.[1]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 mmol, 1.5 equiv.) or pyridine (1.5 mmol, 1.5 equiv.), to the solution and stir for 5 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add the acylating agent, for instance, acetic anhydride (1.2 mmol, 1.2 equiv.), to the reaction mixture at 0 °C (ice bath).[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-acylated indole.

Data Presentation: Representative Acylation Reactions

The following table summarizes representative conditions and expected yields for the acylation of aromatic amines, which can be adapted for this compound.

Acylating AgentBaseSolventTemp (°C)Time (h)Expected Yield (%)
Acetyl ChloridePyridineDCM0 to RT485-95
Acetic AnhydrideTriethylamineTHFRT1290-98
Benzoyl ChlorideDIEADMFRT680-90
Chloroacetyl ChlorideNa₂CO₃AcetonitrileRT1675-85

Sulfonylation of this compound

Sulfonylation is the process of forming a sulfonamide by reacting the amine with a sulfonyl chloride (R-SO₂Cl). Sulfonamides are a key functional group in many pharmaceutical agents. The reaction is typically carried out in the presence of a base like pyridine, which acts as both a solvent and a catalyst.[2]

Figure 3: General reaction scheme for the sulfonylation of this compound.

Experimental Protocol: Synthesis of N-(2-methyl-1H-indol-4-yl)benzenesulfonamide

This protocol outlines a general procedure for the sulfonylation of this compound with benzenesulfonyl chloride.

  • Reaction Setup: Dissolve this compound (1.0 mmol, 1.0 equiv.) in pyridine (5 mL) in a round-bottom flask and cool the solution to 0 °C.

  • Addition of Sulfonylating Agent: Add benzenesulfonyl chloride (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into ice-water (50 mL) and acidify with concentrated HCl to pH ~2. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure sulfonamide.

Data Presentation: Representative Sulfonylation Reactions

The following table presents typical conditions for sulfonylation reactions of aromatic amines.

Sulfonylating AgentBaseSolventTemp (°C)Time (h)Expected Yield (%)
Benzenesulfonyl ChloridePyridinePyridine0 to RT1280-90
p-Toluenesulfonyl ChlorideTriethylamineDCMRT1685-95
Methanesulfonyl ChlorideDIEADCM0 to RT670-85
4-Nitrobenzenesulfonyl chloridePyridinePyridineRT2475-88

Alkylation of this compound

Alkylation of primary amines with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[3] The newly formed secondary amine is often more nucleophilic than the starting primary amine.[3] To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing reductive amination are often preferred.

Figure 4: General reaction scheme for the mono-alkylation of this compound.

Experimental Protocol: Selective Mono-Alkylation via Reductive Amination

Reductive amination is a highly effective method for controlled mono-alkylation. It involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) and a corresponding aldehyde or ketone (1.1 mmol, 1.1 equiv.) in a solvent like methanol or 1,2-dichloroethane (DCE) (10 mL), add acetic acid (2-3 drops) to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv.) or sodium cyanoborohydride (NaBH₃CN) (1.5 mmol, 1.5 equiv.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction for 6-24 hours at room temperature, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the N-alkylated product.

Data Presentation: Representative Mono-Alkylation Reactions

The following table shows representative aldehydes and expected yields for the reductive amination of aromatic amines.

Aldehyde/KetoneReducing AgentSolventTemp (°C)Time (h)Expected Yield (%)
FormaldehydeNaBH(OAc)₃DCERT1270-85
BenzaldehydeNaBH(OAc)₃DCERT1880-90
AcetoneNaBH₃CNMethanolRT2465-75
CyclohexanoneNaBH(OAc)₃DCMRT1675-85

References

Application Notes and Protocols for Studying Serotonin Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for investigating the intricate interactions of serotonin receptors, crucial targets in neuroscience research and drug development. The protocols outlined below cover fundamental techniques for characterizing ligand binding, identifying protein-protein interactions, and elucidating the downstream signaling cascades initiated by these receptors.

Radioligand Binding Assays: Quantifying Receptor-Ligand Interactions

Radioligand binding assays are a cornerstone technique for determining the affinity of a ligand for its receptor.[1] This protocol details a competitive binding assay for the human serotonin 5-HT2A receptor, a key player in psychiatric and neurological disorders.[2]

Data Presentation: 5-HT Receptor Ligand Affinities

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various ligands for different serotonin receptor subtypes. This data is essential for selecting appropriate research tools and for the initial characterization of novel compounds.

Table 1: Binding Affinities (Ki) of Ligands for Serotonin Receptors

CompoundReceptor SubtypeKi (nM)Species
5-CT5-HT79.0 - 9.8Human, Rat, Mouse, Guinea Pig[3]
Methiothepin5-HT78.4Human[3]
8-OH-DPAT5-HT7--[3]
Ketanserin5-HT2A0.75Human[2]
Mesulergine5-HT2C--
DOI5-HT2A0.27Human[2]
Spiperone5-HT2A-Rat[4]
5-HT5-HT1A, 1B/1D, 2B, 6, 7High nanomolarHuman, Rodent[5]
5-chloro-N,N-dimethyltryptamine5-HT1A, 2B, 7StrongHuman, Rodent[5]

Table 2: IC50 Values of Ligands for the 5-HT2A Receptor

CompoundIC50 (nM)Radioligand
Ketanserin1.1[3H]Ketanserin
Serotonin505[3H]Ketanserin
8-OH-DPAT15165[3H]Ketanserin
MDL7222213260[3H]Ketanserin
Experimental Protocol: 5-HT2A Receptor Competitive Radioligand Binding Assay

This protocol is adapted for a 96-well plate format for high-throughput screening.[4]

Materials:

  • Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist) with a known dissociation constant (Kd) of approximately 0.6 nM.[6]

  • Test Compounds: Unlabeled ligands (agonists or antagonists) to be tested.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known 5-HT2A antagonist like unlabeled Ketanserin.[6]

  • Scintillation Cocktail.

  • 96-well Glass Fiber Filter Plates: Pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[4]

  • Equipment: Cell harvester, microplate scintillation counter, incubator.[2]

Procedure:

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume 200 µL)[2]:

    • Total Binding: 50 µL Assay Buffer + 50 µL [3H]Ketanserin + 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL Non-specific Binding Control + 50 µL [3H]Ketanserin + 100 µL membrane suspension.

    • Test Compound: 50 µL of test compound at various concentrations + 50 µL [3H]Ketanserin + 100 µL membrane suspension.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly terminate the reaction by filtering the contents through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[2]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[2]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding.[2]

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Diagrams

G cluster_pathway 5-HT2A Receptor Signaling Pathway 5-HT 5-HT (Agonist) 5HT2A_R 5-HT2A Receptor 5-HT->5HT2A_R Binds to Gq_G11 Gq/G11 5HT2A_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: 5-HT2A Receptor Signaling Pathway.

G cluster_workflow Radioligand Binding Assay Workflow Start Start Prepare Prepare Assay Plate (Membranes, Radioligand, Test Compound) Start->Prepare Incubate Incubate (e.g., 60 min at RT) Prepare->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Co-Immunoprecipitation (Co-IP): Identifying Receptor Interaction Partners

Co-immunoprecipitation (Co-IP) is a powerful technique to investigate protein-protein interactions in their native cellular environment. This protocol is designed for studying the interaction of a G-protein-coupled receptor (GPCR), such as a serotonin receptor, with its binding partners.

Experimental Protocol: GPCR Co-Immunoprecipitation

Materials:

  • Cell Lysate: Prepared from cells expressing the tagged-GPCR of interest.

  • Antibody: A specific antibody that recognizes the tag on the GPCR (e.g., anti-HA, anti-FLAG) or the GPCR itself.

  • Protein A/G Beads: (e.g., Sepharose or magnetic beads).

  • Lysis Buffer: (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Wash Buffer: Lysis buffer or a buffer with adjusted salt concentrations to modulate stringency.[7]

  • Elution Buffer: (e.g., SDS-PAGE sample buffer or a milder buffer like 0.1 M glycine, pH 2.5).[7]

  • Equipment: Rotating shaker, centrifuge, electrophoresis and Western blotting apparatus.

Procedure:

  • Cell Lysis: Lyse the cells in cold lysis buffer.

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for about 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant (the pre-cleared lysate) to a new tube.[8]

  • Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins. The number of washes can be adjusted to alter the stringency.[9]

  • Elution: Elute the immunoprecipitated proteins from the beads using an appropriate elution buffer. For subsequent analysis by SDS-PAGE and Western blotting, elution in SDS-PAGE sample buffer followed by boiling is common.[7]

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific to the expected interacting partners.

Diagrams

G cluster_workflow Co-Immunoprecipitation Workflow Start Start Lysis Cell Lysis Start->Lysis Preclear Pre-clearing (Optional) Lysis->Preclear IP Immunoprecipitation (Add Antibody) Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elution Wash->Elute Analyze Analysis (SDS-PAGE, Western Blot) Elute->Analyze End End Analyze->End

Caption: Co-Immunoprecipitation Workflow.

Resonance Energy Transfer (BRET and FRET): Studying Receptor Dimerization

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to study protein-protein interactions, such as receptor dimerization, in living cells.[10][11] These methods rely on the non-radiative transfer of energy from a donor molecule to an acceptor molecule when they are in close proximity (typically within 10 nm).[11]

Experimental Protocol: BRET Assay for Receptor Dimerization

This protocol describes a BRET assay to investigate the homodimerization of a serotonin receptor.

Materials:

  • Expression Plasmids: Plasmids encoding the serotonin receptor of interest fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Line: A suitable mammalian cell line for transfection (e.g., HEK293).

  • Transfection Reagent.

  • BRET Substrate: (e.g., Coelenterazine h).

  • Plate Reader: A microplate reader capable of sequential dual-luminescence detection.

Procedure:

  • Cell Transfection: Co-transfect the cells with the donor- and acceptor-fused receptor constructs. It is crucial to perform titration experiments to determine the optimal donor-to-acceptor ratio.

  • Cell Seeding: Seed the transfected cells into a 96-well microplate.

  • BRET Measurement:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Add the BRET substrate to each well.

    • Immediately measure the luminescence at two different wavelengths: one for the donor emission (e.g., ~480 nm for Rluc) and one for the acceptor emission (e.g., ~530 nm for YFP).[12]

  • Data Analysis:

    • Calculate the BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.[12]

    • A significant BRET signal, which is dependent on the expression level of the acceptor, indicates that the donor and acceptor are in close proximity, suggesting receptor dimerization.

    • Saturation curves, where the BRET ratio is plotted against the ratio of acceptor to donor expression, can be used to determine the specificity and affinity of the interaction.

Diagrams

G cluster_bret BRET Principle for Receptor Dimerization Donor Receptor-Donor (e.g., Rluc) Acceptor Receptor-Acceptor (e.g., YFP) Donor->Acceptor Non-radiative Light_Donor Light Emission (~480 nm) Donor->Light_Donor Emits Energy Energy Transfer Light_Acceptor Light Emission (~530 nm) Acceptor->Light_Acceptor Emits Substrate Substrate (e.g., Coelenterazine h) Substrate->Donor Oxidized by

Caption: BRET Principle for Receptor Dimerization.

References

Application Notes and Protocols for 2-methyl-1H-indol-4-amine in Novel Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-methyl-1H-indol-4-amine as a scaffold in the design and development of novel pharmaceuticals. The indole nucleus is a well-established privileged structure in medicinal chemistry, and the specific substitution pattern of this compound offers unique opportunities for derivatization to target a range of biological pathways, particularly in oncology.

Introduction

The indole scaffold is a core component of numerous approved drugs and clinical candidates due to its ability to mimic endogenous molecules and interact with various biological targets. The this compound structure, with a reactive primary amine at the 4-position and a methyl group at the 2-position, serves as a versatile starting point for the synthesis of diverse compound libraries. The amino group provides a convenient handle for the introduction of various functionalities, enabling the modulation of physicochemical properties and biological activity.

Potential Therapeutic Applications

Based on the known activities of structurally related indole derivatives, this compound is a promising scaffold for the development of agents targeting:

  • Cancer: Many indole derivatives exhibit potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

  • Kinase Inhibition: The indole core is a common feature in many kinase inhibitors. Derivatives of this compound could be designed to target specific kinases implicated in cancer and inflammatory diseases, such as Aurora kinases and components of the PI3K/Akt/mTOR pathway.

  • Inflammation: Certain indole-based compounds have demonstrated anti-inflammatory properties.

Synthesis Protocols

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes.

Synthesis of this compound

A common approach involves the reduction of a corresponding nitroindole precursor.

Protocol 1: Synthesis of this compound via Nitroindole Reduction

  • Nitration of 2-methylindole: To a solution of 2-methylindole in a suitable solvent (e.g., acetic acid), add a nitrating agent (e.g., nitric acid) at a controlled temperature to favor the formation of 2-methyl-4-nitroindole.

  • Purification: Purify the resulting 2-methyl-4-nitroindole by column chromatography or recrystallization.

  • Reduction: Dissolve the purified 2-methyl-4-nitroindole in a solvent such as ethanol or methanol. Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Work-up: After the reaction is complete (monitored by TLC), filter the reaction mixture to remove the catalyst or iron salts.

  • Extraction and Purification: Neutralize the filtrate and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.

General Workflow for Synthesis

start 2-Methylindole step1 Nitration (e.g., HNO3/H2SO4) start->step1 intermediate 2-Methyl-4-nitroindole step1->intermediate step2 Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate->step2 product This compound step2->product

Caption: General synthetic workflow for this compound.

Derivatization of this compound

The 4-amino group is a key site for derivatization to explore structure-activity relationships (SAR).

Protocol 2: N-Acylation of this compound

  • Reaction Setup: Dissolve this compound in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the N-acylated product by column chromatography or recrystallization.

Biological Evaluation Protocols

The following protocols are suggested for evaluating the potential of this compound derivatives as novel pharmaceuticals.

In Vitro Anticancer Activity

Protocol 3: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116, MCF-7, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow for Anticancer Screening

cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesized Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity kinase_assay Kinase Inhibition Assay synthesis->kinase_assay ic50 Determine IC50 cytotoxicity->ic50 kinase_assay->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assay ic50->apoptosis western_blot Western Blot (Signaling Pathways) ic50->western_blot

Caption: Workflow for anticancer evaluation of synthesized derivatives.

Kinase Inhibition Assays

Given the prevalence of indole scaffolds in kinase inhibitors, evaluating derivatives against a panel of kinases is a logical step.

Protocol 4: In Vitro Kinase Inhibition Assay (General)

  • Assay Setup: In a suitable assay plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate, often using a fluorescence-based detection method.

  • Data Analysis: Determine the IC50 value for kinase inhibition.

Potential Signaling Pathways for Investigation

Derivatives of this compound could potentially modulate key cancer-related signaling pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and controls cell growth, proliferation, and survival. Indole compounds have been shown to inhibit this pathway at various points[1].

  • Aurora Kinase Pathway: Aurora kinases are essential for cell division, and their overexpression is common in many cancers. Several indole-based compounds have been developed as Aurora kinase inhibitors[2].

Hypothesized PI3K/Akt/mTOR Signaling Inhibition

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

Compound ClassTargetCell Line / EnzymeIC50 (µM)
Indole-based TyrphostinsVEGFR-2HCT-1160.1 - 1.5
2-Acyl-1H-indole-4,7-dionesTubulin PolymerizationVarious0.5 - 5.0
Benzo[e]pyridoindolesAurora Kinase A/BIn vitro assay0.02 - 0.15
Indolin-2-one DerivativesAurora Kinase BMDA-MB-4680.01 - 0.03
Indole-based compoundsPI3K/Akt/mTOR pathwayVarious1 - 20

Note: The data in this table is derived from studies on various indole derivatives and is intended to be illustrative of the potential potency of compounds derived from the this compound scaffold.

Conclusion

This compound represents a valuable and underexplored scaffold for the development of novel pharmaceuticals, particularly in the field of oncology. Its synthetic tractability and the established biological importance of the indole nucleus make it an attractive starting point for drug discovery campaigns. The protocols and potential targets outlined in these notes provide a foundational framework for researchers to begin exploring the therapeutic potential of this promising molecule. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.

References

Characterization of 2-Methyl-1H-indol-4-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the comprehensive characterization of 2-methyl-1H-indol-4-amine and its derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Accurate structural elucidation and purity assessment are critical for meaningful biological evaluation and further development. The following sections detail the application of key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the unambiguous structural determination of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the position and nature of substituents.

Application Notes

The ¹H NMR spectrum of the this compound core is characterized by distinct signals for the aromatic, amine, and methyl protons. The substitution pattern on the indole ring or the amine group will significantly influence the chemical shifts and coupling constants of these protons.

  • N-H Proton (indole): Typically observed as a broad singlet in the downfield region (δ 10.0-11.5 ppm). Its chemical shift is sensitive to solvent and concentration.

  • Aromatic Protons (H5, H6, H7): These protons form an AMX or ABX spin system, with chemical shifts influenced by the electron-donating amine group at C4.

  • H3 Proton: A singlet or a narrow multiplet is expected around δ 6.2-6.5 ppm.

  • C2-Methyl Protons: A sharp singlet is typically observed around δ 2.3-2.5 ppm.

  • Amine Protons (NH₂): A broad singlet, the chemical shift of which is highly variable and dependent on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the indole ring are characteristic and aid in confirming the overall structure.

Representative NMR Data

The following table summarizes representative ¹H and ¹³C NMR chemical shifts for the core structure of this compound. Note: This data is predicted based on values for similar indole derivatives and should be used as a reference.

¹H NMR ¹³C NMR
Proton Chemical Shift (δ, ppm) Carbon Chemical Shift (δ, ppm)
NH (indole)10.8 (br s)C2136.5
H77.05 (d)C3100.2
H56.85 (t)C3a125.8
H66.40 (d)C4142.1
H36.25 (s)C5118.5
NH₂4.50 (br s)C6105.3
CH₃2.40 (s)C7110.1
C7a128.9
CH₃12.5
Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.

  • Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for indole derivatives due to its ability to dissolve a wide range of compounds and to clearly show NH protons.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette with a cotton plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[1]

  • Capping: Securely cap the NMR tube.

cluster_prep NMR Sample Preparation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer cap Cap NMR Tube transfer->cap

NMR Sample Preparation Workflow

Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)

  • Instrument Setup: Insert the sample, lock the field on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.[1]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 16-64, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).[2]

    • Phase the spectrum and apply a baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[2]

    • Integrate all signals and analyze chemical shifts, multiplicities, and coupling constants.

Protocol 3: ¹³C NMR Data Acquisition (100 MHz Spectrometer)

  • Instrument Setup: Use the same sample prepared for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024 or more, depending on sample concentration.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of this compound derivatives and for gaining structural information through fragmentation analysis.

Application Notes

Electron Ionization (EI) is a common technique for volatile and thermally stable indole derivatives, often providing a clear molecular ion peak (M⁺˙) and a rich fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization method suitable for a wider range of derivatives, typically yielding the protonated molecule [M+H]⁺.

The fragmentation of this compound derivatives is expected to involve characteristic losses:

  • Loss of a methyl radical (·CH₃): Resulting in an [M-15]⁺ ion.

  • Loss of HCN: A common fragmentation pathway for the indole ring, leading to an [M-27]⁺ ion.

  • Cleavage of substituents: Fragmentation will be directed by the nature and position of other substituents on the molecule.

Representative Mass Spectrometry Data

The following table presents the predicted major fragments for this compound under Electron Ionization.

m/z Proposed Fragment Notes
146[C₉H₁₀N₂]⁺˙Molecular Ion (M⁺˙)
131[M - CH₃]⁺Loss of a methyl radical
119[M - HCN]⁺Loss of hydrogen cyanide from the indole ring
92[C₆H₆N]⁺Fragment from indole ring cleavage
Experimental Protocols

Protocol 4: Mass Spectrometry Sample Preparation and Analysis (LC-MS)

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter into an LC autosampler vial.[3]

  • Liquid Chromatography Conditions (for LC-MS):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[3]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be from 5% to 95% B over 10 minutes.[3]

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • For tandem MS (MS/MS), select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) to obtain fragment ions.

cluster_workflow LC-MS Analysis Workflow prep Sample Preparation (Dilution & Filtration) lc Liquid Chromatography (Separation) prep->lc ms Mass Spectrometry (Detection & Fragmentation) lc->ms data Data Analysis (Molecular Weight & Structure) ms->data

LC-MS Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound derivatives and for their purification.

Application Notes

Reversed-phase HPLC using a C18 column is the most common method for the analysis of indole derivatives. A mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol), often with an acidic modifier like formic acid or trifluoroacetic acid (TFA), provides good separation and peak shape. The amine functionality at the C4 position may require the use of a buffer to control its ionization state and achieve reproducible retention times.

Representative HPLC Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B in 20 min
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Column Temperature 30 °C
Experimental Protocol

Protocol 5: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases as described in the table above and degas them thoroughly.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B). Filter the solution through a 0.45 µm syringe filter.[4]

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject 10 µL of the sample and run the gradient method. Record the chromatogram.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, including stereochemistry, single-crystal X-ray diffraction is the gold standard.

Application Notes

Obtaining single crystals of sufficient quality is often the most challenging step. Slow evaporation of a saturated solution, vapor diffusion, or layering of a solvent/anti-solvent system are common crystallization techniques for small organic molecules. The choice of solvent is critical and may require screening of several options.[5]

Experimental Protocol

Protocol 6: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility.

  • Solution Preparation: Prepare a nearly saturated solution of the this compound derivative in the selected solvent in a clean vial.

  • Filtration: Filter the solution into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location at a constant temperature and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or a fine needle.

Biological Signaling Pathway

Indole derivatives are known to interact with various biological targets. One well-studied pathway involves their activity as ligands for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[6]

Application Notes

This compound and its derivatives, as aminoindoles, may act as signaling molecules that modulate cellular pathways. The AhR and PXR are ligand-activated transcription factors that play crucial roles in regulating xenobiotic metabolism, immune responses, and gut homeostasis.[6] Activation of these receptors by indole derivatives can lead to the transcription of target genes, influencing various physiological processes.

cluster_pathway Indole Derivative Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound Derivative ahr_complex AhR Complex (AhR, HSP90, XAP2) ligand->ahr_complex Binds pxr PXR ligand->pxr Binds ahr_arnt AhR-ARNT Heterodimer ahr_complex->ahr_arnt Translocates & Dimerizes pxr_rxr PXR-RXR Heterodimer pxr->pxr_rxr Translocates & Dimerizes arnt ARNT arnt->ahr_arnt rxr RXR rxr->pxr_rxr xre Xenobiotic Response Element (XRE) ahr_arnt->xre Binds to pxre PXR Response Element (PXRE) pxr_rxr->pxre Binds to gene_transcription Target Gene Transcription xre->gene_transcription pxre->gene_transcription

References

Application Note and Protocol for the Purification of 2-Methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-1H-indol-4-amine is a valuable intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. Its purity is critical for the success of subsequent reactions and the pharmacological profile of the final products. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture. The protocol outlines two primary methods: silica gel column chromatography and recrystallization, which can be used sequentially to achieve high purity.

Data Presentation

The following table summarizes representative data from typical purification runs of indole amines, illustrating the effectiveness of each method. The specific values can vary depending on the scale of the reaction and the initial purity of the crude material.

Purification StepStarting MaterialPurity (Initial)Purity (Final)Yield (%)Method
Run 1 Crude Product~75%>95%80-90%Silica Gel Chromatography
Run 2 Chromatographed Product>95%>99%85-95%Recrystallization
Run 3 Crude Product~70%>98%70-85%Sequential Chromatography & Recrystallization

Experimental Protocols

This section details the methodologies for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine

  • Methanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Glass column for chromatography

  • Round bottom flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Heating mantle with stirrer

  • Filter paper and funnel

  • Beakers and Erlenmeyer flasks

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is effective for removing both polar and non-polar impurities from the crude product.[1] Due to the basic nature of the amine, which can interact strongly with the acidic silica gel, a small amount of a competing amine like triethylamine is often added to the mobile phase to improve elution and peak shape.[2][3]

1. Preparation of the Column: a. Prepare a slurry of silica gel in hexane. b. Pack a glass column with the silica gel slurry. c. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent. b. In a separate flask, adsorb the crude product onto a small amount of silica gel by dissolving the crude material, adding silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.[1] c. Carefully load the adsorbed crude product onto the top of the prepared column.

3. Elution: a. Begin eluting the column with a non-polar solvent system, such as hexane with a small percentage of ethyl acetate (e.g., 95:5 hexane:ethyl acetate) containing 0.1-0.5% triethylamine. b. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution).[1] A typical gradient might be from 5% to 30% ethyl acetate in hexane. c. Monitor the elution of the compound by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).

4. Fraction Analysis and Collection: a. Spot the collected fractions on a TLC plate and elute with a suitable solvent system (e.g., 70:30 hexane:ethyl acetate). b. Visualize the spots under a UV lamp. c. Combine the fractions that contain the pure desired product.

5. Solvent Removal: a. Concentrate the pooled pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent final step to obtain a highly crystalline product with very high purity.[1]

1. Solvent Selection: a. Test the solubility of the purified amine in various solvents to find a suitable recrystallization solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold. b. Common solvent systems for recrystallization include ethanol/water, methanol/water, or hexane/ethyl acetate.[4][5]

2. Recrystallization Procedure: a. Dissolve the this compound obtained from chromatography in a minimal amount of the chosen hot solvent. b. If using a two-solvent system, dissolve the compound in the solvent in which it is more soluble, and then slowly add the anti-solvent until the solution becomes slightly cloudy. Reheat to get a clear solution. c. Allow the solution to cool slowly to room temperature. d. For further crystallization, place the flask in an ice bath. e. Collect the formed crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude Product Dissolve Dissolve/Adsorb on Silica Crude->Dissolve Column Silica Gel Column Chromatography Dissolve->Column Fractions Collect Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Pool Pool Pure Fractions TLC->Pool Identify Pure Fractions Evaporate1 Solvent Evaporation Pool->Evaporate1 Recrystallize Recrystallization Evaporate1->Recrystallize FilterDry Filter and Dry Crystals Recrystallize->FilterDry Final Pure this compound FilterDry->Final

Caption: Workflow for the purification of this compound.

Signaling_Pathway Start Crude Amine Mixture Step1 Primary Purification (Column Chromatography) Start->Step1 Impure Impurities Removed Step1->Impure Step2 Purity Assessment (TLC/HPLC) Step1->Step2 Decision Purity > 99%? Step2->Decision Step3 Secondary Purification (Recrystallization) Decision->Step3 No End High-Purity Product Decision->End Yes Step3->End MinorImp Minor Impurities Removed Step3->MinorImp

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and find answers to frequently asked questions regarding this challenging synthetic endeavor.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 4-substituted indoles so challenging?

A1: The synthesis of 4-substituted indoles presents a significant challenge primarily due to the inherent electronic properties of the indole nucleus. The C4 position is less reactive towards electrophilic substitution compared to the C3, C2, C5, and C7 positions.[1][2] Consequently, direct functionalization at C4 is often difficult, necessitating multi-step synthetic sequences or advanced strategies to achieve the desired regioselectivity.[1][2]

Q2: What are the primary issues encountered when attempting to synthesize 4-substituted indoles using classical methods like the Fischer or Bischler-Möhlau synthesis?

A2: Classical indole syntheses often provide poor yields and lack of regioselectivity when targeting the 4-position.

  • Fischer Indole Synthesis: This method is highly sensitive to the substitution pattern of the starting phenylhydrazine and the carbonyl compound.[3][4] The reaction conditions, particularly the acid strength and temperature, can significantly influence the outcome and may lead to the formation of undesired regioisomers or complete reaction failure.[3][5] For instance, certain substitution patterns can promote N-N bond cleavage, preventing the necessary cyclization.[6][7]

  • Bischler-Möhlau Indole Synthesis: This method typically requires harsh reaction conditions, which can lead to low yields and unpredictable regioselectivity.[4][8] Milder methods are being developed, but its application for specifically targeting 4-substituted indoles is not straightforward.[8][9]

Q3: What are the modern strategies to overcome the challenges of 4-substituted indole synthesis?

A3: Modern synthetic chemistry offers several powerful strategies to achieve regioselective C4-substitution of indoles:

  • C-H Activation: This has emerged as a highly effective method. By employing a directing group, typically at the N1 or C3 position, a transition metal catalyst (e.g., Ruthenium or Palladium) can be guided to selectively functionalize the C4-H bond.[1][2][10][11][12] This approach allows for the direct introduction of various substituents under relatively mild conditions.[1][2][10][11]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are valuable for functionalizing pre-halogenated indoles (e.g., 4-bromo or 4-iodoindoles).[13]

  • Intramolecular Cycloadditions: Strategies involving intramolecular [4+2] cycloadditions of appropriately designed precursors can provide access to indoles with substitution at the C4 position.[14]

Q4: How do directing groups work in C-H activation for C4-substitution?

A4: A directing group is a functional group that is temporarily installed on the indole scaffold to chelate to a metal catalyst and position it in close proximity to the target C-H bond. For C4-functionalization, a directing group, for example an aldehyde at the C3 position, can form a stable six-membered transition state with a ruthenium catalyst, facilitating the selective activation of the C4-H bond.[1] This strategy overcomes the intrinsic reactivity preference of the indole ring.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 4-substituted indoles.

Problem 1: Low or No Yield of the Desired 4-Substituted Indole
Possible Cause Troubleshooting Steps
Incorrect Reaction Conditions Optimize temperature, reaction time, and catalyst loading through small-scale test reactions.[3][5]
Poor Quality of Starting Materials Ensure the purity of all reactants and solvents. Impurities can inhibit catalysts and lead to side reactions.[5]
Inappropriate Synthetic Route For C4-substitution, classical methods may not be optimal. Consider modern approaches like C-H activation or cross-coupling on a 4-haloindole precursor.[1][13]
Decomposition of Product The indole product may be unstable under the reaction conditions (e.g., strong acid).[3] Consider milder reaction conditions or the use of a protecting group on the indole nitrogen.[4]
Problem 2: Poor Regioselectivity - Mixture of Isomers Obtained
Possible Cause Troubleshooting Steps
Intrinsic Reactivity of Indole The indole ring has multiple reactive sites. Direct functionalization without a directing group is likely to yield a mixture of isomers.
Fischer Indole Synthesis with Unsymmetrical Ketones The use of unsymmetrical ketones can lead to two different enamine intermediates and thus two regioisomeric indole products.[3][5] The choice of acid catalyst and its concentration can influence the product ratio.[3]
Ineffective Directing Group The chosen directing group may not be providing sufficient control. Evaluate different directing groups or optimize the reaction conditions to enhance the chelation effect.
Problem 3: C-H Activation Reaction is Not Working
Possible Cause Troubleshooting Steps
Catalyst Inactivity Ensure the catalyst is active and handled under appropriate conditions (e.g., inert atmosphere if required).
Incorrect Ligand or Additive The choice of ligand and additives (e.g., oxidants, salts) is often crucial for successful C-H activation.[10] Screen different ligands and additives.
Substrate Incompatibility Certain functional groups on the indole substrate may interfere with the catalyst. Consider using protecting groups for sensitive functionalities.[4]

Quantitative Data Summary

Table 1: Comparison of Yields for C4-Alkenylation of 1-benzyl-1H-indole-3-carbaldehyde with Methyl Acrylate using a Ruthenium Catalyst.

EntryRu(II) Catalyst (mol %)Cu(OAc)₂·H₂O (equiv)Temperature (°C)Yield of C4-alkenylated product (%)
151.010047
2100.512063
3100.512082 (with 4 equiv of methyl acrylate)

Data adapted from a study on regioselective C-H activation.[10]

Experimental Protocols

Protocol 1: General Procedure for Ruthenium-Catalyzed C4-Alkenylation of Indole-3-carbaldehyde

This protocol is based on a reported method for the regioselective synthesis of 4-substituted indoles via C-H activation.[10]

  • Reactant Preparation: In a reaction vessel, combine the indole-3-carbaldehyde substrate (1 equivalent), the alkene (4 equivalents), the Ruthenium catalyst ([Ru(p-cymene)Cl₂]₂, 10 mol %), a silver salt (e.g., AgSbF₆, 20 mol %), and a copper oxidant (e.g., Cu(OAc)₂·H₂O, 0.5 equivalents).

  • Solvent Addition: Add a suitable solvent, such as 1,2-dichloroethane (ClCH₂CH₂Cl).

  • Reaction Execution: Heat the reaction mixture at 120 °C in the presence of air.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Problem: Low Yield or Poor Regioselectivity in 4-Substituted Indole Synthesis check_method Is a classical method (Fischer, Bischler-Möhlau) being used? start->check_method check_conditions Review and Optimize Reaction Conditions (Temperature, Catalyst, Purity) check_method->check_conditions Yes modern_methods Consider Modern Synthetic Routes: - C-H Activation - Cross-Coupling - Cycloaddition check_method->modern_methods No analyze_results Analyze Results and Re-evaluate Strategy check_conditions->analyze_results ch_activation Troubleshoot C-H Activation: - Catalyst Activity - Ligand/Additive Screening - Protecting Groups modern_methods->ch_activation C-H Activation cross_coupling Troubleshoot Cross-Coupling: - Catalyst/Ligand Choice - Base and Solvent Effects - Purity of Halo-indole modern_methods->cross_coupling Cross-Coupling ch_activation->analyze_results cross_coupling->analyze_results

Caption: Troubleshooting workflow for the synthesis of 4-substituted indoles.

SyntheticStrategyDecisionTree start Goal: Synthesize a 4-Substituted Indole is_halo_indole Is a 4-haloindole readily available or synthesizable? start->is_halo_indole use_cross_coupling Use Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) is_halo_indole->use_cross_coupling Yes direct_functionalization Direct C-H Functionalization is desired? is_halo_indole->direct_functionalization No end Proceed with Optimized Synthesis use_cross_coupling->end use_ch_activation Employ a Directing Group Strategy for C-H Activation direct_functionalization->use_ch_activation Yes other_methods Consider other methods: - Intramolecular Cycloaddition - De novo synthesis with appropriately substituted precursors direct_functionalization->other_methods No use_ch_activation->end other_methods->end

Caption: Decision tree for selecting a synthetic strategy for 4-substituted indoles.

DirectingGroupStrategy cluster_0 Directing Group Assisted C-H Activation Indole Indole with Directing Group (DG) at C3 Catalyst Metal Catalyst (e.g., Ru) Indole->Catalyst Chelation TransitionState Six-membered Chelated Transition State Indole->TransitionState Catalyst->TransitionState Product C4-Functionalized Indole TransitionState->Product C-H Activation & Functionalization

Caption: Simplified diagram of a directing group strategy for C4-functionalization.

References

Technical Support Center: Synthesis of 2-Methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-methyl-1H-indol-4-amine synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield of 2-Methyl-4-nitro-1H-indole (Precursor) 1. Incomplete enamine formation: The initial reaction between the o-nitrotoluene derivative and the formamide acetal may be inefficient.[1] 2. Suboptimal cyclization conditions: The temperature and catalyst for the reductive cyclization may not be ideal.[1] 3. Starting material quality: Impurities in the 2-methyl-3-nitroaniline can interfere with the reaction.1. Optimize enamine formation: Ensure anhydrous conditions. Consider using a more reactive formamide acetal or adding a catalyst like pyrrolidine.[1] 2. Screen cyclization conditions: Experiment with different reducing agents (e.g., Raney Nickel, Pd/C, Fe/acetic acid) and vary the reaction temperature and time.[1][2] 3. Purify starting materials: Recrystallize or distill the 2-methyl-3-nitroaniline before use.
Low Yield of this compound (Final Product) 1. Inefficient reduction of the nitro group: The chosen reducing agent or reaction conditions may not be effective for this specific substrate. 2. Over-reduction: Harsh reduction conditions can lead to the formation of undesired byproducts. 3. Product degradation: The aminoindole product can be sensitive to acidic conditions and oxidation.[3] 4. Incomplete reaction: The reaction may not have been allowed to proceed to completion.1. Select an appropriate reducing agent: Catalytic hydrogenation with Pd/C is often efficient.[2] Alternatively, metal/acid combinations like Fe/HCl or SnCl2 can be used.[2] See Table 1 for a comparison. 2. Control reaction conditions: For catalytic hydrogenation, monitor hydrogen uptake and use milder conditions (lower pressure, shorter reaction time) to avoid over-reduction.[3] 3. Work-up under inert atmosphere: After reduction, handle the product under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use a mild basic workup to neutralize any acid. 4. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material.
Formation of Side Products 1. Incomplete reduction: Milder reducing conditions may lead to the formation of hydroxylamine or azo compounds as byproducts. 2. Dehalogenation (if applicable): If halogenated precursors are used, some catalysts like Pd/C can cause dehalogenation.[4] 3. Polymerization: Strong acidic conditions can cause the indole product to polymerize.[3]1. Ensure complete reduction: Use a sufficient excess of the reducing agent and ensure adequate reaction time. 2. Choose the right catalyst: For halogenated substrates, consider using catalysts less prone to dehalogenation, such as Raney Nickel.[4] 3. Use milder acids: In syntheses requiring an acid catalyst, consider using a Lewis acid (e.g., ZnCl2) instead of strong Brønsted acids (e.g., H2SO4).[3]
Difficulty in Product Purification 1. Product is an amine: Amines can be challenging to purify by silica gel chromatography due to their basicity. 2. Product instability: The product may degrade on the silica gel column.1. Use basic-treated silica gel: Prepare a slurry of silica gel with a small amount of a base like triethylamine in the eluent to prevent tailing. 2. Alternative purification methods: Consider purification by crystallization or by forming a salt (e.g., hydrochloride) to facilitate purification and then neutralizing to get the free amine. 3. Minimize contact time with silica: Perform flash chromatography quickly and avoid leaving the product on the column for extended periods.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound from 2-Methyl-4-nitro-1H-indole.

Reducing AgentTypical SolventTemperature (°C)Reported Yield (%)AdvantagesDisadvantages
H₂/Pd-CEthanol, MethanolRoom TemperatureHigh (often >90%)Clean reaction, high yield.Potential for over-reduction, catalyst can be pyrophoric.
Raney Ni/H₂EthanolRoom TemperatureHighGood for substrates with halogens.Catalyst handling requires care.
Fe/HCl or Fe/NH₄ClEthanol/WaterRefluxGood to HighInexpensive, effective.Requires acidic conditions, workup can be tedious.
SnCl₂·2H₂OEthanolRefluxGoodMilder than some other metal/acid systems.Tin waste can be problematic.

Note: Yields are general estimates for nitro group reductions and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-nitro-1H-indole via Leimgruber-Batcho Synthesis

This protocol is a generalized procedure and may require optimization.

  • Enamine Formation:

    • In a round-bottom flask, dissolve 2-methyl-3-nitroaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and a catalytic amount of pyrrolidine.

    • Heat the mixture at 110-120 °C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.

  • Reductive Cyclization:

    • The crude enamine can be used directly in the next step.

Protocol 2: Synthesis of this compound by Reduction of 2-Methyl-4-nitro-1H-indole

Method A: Catalytic Hydrogenation

  • Reaction Setup:

    • In a hydrogenation vessel, dissolve 2-methyl-4-nitro-1H-indole (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

    • Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically 1-3 atm, or a balloon).

  • Reaction:

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Method B: Reduction with Iron in Acidic Medium

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, suspend 2-methyl-4-nitro-1H-indole (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.

    • Heat the mixture to reflux and then add a catalytic amount of concentrated hydrochloric acid or an aqueous solution of ammonium chloride.

  • Reaction:

    • Stir the mixture at reflux and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate, and then add a saturated solution of sodium bicarbonate to basify the mixture.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification (for both methods):

    • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, often with the addition of 1% triethylamine to the eluent to prevent tailing. Alternatively, crystallization can be employed.

Mandatory Visualization

Synthesis_Pathway A 2-Methyl-3-nitroaniline B Enamine Intermediate A->B DMF-DMA, Pyrrolidine C 2-Methyl-4-nitro-1H-indole B->C Reductive Cyclization (e.g., H2, Pd/C) D This compound C->D Nitro Group Reduction (e.g., H2/Pd-C, Fe/HCl)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield of This compound check_precursor Is the precursor (2-Methyl-4-nitro-1H-indole) pure and in good yield? start->check_precursor check_reduction Which reduction method was used? check_precursor->check_reduction Yes optimize_leimgruber Troubleshoot Leimgruber-Batcho synthesis of the precursor. check_precursor->optimize_leimgruber No optimize_catalytic Optimize catalytic hydrogenation: - Check catalyst activity - Monitor H2 uptake - Adjust pressure/time check_reduction->optimize_catalytic Catalytic Hydrogenation optimize_chemical Optimize chemical reduction: - Use excess reducing agent - Ensure complete reaction (TLC) - Consider alternative reagents check_reduction->optimize_chemical Chemical Reduction check_workup Was the workup performed under inert atmosphere? improve_workup Implement inert atmosphere (N2 or Ar) during workup and purification. check_workup->improve_workup No end Improved Yield check_workup->end Yes optimize_catalytic->check_workup optimize_chemical->check_workup improve_workup->end

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A common and effective route is the reduction of 2-methyl-4-nitro-1H-indole. This precursor can be synthesized via methods like the Leimgruber-Batcho indole synthesis from 2-methyl-3-nitroaniline.

Q2: Which reducing agent is best for the conversion of 2-methyl-4-nitro-1H-indole to the corresponding amine?

A2: Catalytic hydrogenation using palladium on carbon (Pd/C) is often a high-yielding and clean method. However, for substrates sensitive to hydrogenolysis or if specialized equipment is unavailable, chemical reductants like iron in acidic media (e.g., Fe/HCl) or tin(II) chloride (SnCl₂) are effective alternatives. The choice depends on the specific requirements of the synthesis, including scale and the presence of other functional groups.

Q3: My final product, this compound, is dark and appears impure even after chromatography. What could be the issue?

A3: 4-Aminoindoles are often susceptible to air oxidation, which can lead to the formation of colored impurities. It is crucial to handle the compound under an inert atmosphere (nitrogen or argon) as much as possible, especially during and after purification. Storing the final product under an inert atmosphere and in the dark at low temperatures is also recommended.

Q4: Can the Fischer indole synthesis be used to prepare this compound?

A4: While the Fischer indole synthesis is a versatile method for preparing indoles, its direct application to synthesize this compound would require the corresponding 3-aminophenylhydrazine, which may not be readily available.[2][5] A more common approach is to introduce the amino group in a protected form, like a nitro group, and then deprotect/reduce it in a later step.[3]

Q5: What are the key parameters to control for a successful and high-yield synthesis?

A5: The key parameters to control are:

  • Purity of starting materials: Ensure all reagents and solvents are pure and anhydrous where necessary.

  • Reaction temperature: Both the enamine formation and the reduction steps can be temperature-sensitive.

  • Choice of catalyst/reducing agent: The efficiency of the cyclization and reduction steps is highly dependent on the chosen catalyst or reducing agent.

  • Reaction atmosphere: For the final product, an inert atmosphere is critical to prevent oxidation.

  • Monitoring reaction progress: Use analytical techniques like TLC or LC-MS to avoid incomplete reactions or the formation of byproducts due to prolonged reaction times.

References

Technical Support Center: Optimization of Reaction Conditions for Indole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions for the functionalization of indoles.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield

Question: My indole functionalization reaction is resulting in a low yield or no product at all. What are the common causes and how can I improve the yield?

Answer: Low yields in indole functionalization can stem from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. Here are some troubleshooting steps:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of reactants and catalysts. For instance, in Fischer indole synthesis, the choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be empirically optimized.[1]

  • Purity of Starting Materials: Ensure the purity of your indole substrate, reagents, and solvents. Impurities can poison catalysts or lead to unwanted side reactions.[1] Water and other protic impurities can be particularly problematic in reactions involving strong bases.

  • Catalyst Deactivation: In palladium-catalyzed reactions, catalyst deactivation can be a significant issue. This can be caused by poisoning from impurities, thermal degradation, or fouling. Consider screening different ligands or using a higher catalyst loading.[2]

  • Protecting Groups: If your indole or other reagents contain sensitive functional groups, consider using protecting groups. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM, which can prevent undesired side reactions.[1]

  • Substituent Effects: The electronic properties of substituents on the indole ring can significantly impact reactivity. Electron-withdrawing groups can decrease the nucleophilicity of the indole, making reactions more challenging and potentially requiring harsher conditions.[1] Conversely, certain electron-donating groups on the carbonyl compound in a Fischer indole synthesis can lead to N-N bond cleavage as a side reaction.[1][3]

Issue 2: Poor Regioselectivity

Question: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of my indole functionalization?

Answer: Achieving high regioselectivity in indole functionalization is a common challenge due to the multiple reactive sites on the indole ring. The C3 position is generally the most nucleophilic, but reactions can also occur at C2, and on the benzene ring (C4-C7).[4][5] Here are some strategies to improve regioselectivity:

  • Directing Groups: The use of directing groups on the indole nitrogen is a powerful strategy to control regioselectivity. Different directing groups can favor functionalization at different positions. For example, a pivaloyl group at the C3 position can direct arylation to the C4 position.[4][5]

  • Choice of Catalyst and Ligand: In transition metal-catalyzed reactions, the choice of catalyst and ligand can have a profound impact on regioselectivity. For instance, in the palladium-catalyzed arylation of indoles, the regioselectivity can be switched between the C2 and C3 positions by tuning the ligand and reaction conditions.[6]

  • Solvent Effects: The solvent can influence the regioselectivity of a reaction by stabilizing certain transition states over others. It is often worthwhile to screen a range of solvents with different polarities.

  • Steric Hindrance: Introducing bulky substituents at a particular position can block it from reacting, thereby favoring functionalization at other, less sterically hindered sites.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing a Friedel-Crafts alkylation of an indole?

A1: The key parameters for optimizing a Friedel-Crafts alkylation of an indole include the choice of Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃), the solvent (often a non-polar solvent like dichloromethane or dichloroethane), the reaction temperature, and the nature of the electrophile. To avoid polyalkylation, it is often beneficial to use an excess of the indole.[7] For electron-poor indoles or less reactive electrophiles, stronger Lewis acids or higher temperatures may be necessary.

Q2: How can I decide which protecting group to use for the indole nitrogen?

A2: The choice of protecting group for the indole nitrogen depends on the specific reaction conditions you plan to use. An ideal protecting group should be stable under the reaction conditions for the desired functionalization and easily removable under mild conditions that do not affect the rest of the molecule. Common protecting groups for indoles include:

  • Boc (tert-butyloxycarbonyl): Stable to many reaction conditions and typically removed with acid.

  • Tosyl (p-toluenesulfonyl): A robust protecting group, often removed with strong reducing agents or strong bases.

  • SEM (2-(trimethylsilyl)ethoxymethyl): Cleaved under acidic conditions or with fluoride ions.

Q3: What are the typical catalysts and conditions for a Suzuki-Miyaura cross-coupling reaction with a bromoindole?

A3: A typical Suzuki-Miyaura coupling of a bromoindole involves a palladium catalyst, a base, and a suitable solvent system. Common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with a phosphine ligand like SPhos.[8][9] A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to facilitate the transmetalation step.[8][9][10] The reaction is often carried out in a mixture of an organic solvent (e.g., dioxane, THF, ethanol) and water.[8][9][10] The temperature is typically elevated, often between 80-120 °C.[9]

Q4: Can I perform C-H functionalization on an indole with a free N-H group?

A4: Yes, direct C-H functionalization of indoles with a free N-H group is possible, but it can be challenging as the N-H bond can also be reactive.[2] Specific catalyst systems and reaction conditions have been developed to achieve selective C-H functionalization, for example, at the C2 position, without the need for an N-protecting group.[2][11] However, in many cases, protecting the indole nitrogen is necessary to achieve the desired regioselectivity and avoid N-functionalization.[2]

Data Presentation

Table 1: Optimization of Friedel-Crafts Alkylation of Indole with Benzyl Trichloroacetimidate [7]

EntryIndole SubstrateElectrophileLewis AcidSolventTemperature (°C)Yield (%)
1IndoleBenzyl trichloroacetimidateBF₃·OEt₂DCM25~50 (complex mixture)
2IndoleBenzyl trichloroacetimidateBF₃·OEt₂DCE25~50 (complex mixture)
35-Nitro-2-methylindoleBenzyl trichloroacetimidateBF₃·OEt₂DCM2585
4Indole4-Methoxybenzyl trichloroacetimidateBF₃·OEt₂DCM2572
55-Fluoroindole4-Methoxybenzyl trichloroacetimidateBF₃·OEt₂DCM2552
65-Chloroindole4-Methoxybenzyl trichloroacetimidateBF₃·OEt₂DCM2550
75-Bromoindole4-Methoxybenzyl trichloroacetimidateBF₃·OEt₂DCM2548

Table 2: Comparison of Conditions for Suzuki-Miyaura Coupling of 5-Bromoindole

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (0.5)SPhos (0.5)K₂CO₃H₂O:ACN (4:1)371895[8]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (7)-Cs₂CO₃Ethanol100 (MW)0.5-0.6785[8]
33-Thienylboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME/H₂O80292[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromoindole [8]

  • Reaction Setup: To a reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Catalyst Solution: In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in a degassed 4:1 mixture of water and acetonitrile.

  • Reaction Mixture: Add the catalyst solution to the reaction vial containing the solids.

  • Reaction Conditions: Seal the vial and stir the mixture at 37 °C for 18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates [7]

  • Reaction Setup: To a solution of the indole (1.5-2.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C is added the trichloroacetimidate (1.0 equiv.).

  • Catalyst Addition: A solution of BF₃·OEt₂ (10 mol%) in DCM is added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at 0 °C and allowed to warm to room temperature over 2-4 hours.

  • Monitoring: The progress of the reaction is monitored by TLC.

  • Workup: Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow start Low or No Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents check_catalyst Investigate Catalyst (Activity, Deactivation) start->check_catalyst optimize_conditions Systematic Optimization of Reaction Parameters check_conditions->optimize_conditions use_pg Consider Protecting Groups for Sensitive Functionalities check_conditions->use_pg purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents screen_catalysts Screen Different Catalysts, Ligands, or Loading check_catalyst->screen_catalysts success Improved Yield optimize_conditions->success purify_reagents->success screen_catalysts->success use_pg->success

Caption: A logical guide for troubleshooting low reaction yields.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Indole-R' RedElim->Product IndoleX Indole-X IndoleX->OxAdd Boronic R'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add Indole Substrate - Add Coupling Partner - Add Base/Additives start->setup catalyst Prepare & Add Catalyst Solution setup->catalyst reaction Run Reaction: - Set Temperature - Stir for Specified Time catalyst->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Reaction Workup: - Quench Reaction - Extraction monitor->workup Reaction Complete purify Purification: (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: General workflow for a cross-coupling reaction.

References

Preventing byproduct formation in the Fischer indole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to byproduct formation in the Fischer indole synthesis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, with a focus on identifying the cause and implementing effective solutions.

Issue 1: Low or No Yield of the Desired Indole

A low yield or complete failure of the reaction is a common problem. Several factors can contribute to this issue.

Potential Cause Recommended Solutions
Inappropriate Acid Catalyst The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction. It is recommended to screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1] Polyphosphoric acid (PPA) is often effective for less reactive substrates.
Suboptimal Reaction Temperature High temperatures can lead to the formation of tars and other polymeric byproducts, while low temperatures may result in an incomplete reaction. The optimal temperature is highly dependent on the specific substrates and catalyst used. It is advisable to start with milder conditions and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Unstable Hydrazone Intermediate Some arylhydrazones are unstable and may decompose before cyclization. In such cases, a one-pot procedure where the hydrazone is generated in situ without isolation can be beneficial.
Decomposition of Starting Materials or Product The starting materials or the indole product itself may be sensitive to the strong acidic conditions and high temperatures. Using milder reaction conditions, such as a weaker acid or lower temperature, can help to minimize decomposition. For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Purity of Starting Materials Impurities in the arylhydrazine or carbonyl compound can lead to unwanted side reactions. Ensure that your starting materials are of high purity, using freshly distilled or recrystallized reagents if necessary.

Issue 2: Formation of Multiple Products (Regioisomers) with Unsymmetrical Ketones

When using an unsymmetrical ketone, the formation of two different enamine intermediates can lead to a mixture of regioisomeric indoles.

Controlling Factor Strategies for Regioselectivity
Catalyst Selection The acidity of the medium can significantly influence the product ratio. Weaker acids tend to favor the kinetic product (from the more substituted enamine), while stronger acids can lead to the thermodynamic product. The use of regioselective catalysts, such as Eaton's reagent (P₂O₅ in MeSO₃H), can also favor the formation of a single isomer.
Steric Effects The steric bulk of the substituents on the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.
Reaction Conditions Systematically varying the reaction temperature and solvent can also influence the ratio of regioisomers.

Issue 3: Significant Formation of Byproducts

Several side reactions can compete with the desired indole formation, reducing the yield and complicating purification.

Byproduct Type Prevention Strategy
Aldol Condensation Products Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[2] To minimize this, consider a one-pot procedure where the hydrazone is formed under milder conditions before the addition of a stronger acid for the cyclization step. Using a non-enolizable carbonyl compound, if the synthesis allows, will also prevent this side reaction.
Products from N-N Bond Cleavage Electron-donating groups on the carbonyl compound can stabilize a key intermediate, favoring a competing heterolytic N-N bond cleavage over the desired[3][3]-sigmatropic rearrangement.[4] For such substrates, using milder reaction conditions (lower temperature, weaker acid) is recommended.
Tar and Polymeric Byproducts The strongly acidic and often high-temperature conditions can lead to the formation of intractable tars. Using the mildest possible acid catalyst and the lowest effective temperature can help to avoid this. In some cases, microwave-assisted synthesis can provide rapid heating and improved yields in shorter reaction times, reducing the formation of tar.
Friedel-Crafts Type Products If the aromatic ring of the hydrazine or carbonyl compound is activated, Friedel-Crafts type side reactions can occur. Careful selection of the acid catalyst and reaction conditions can help to minimize these unwanted reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Fischer indole synthesis?

A1: Common byproducts include regioisomers when using unsymmetrical ketones, products from aldol condensation of the starting aldehyde or ketone, and byproducts arising from the cleavage of the N-N bond of the hydrazone intermediate.[4] Tar and polymeric materials can also be formed under harsh reaction conditions.

Q2: How can I improve the yield of my Fischer indole synthesis?

A2: To improve the yield, you should first ensure the purity of your starting materials. Then, systematically optimize the reaction conditions, including the choice and concentration of the acid catalyst, the reaction temperature, and the solvent. For unstable hydrazones, a one-pot synthesis is often beneficial. Microwave-assisted synthesis can also be explored to potentially increase yields and reduce reaction times.

Q3: Can I use acetaldehyde to synthesize the parent indole?

A3: The direct Fischer indole synthesis using acetaldehyde generally fails or gives very low yields. A common alternative is to use pyruvic acid to form 2-indolecarboxylic acid, which can then be decarboxylated to yield indole.

Q4: My reaction is complete, but I'm having difficulty with purification. What can I do?

A4: Purification can be challenging due to the presence of polar byproducts and baseline material on silica gel chromatography. Consider the following purification strategies:

  • Base Wash: A thorough wash of the organic extract with an aqueous base can help remove acidic impurities.

  • Alternative Chromatography: If silica gel is not effective, consider using alumina or reverse-phase chromatography.

  • Recrystallization: If your product is a solid, recrystallization can be a very effective purification method.

  • Distillation: For volatile indoles, distillation under reduced pressure may be an option.

Q5: Are there greener alternatives to the classical Fischer indole synthesis?

A5: Yes, several more environmentally friendly methods have been developed. These include:

  • Mechanochemical Synthesis: This solvent-free method reduces waste and can lead to cleaner reactions.

  • Microwave-Assisted Synthesis: This can significantly reduce reaction times and energy consumption.

  • Continuous Flow Synthesis: This offers better control and safety for large-scale production.

  • Use of Greener Solvents: Reactions have been successfully carried out in more environmentally benign solvents like ethanol or even water under certain conditions.

Data Presentation

The following tables summarize quantitative data on the effect of different reaction conditions on the Fischer indole synthesis.

Table 1: Effect of Catalyst on the Yield of 2-phenylindole

EntryCatalystTime (h)Yield (%)
1Zeolite-HY443
2Montmorillonite K10470
3Indion-90460
4Amberlite-120463
5Silica420
6Amberlyst-15468
7Phosphomolybdic acid486

Reaction Conditions: Phenylhydrazine hydrochloride (0.01 mol), acetophenone (0.01 mol), catalyst (0.002 mol), chloroform, 60 °C.[5]

Table 2: Comparison of Solvents in the Synthesis of New Indolenines

EntrySolventTime (h)Yield (%)
1Ethanol1.595
2Methanol290
3n-Propanol280
4Acetonitrile370
5Dichloromethane450
6Water440
7Solvent-free185

Reaction of p-tolylhydrazine hydrochloride with isopropyl methyl ketone in the presence of citric acid.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol provides a general guideline for performing the Fischer indole synthesis. The specific conditions should be optimized for each substrate.

  • Hydrazone Formation (Optional - can be performed in situ):

    • In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.

    • Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete, as monitored by TLC or LC-MS.

    • The hydrazone can be isolated by filtration or extraction, or the reaction mixture can be carried forward to the next step.

  • Indolization:

    • To the hydrazone (or the in situ reaction mixture), add the acid catalyst (catalytic to stoichiometric amounts, depending on the acid and substrate).

    • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor its progress.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a strong acid was used, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or distillation.

Protocol 2: Synthesis of 1,2,3,4-Tetrahydrocarbazole from Phenylhydrazine and Cyclohexanone

This protocol is an example of a specific application of the Fischer indole synthesis.

  • Reaction Setup:

    • To a 100 mL flask, add cyclohexanone (5.5 g) and glacial acetic acid (18 g).

    • Begin stirring and heat the mixture to reflux.

  • Addition of Phenylhydrazine:

    • Slowly add phenylhydrazine (5.4 g) dropwise over a period of 30 minutes.

  • Reaction Completion:

    • Continue refluxing for an additional hour after the addition is complete.

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the solid by filtration and wash it with cold water.

    • Recrystallize the crude product from methanol to obtain pure 1,2,3,4-tetrahydrocarbazole.

Visualizations

The following diagrams illustrate the key mechanistic pathways and potential side reactions in the Fischer indole synthesis.

Fischer_Indole_Synthesis_Mechanism cluster_main Main Reaction Pathway cluster_side Potential Byproduct Pathways A Arylhydrazine + Aldehyde/Ketone B Phenylhydrazone A->B Condensation C Enamine (Ene-hydrazine) B->C Tautomerization S3 Regioisomer Byproduct B->S3 Alternative enamine formation D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (H+) S2 N-N Bond Cleavage Byproducts C->S2 Electron-donating groups E Di-imine Intermediate D->E F Cyclization E->F G Ammonia Elimination F->G H Indole Product G->H S1 Aldol Condensation Byproduct I Aldehyde/Ketone (with α-H) I->S1 Self-condensation J Unsymmetrical Ketone J->B

Caption: The main reaction pathway of the Fischer indole synthesis and points of divergence to common byproducts.

Troubleshooting_Workflow Start Problem with Fischer Indole Synthesis LowYield Low or No Yield? Start->LowYield Byproducts Significant Byproducts? LowYield->Byproducts No Sol1 Check Purity of Starting Materials Optimize Catalyst, Temp., Solvent Consider One-Pot Synthesis LowYield->Sol1 Yes Regioisomers Mixture of Regioisomers? Byproducts->Regioisomers No Sol2 Identify Byproduct Type Adjust Conditions to Minimize (e.g., milder conditions, different catalyst) Byproducts->Sol2 Yes Sol3 Optimize Catalyst and Conditions Leverage Steric Effects Use Regioselective Catalyst Regioisomers->Sol3 Yes End Successful Synthesis Regioisomers->End No Sol1->End Sol2->End Sol3->End

Caption: A logical workflow for troubleshooting common issues in the Fischer indole synthesis.

References

Troubleshooting guide for HPLC analysis of polar indole compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of polar indole compounds. The information is tailored for researchers, scientists, and drug development professionals to quickly diagnose and resolve common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: My polar indole compound is not retained on my C18 column and elutes in the void volume. What should I do?

A1: This is a common issue due to the high polarity of your analyte. Here are several strategies to improve retention:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to be compatible with highly aqueous mobile phases and offer better retention for polar compounds.[1][2]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds, using a polar stationary phase and a high organic content mobile phase.[3]

  • Optimize the Mobile Phase: Decrease the organic solvent concentration in your mobile phase. For some applications, using 100% aqueous mobile phase is possible with the appropriate column chemistry.[4][5]

  • Adjust Mobile Phase pH: Modifying the pH can alter the ionization state of your indole compound, thereby affecting its retention. For acidic indoles, a lower pH will increase retention, while for basic indoles, a higher pH will increase retention.[6][7][8]

Q2: I am observing significant peak tailing for my basic indole compound. How can I improve the peak shape?

A2: Peak tailing for basic compounds is often due to secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[3][9][10] To mitigate this:

  • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols to reduce these unwanted interactions.[3]

  • Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or ammonia into your mobile phase to mask the active silanol sites.[3]

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2-3) can protonate the silanol groups, reducing their interaction with protonated basic analytes.[11]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 10-50 mM) can also help to improve peak shape.[11]

Q3: What type of column is best suited for separating a mixture of polar indole compounds with varying polarities?

A3: For a mixture of polar indoles, a versatile column is needed. A polar-embedded reversed-phase column is often a good starting point as it can handle a wide range of polarities and is compatible with a broad gradient of aqueous to organic mobile phases.[1][2] Alternatively, a mixed-mode column that combines reversed-phase and ion-exchange characteristics can provide unique selectivity for complex mixtures.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of polar indole compounds.

Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Description Recommended Solution(s)
Secondary Silanol Interactions Basic indole compounds interact with residual acidic silanol groups on the stationary phase, causing peak tailing.[3][10]- Use a high-purity, end-capped column.- Add a basic modifier (e.g., 0.1% triethylamine) to the mobile phase.[3]- Operate at a lower pH to protonate silanols.[11]
Mismatched Sample Solvent Injecting the sample in a solvent much stronger than the mobile phase can lead to peak distortion.- Whenever possible, dissolve the sample in the initial mobile phase.[12]
Column Overload Injecting too much sample can lead to peak fronting.[13]- Reduce the sample concentration or injection volume.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.- Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[13]
Column Contamination or Void A contaminated guard or analytical column, or a void at the column inlet, can lead to distorted peaks.- Replace the guard column.- Back-flush the analytical column.- If a void is suspected, the column may need to be replaced.[12]
Problem: Inconsistent Retention Times
Potential Cause Description Recommended Solution(s)
Fluctuating Pump Pressure Air bubbles in the pump or leaks in the system can cause unstable flow rates and shifting retention times.[14][15]- Degas the mobile phase thoroughly.- Purge the pump to remove air bubbles.- Check for loose fittings and leaks.
Changes in Mobile Phase Composition Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter retention.- Ensure accurate mobile phase preparation.- Use sealed solvent reservoirs to minimize evaporation.[16]
Column Temperature Variations Lack of temperature control can lead to retention time drift, especially for ion-exchange separations.- Use a column oven to maintain a stable temperature.[12]
Insufficient Column Equilibration Not allowing enough time for the column to equilibrate with the initial mobile phase conditions can cause retention time shifts in early runs.- Ensure the column is fully equilibrated before starting the analysis sequence. HILIC methods may require longer equilibration times.

Experimental Protocols

Below are example experimental protocols for the HPLC analysis of common polar indole compounds. These should be considered as starting points and may require optimization for specific applications.

Table 1: HPLC Conditions for Indole-3-Acetic Acid (IAA) Analysis
Parameter Condition 1 Condition 2
Column C8, 4.6 x 150 mm, 5 µm[17]C18, 2.0 x 75 mm, 3 µm
Mobile Phase A 2.5% Acetic Acid in Water, pH 3.8[17]0.05% Acetic Acid in Water
Mobile Phase B 80% Acetonitrile in Water[17]Methanol
Gradient 20% B to 50% B in 25 min[17]10% B to 90% B in 13 min
Flow Rate 1.0 mL/min (Implied)0.2 mL/min
Detection Fluorescence (Ex: 280 nm, Em: 350 nm)[17]ESI-MS/MS
Column Temperature Ambient[17]30 °C[18]
Table 2: HPLC Conditions for Serotonin and Tryptophan Analysis
Parameter Serotonin Tryptophan
Column Supelcosil LC-18DB, 4.0 x 150 mm, 3 µm[19]C18, 4.6 x 150 mm[20]
Mobile Phase 48mM Citric Acid, 28mM Sodium Phosphate Dibasic, 0.027mM Na2EDTA, 3% Methanol, pH 3.18[19][21]5 mM Sodium Acetate, Acetonitrile (92:8, v/v)[20]
Flow Rate 1.0 mL/min[19]1.0 mL/min (Implied)
Detection Electrochemical (Eox = 0.65 V)[19][21]UV (267 nm)[20]
Column Temperature 25 °C[19]Not Specified

Visualizations

Troubleshooting_Workflow cluster_start cluster_problem cluster_peak_solutions cluster_retention_solutions Start Start: Poor Chromatogram Peak_Shape Issue with Peak Shape? Start->Peak_Shape Retention_Time Issue with Retention Time? Start->Retention_Time Tailing Peak Tailing? Peak_Shape->Tailing Yes Broadening Peak Broadening? Peak_Shape->Broadening No No_Retention No Retention? Retention_Time->No_Retention Yes Drifting_Retention Drifting Retention? Retention_Time->Drifting_Retention No Solution_Tailing Adjust pH Add Modifier Use End-capped Column Tailing->Solution_Tailing Solution_Broadening Check Extra-Column Volume Reduce Sample Solvent Strength Broadening->Solution_Broadening Solution_No_Retention Use Polar-Embedded Column Switch to HILIC Decrease Organic in Mobile Phase No_Retention->Solution_No_Retention Solution_Drifting_Retention Check for Leaks Ensure Temperature Control Allow Proper Equilibration Drifting_Retention->Solution_Drifting_Retention

Caption: A troubleshooting workflow for common HPLC issues with polar indole compounds.

HPLC_Parameter_Relationships cluster_parameters Adjustable Parameters cluster_effects Observed Effects cluster_goal Mobile_Phase_pH Mobile Phase pH Retention Analyte Retention Mobile_Phase_pH->Retention Affects Ionization Peak_Shape Peak Shape Mobile_Phase_pH->Peak_Shape Impacts Silanol Interactions Selectivity Selectivity Mobile_Phase_pH->Selectivity Organic_Modifier Organic Modifier % Organic_Modifier->Retention Controls Elution Strength Organic_Modifier->Selectivity Column_Chemistry Column Chemistry Column_Chemistry->Retention Determines Primary Interaction Column_Chemistry->Peak_Shape Influences Secondary Interactions Column_Chemistry->Selectivity Goal Goal: Optimized Separation Retention->Goal Peak_Shape->Goal Selectivity->Goal

Caption: The relationship between key HPLC parameters and their effect on separation.

References

Storage and stability issues of 2-methyl-1H-indol-4-amine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 2-methyl-1H-indol-4-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common storage and stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability and integrity of this compound, it is crucial to store it under controlled conditions. The recommended storage parameters are summarized in the table below. Adherence to these conditions will minimize degradation.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, this compound is primarily susceptible to two main degradation pathways:

  • Oxidation: The electron-rich indole ring and the primary amine group are both prone to oxidation.[1][2] This process can be accelerated by exposure to air (oxygen), light, and trace metal ions, leading to the formation of colored impurities and potentially polymeric byproducts.[1]

  • Acid/Base Instability: While relatively stable under neutral conditions, prolonged exposure to strong acids or bases can promote decomposition.[1] Strong acids may lead to protonation and subsequent side reactions or polymerization, especially at elevated temperatures.[1] Strong bases can deprotonate the indole nitrogen, increasing its reactivity and susceptibility to side reactions.[1]

Q3: What are the visual and analytical signs of this compound degradation?

A3: Degradation of the compound can often be detected through both visual inspection and analytical methods.

  • Visual Signs: A noticeable change in the physical appearance of the solid is a primary indicator of degradation. This can include a color change from its typical off-white or light brown to a darker brown, or even black, solid.[1][3] Clumping of the powder can also suggest moisture uptake and potential degradation.[3] In solution, the development of a yellow or brown color often points to the formation of oxidative impurities.[1]

  • Analytical Signs: Analytical techniques provide a more definitive assessment of degradation. In High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the area of the main peak and the appearance of new impurity peaks.[2] On a Thin-Layer Chromatography (TLC) plate, degradation will be evident as the appearance of multiple new spots.[1]

Q4: What materials are incompatible with this compound?

A4: To prevent chemical reactions that can degrade the compound, avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

Troubleshooting Guides

This section provides solutions to common problems that may arise during the handling and use of this compound in experiments.

ProblemPossible CauseRecommended Solution
Unexpected Experimental Results Degradation of the compound due to improper storage or handling.1. Verify the purity of your current stock using the analytical protocols provided below.[3]2. If degradation is confirmed, switch to a fresh, properly stored sample for your experiments.[3]3. Review your experimental conditions to ensure they are compatible with the stability profile of the compound (e.g., avoid strong acids/bases, high temperatures, and exposure to air if possible).
Change in Physical Appearance (Color Darkening, Clumping) Oxidation or reaction with moisture.1. Discontinue the use of the suspect batch of the compound.[3]2. Assess the purity of the material using HPLC or TLC to confirm degradation.[3]3. If the purity is compromised, obtain a new batch and strictly adhere to the recommended storage and handling guidelines.[3]
Difficulty Dissolving the Compound Formation of insoluble degradation products.1. Attempt to dissolve the compound in a variety of appropriate solvents.2. If solubility issues persist, it is a strong indicator of degradation. Analyze the sample's purity.[3]3. Gentle warming or sonication may be used to aid dissolution, but be cautious of potential thermal degradation.[3]
Low Yield in a Synthetic Reaction Instability of the indole ring under reaction conditions.1. If the reaction is conducted in an acidic medium, consider using a milder acid or protecting the indole nitrogen.[4]2. Degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]3. Ensure the reaction temperature is not excessively high, as this can promote degradation.[5]
Streaking on Silica Gel TLC/Column Chromatography The basic nature of the amine group interacting with the acidic silica gel.1. Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent.[6]2. Alternatively, consider using a different stationary phase, such as alumina.[6]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions. Aromatic amines generally exhibit good stability at low temperatures.[3]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the electron-rich indole ring and the amine group.[1]
Light Amber vial or opaque containerProtects the compound from light-induced degradation.[3]
Moisture Tightly sealed container in a dry environmentAromatic amines can be hygroscopic, and moisture can facilitate degradation.[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase A: 0.1% Formic acid in Water.[2]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[2]

    • Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing over time to elute the analyte and any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL.[3]

    • Dilute this stock solution with the initial mobile phase composition to a final concentration of approximately 50 µg/mL.[3]

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Purity is typically determined by the area percentage of the main peak relative to the total peak area.

Protocol 2: Forced Degradation Study

This study is designed to understand the degradation pathways and the stability-indicating nature of the analytical method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.[2]

  • Acid Hydrolysis: Incubate a sample of the stock solution in 0.1 M HCl at 60°C for 24 hours.[2]

  • Base Hydrolysis: Incubate a sample of the stock solution in 0.1 M NaOH at 60°C for 24 hours.[2]

  • Oxidative Degradation: Incubate a sample of the stock solution in 3% hydrogen peroxide at room temperature for 24 hours.[2]

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.[2]

  • Analysis: Analyze all stressed samples, along with a control sample stored under optimal conditions, by HPLC to observe the extent of degradation and the formation of new peaks.

Mandatory Visualization

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Unexpected Results) check_purity Verify Purity of Starting Material (HPLC, TLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure review_storage Review Storage and Handling Procedures is_pure->review_storage No review_protocol Review Experimental Protocol is_pure->review_protocol Yes procure_new Procure New Batch of Compound review_storage->procure_new proceed Proceed with Experiment procure_new->proceed optimize_conditions Optimize Reaction Conditions (Temperature, Atmosphere, Reagents) review_protocol->optimize_conditions consult_literature Consult Literature for Similar Compounds optimize_conditions->consult_literature consult_literature->proceed

Caption: A logical workflow for troubleshooting common experimental issues.

Stability_Testing_Workflow start Obtain Fresh Sample of This compound initial_analysis Initial Purity Analysis (T=0) (HPLC, TLC) start->initial_analysis stress_conditions Expose Samples to Stress Conditions: - Elevated Temperature - Light Exposure - Oxidative (H2O2) - Acidic (HCl) - Basic (NaOH) initial_analysis->stress_conditions control Store Control Sample (2-8°C, Dark, Inert Atm.) initial_analysis->control time_points Analyze Samples at Pre-defined Time Points (e.g., 1, 2, 4 weeks) stress_conditions->time_points control->time_points compare_results Compare Stressed Samples to Control time_points->compare_results end Determine Degradation Profile and Stability compare_results->end

References

Overcoming low reactivity in the amination of indoles.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in the amination of indoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the amination of your indole substrates.

Problem 1: Low to no conversion of starting material in a Buchwald-Hartwig amination.

Potential Causes & Solutions:

  • Inactive Catalyst: The Palladium(0) active species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Consider using a pre-catalyst that readily forms the active Pd(0) species. If using Pd(OAc)₂, ensure appropriate reducing conditions are present. The choice of palladium source is critical; pre-catalysts are often preferred for generating active catalysts efficiently.[1]

  • Inappropriate Ligand Choice: The ligand is crucial for facilitating both oxidative addition and reductive elimination. For indoles, which can be challenging substrates, a suitable ligand is essential.

    • Solution: Screen a variety of bulky, electron-rich phosphine ligands. For indole amination, ligands like DavePhos have proven effective.[2] For challenging couplings, biaryl phosphine ligands are a good starting point.[3]

  • Suboptimal Base Selection: The strength and solubility of the base are critical. Strong bases like NaOtBu are commonly used but can be incompatible with sensitive functional groups.[1][2]

    • Solution: If your substrate is base-sensitive, consider weaker inorganic bases such as K₃PO₄ or Cs₂CO₃, though this may require higher temperatures or longer reaction times.[2][3][4] The combination of an organic base like DBU with an inorganic base can also be an effective strategy for sensitive substrates.[1]

  • Poor Solvent Choice: Insolubility of reactants is a common reason for reaction failure.[1]

    • Solution: Ethereal solvents (e.g., dioxane, THF) and aromatic solvents (e.g., toluene) are commonly used.[1] Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

Problem 2: Significant side product formation in a copper-catalyzed Ullmann amination.

Potential Causes & Solutions:

  • Homocoupling of Aryl Halide: This is a common side reaction in Ullmann couplings, especially at high temperatures.

    • Solution: The introduction of a suitable ligand can favor the desired cross-coupling over homocoupling. Bidentate ligands like amino acids (e.g., L-proline) or diamines can significantly improve selectivity.[5] Lowering the reaction temperature may also reduce homocoupling.[5]

  • Hydrodehalogenation of the Aryl Halide: Trace amounts of water or other protic impurities can lead to the reduction of the aryl halide.

    • Solution: Ensure the use of anhydrous solvents and reagents, and thoroughly dry all glassware before use.

  • N-Arylation of the Ligand: If using a diamine ligand, it can sometimes compete with the indole as the nucleophile.

    • Solution: Using N,N'-dialkylated diamine ligands can prevent this side reaction and often leads to higher yields of the desired product.[6]

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is better for my indole amination: Palladium or Copper?

The choice between a Palladium-catalyzed (e.g., Buchwald-Hartwig) and a Copper-catalyzed (e.g., Ullmann) system depends on several factors including the nature of your substrates, functional group tolerance, and cost.

  • Buchwald-Hartwig (Palladium): Generally offers milder reaction conditions and a broader substrate scope, especially with the development of sophisticated ligands.[7] It is often the first choice for complex molecules with sensitive functional groups. However, palladium catalysts and specialized ligands can be expensive.

  • Ullmann (Copper): This is a more classical method that is often more cost-effective. While traditional Ullmann reactions required harsh conditions, modern protocols with appropriate ligands allow for milder temperatures.[6][8] Copper-catalyzed systems can be very effective, particularly for N-arylation of indoles with aryl iodides.[6]

Q2: How does the substitution pattern on the indole ring affect its reactivity?

The electronic and steric properties of substituents on the indole ring can significantly impact reactivity.

  • Electron-donating groups on the indole ring generally increase its nucleophilicity, which can facilitate the amination reaction.

  • Electron-withdrawing groups decrease the nucleophilicity of the indole nitrogen, making the amination more challenging. In such cases, a more reactive catalytic system (e.g., a more electron-rich ligand for palladium) or stronger reaction conditions may be necessary.

  • Steric hindrance , particularly at the 2- and 7-positions, can impede the approach of the catalyst and the amine, leading to lower yields.[9] In these cases, careful selection of a less sterically demanding ligand and optimization of reaction conditions are crucial.

Q3: What is the role of the ligand in palladium-catalyzed indole amination?

The ligand plays a multifaceted and critical role in the catalytic cycle:

  • Stabilizes the Palladium Center: It prevents the precipitation of palladium black.

  • Enhances Solubility: It improves the solubility of the catalyst complex.

  • Facilitates Key Steps: Bulky, electron-rich ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. The σ-donating character of these ligands increases the nucleophilicity of the Pd(0) center, which is thought to lower the activation energy for oxidative addition.[7]

The choice of ligand is highly dependent on the specific substrates. For instance, sterically demanding, electron-rich phosphine ligands are often required for unactivated aryl chlorides.[7]

Q4: Can I perform the amination on an unprotected indole (i.e., with a free N-H)?

Yes, modern catalytic systems have been developed that allow for the direct amination of unprotected indoles, avoiding the need for protection-deprotection steps. This improves the overall efficiency and atom economy of the synthesis.[10] However, the success of these reactions is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, and base.

Data Presentation

Table 1: Comparison of Catalytic Systems for the N-Arylation of Indole with 4-Bromotoluene.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1 mol% CuItrans-1,2-CyclohexanediamineK₃PO₄Toluene1102457[6]
1 mol% CuItrans-N,N'-Dimethyl-1,2-cyclohexanediamineK₃PO₄Toluene1102496[6]
1 mol% Pd₂(dba)₃2-(Di-tert-butylphosphino)biphenylNaOtBuToluene802095[9]

Table 2: Effect of Base on Buchwald-Hartwig Amination of 5-Bromoindole with Aniline.

Palladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene1001685-95
Pd₂(dba)₃XPhosK₃PO₄Dioxane1102470-80
Pd(OAc)₂SPhosCs₂CO₃Toluene1102475-85

Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Haloindole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Haloindole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the haloindole, palladium precatalyst (or palladium source and ligand), and base under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the vessel and evacuate and backfill with the inert gas three times.[11]

  • Add the anhydrous solvent via syringe.

  • Add the amine via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl if a strong base was used.[11]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[11]

Protocol 2: General Procedure for Ullmann Amination of an Indole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Indole (1.0 equiv)

  • Aryl halide (1.0 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • Ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the indole, aryl halide, CuI, ligand, and base under an inert atmosphere.

  • Seal the vessel and evacuate and backfill with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 100-130 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow start Low Reactivity in Indole Amination check_catalyst Check Catalyst System (Pd vs. Cu) start->check_catalyst pd_path Buchwald-Hartwig (Pd) check_catalyst->pd_path Pd cu_path Ullmann (Cu) check_catalyst->cu_path Cu check_pd_ligand Is the Ligand appropriate? (Bulky, e⁻-rich) pd_path->check_pd_ligand check_cu_ligand Is a Ligand present? (e.g., diamine, amino acid) cu_path->check_cu_ligand check_pd_base Is the Base optimal? (Strength & Solubility) check_pd_ligand->check_pd_base Yes optimize_conditions Optimize Other Conditions (Solvent, Temp, Purity) check_pd_ligand->optimize_conditions No, Screen Ligands check_pd_base->optimize_conditions Yes check_pd_base->optimize_conditions No, Screen Bases check_cu_temp Is the Temperature optimal? (Avoids homocoupling) check_cu_ligand->check_cu_temp Yes check_cu_ligand->optimize_conditions No, Add Ligand check_cu_temp->optimize_conditions Yes check_cu_temp->optimize_conditions No, Adjust Temp success Successful Amination optimize_conditions->success

Caption: Troubleshooting workflow for low reactivity in indole amination reactions.

Catalyst_Selection start Indole Amination Requirement functional_groups Substrate has sensitive functional groups? start->functional_groups buchwald Consider Buchwald-Hartwig (Pd) - Milder conditions - Broader scope functional_groups->buchwald Yes ullmann Consider Ullmann (Cu) - Cost-effective - Good for aryl iodides functional_groups->ullmann No steric_hindrance Sterically hindered indole or amine? buchwald->steric_hindrance ullmann->steric_hindrance ligand_screening Requires careful ligand screening (e.g., bulky phosphines for Pd, diamines for Cu) steric_hindrance->ligand_screening Yes

Caption: Decision tree for selecting a catalytic system for indole amination.

Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex L(Ar)Pd(II)-X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination + HNR'R'' - HX (Base) pd_amido_complex L(Ar)Pd(II)-NR'R'' amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Purification strategies for removing impurities from indole reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in indole synthesis?

The impurities in an indole synthesis are highly dependent on the reaction type and starting materials. Common impurities include:

  • Unreacted Starting Materials: Residual arylhydrazines, aldehydes, or ketones are frequently present post-reaction.[1]

  • Reaction Byproducts: In the widely used Fischer indole synthesis, byproducts can include regioisomers, aldol condensation products, and products from N-N bond cleavage.[1][2] Strongly acidic conditions can also lead to the formation of tars and polymeric materials.[1]

  • Oxidation Products: Indole and its derivatives can be sensitive to air and light, leading to oxidation. Pure indole is typically white, but can develop a pinkish or yellowish haze upon storage due to oxidation.[3]

  • Solvent and Reagent Residues: Catalysts, acids, bases, and solvents used in the reaction will also be present in the crude product.

  • Synthesis-Specific Impurities: Certain synthetic routes generate unique impurities. For example, catalytic hydrogenation reactions for reducing an indole ring may lead to dehalogenated byproducts if halogenated precursors are used.[4]

Q2: I have a crude indole product. What is the best general-purpose purification method?

Column chromatography is the most versatile and widely employed method for purifying indole derivatives.[5][6] It allows for the separation of the target compound from a wide range of impurities, including starting materials, byproducts, and isomers, based on differential partitioning between a stationary phase and a mobile phase.[5][7]

  • Normal-Phase Chromatography (NPC): Uses a polar stationary phase (like silica gel) and a non-polar mobile phase. It is ideal for less polar indole derivatives.[5]

  • Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (like C18-modified silica) and a polar mobile phase. This technique is highly effective for purifying more polar, water-soluble indoles.[5]

For crystalline solids, recrystallization is an excellent secondary method to achieve high purity after an initial chromatographic separation, although it may result in lower yields.[2][6]

Q3: How can I effectively remove unreacted starting materials from my product?

Several strategies can be employed depending on the properties of the starting materials and the desired indole derivative:

  • Column Chromatography: This is the most reliable method to separate products from starting materials with different polarities.[5][8]

  • Acid-Base Extraction: If the starting materials or the product have acidic or basic properties, a liquid-liquid extraction can be a simple and effective first purification step.[9][10] For example, a basic indole product can be separated from neutral or acidic starting materials by dissolving the crude mixture in an organic solvent, extracting with an aqueous acid to move the protonated indole into the aqueous layer, and then neutralizing the aqueous layer and re-extracting the pure indole back into an organic solvent.[10]

  • Distillation/Sublimation: For volatile starting materials or products, distillation (preferably under reduced pressure to avoid thermal degradation) or sublimation can be effective.[11] Steam distillation is a gentle method that can be used to remove traces of volatile indole.[12]

Q4: My indole derivative is highly polar. What are the best purification strategies?

Purifying highly polar indoles, especially those with multiple heteroatoms or charged functional groups, can be challenging with standard normal-phase chromatography.

  • Reversed-Phase HPLC (RP-HPLC): This is often the method of choice for polar compounds, using a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that have little to no retention on traditional reversed-phase columns. It uses a polar stationary phase with a mobile phase high in organic solvent content.[13]

  • Ion-Exchange Chromatography (IEC): This technique is particularly useful for charged or zwitterionic indole derivatives, such as tryptophan and its analogs.[13]

  • Recrystallization: If the polar indole is a solid, recrystallization from a suitable polar solvent system can be very effective.[13] Finding the right solvent or solvent mixture is key.

Q5: How can I separate regioisomers of my substituted indole?

The separation of regioisomers, which have the same molecular formula but different substituent positions, is critical in drug development as different isomers can have vastly different biological activities.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC, especially reversed-phase, is a primary technique for isomer separation. Method development often involves screening different columns and mobile phase compositions to achieve baseline separation.[14]

  • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is another powerful tool for separating isomers.[14]

  • Column Chromatography: Careful column chromatography on silica gel, often with a long column bed and a shallow solvent gradient, can successfully separate regioisomers.[7][8]

  • Recrystallization: In some cases, fractional crystallization can be used if the isomers have sufficiently different solubilities in a particular solvent system.

Troubleshooting Guides

Problem: The reaction mixture is a dark, intractable tar.

This is a common issue in Fischer indole synthesis, which often uses strong acids and high temperatures.[1]

Possible Cause Solution
Harsh Reaction Conditions Optimize the reaction by using a milder acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid) or a Lewis acid (e.g., ZnCl₂).[1] Lowering the reaction temperature may also reduce tar formation.
Substrate Decomposition The starting materials or the indole product may be unstable under the reaction conditions. Consider a different synthetic route that employs milder conditions.[1]
Purification Challenge To isolate the product from the tar, first attempt to precipitate the product by adding a non-polar solvent like hexane to a solution of the crude material in a small amount of a more polar solvent (e.g., dichloromethane or ethyl acetate). If this fails, column chromatography is the next step. Load the crude mixture onto the column using a minimal amount of solvent and elute with an appropriate solvent system.[6]
Problem: My compound "oils out" instead of crystallizing during recrystallization.
Possible Cause Solution
Supersaturated Solution The solution may be too concentrated, causing the compound to crash out as a liquid phase. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly.[13]
Inappropriate Solvent The solvent may be too nonpolar for the compound. Try a more polar solvent or a mixture of solvents.[13]
Impurities Present Impurities can inhibit crystal lattice formation. Try to further purify the material by another method, such as a quick filtration through a silica plug or column chromatography, before attempting recrystallization again.[13]
Nucleation Failure Crystal formation requires an initial nucleation event. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound to induce crystallization.[13]
Problem: Poor separation or peak tailing during column chromatography.

Peak tailing, especially with basic indole derivatives, is often caused by strong interactions with acidic silanol groups on the silica gel surface.[13][14]

Possible Cause Solution
Strong Analyte-Stationary Phase Interaction For basic indoles, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase. This saturates the active silanol sites and improves peak shape.[13][14]
Suboptimal Mobile Phase The chosen solvent system may not provide enough selectivity. Try different solvent combinations (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol) or use a shallow gradient elution.[8]
Poorly Packed Column Air bubbles or cracks in the stationary phase will lead to band broadening and poor separation. Ensure the column is packed uniformly without letting the solvent level drop below the top of the silica bed.[8]
Column Overload Too much sample was loaded onto the column. Use a larger column or reduce the amount of sample loaded.

Data Presentation

Table 1: Purification Efficiency of Indole from Wash Oil

This table summarizes the results from a multi-step process to purify indole from a complex mixture (wash oil), demonstrating the effectiveness of combining extraction and crystallization techniques.[15][16]

Purification Stage Description Indole Purity (wt%) Indole Yield (%)
Wash Oil (Starting Material)Crude feedstock from coal tar.~5.75100
Methanol Extraction (ME)Initial extraction to isolate polar compounds.--
n-Hexane Re-extraction (HRE)Back-extraction to concentrate indole.~73.3-
n-Hexane Solute Crystallization (HSC)Final purification step.99.5 57.5

Experimental Protocols

Protocol 1: General Purpose Column Chromatography (Silica Gel)

This protocol describes a standard wet-slurry packing method for normal-phase column chromatography.[5]

  • Select Solvent System: Determine the optimal mobile phase (eluent) using Thin Layer Chromatography (TLC). A good Rf value for the target compound is typically 0.25-0.35.

  • Prepare Slurry: In a beaker, mix silica gel with the initial, least polar eluent to form a consistent slurry. The amount of silica should be 50-100 times the weight of the crude sample.

  • Pack Column: Clamp the column vertically. Pour the slurry into the column, gently tapping the side to ensure even packing and dislodge air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Crucially, never let the solvent level drop below the top of the silica bed.

  • Load Sample: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Elute and Collect: Gently add the mobile phase to the top of the column. Open the stopcock and begin collecting the eluate in fractions (e.g., test tubes). If using a gradient, gradually increase the polarity of the mobile phase to elute more tightly bound compounds.

  • Analyze Fractions: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the fractions containing the pure indole derivative and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization for High-Purity Indole

This protocol is effective for obtaining highly pure crystalline indole derivatives.[17]

  • Choose a Solvent: Select a solvent or solvent pair in which the indole derivative is sparingly soluble at room temperature but highly soluble when hot. For many simple indoles, a methanol/water mixture is effective.[17]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Cool Slowly: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Cool Further: Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield of the precipitate.

  • Isolate and Wash: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 3: Acid-Base Extraction for Basic Indoles

This protocol is used to separate a basic indole derivative from neutral or acidic impurities.[9][10]

  • Dissolve Crude Mixture: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.

  • Acidic Wash: Add an aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. The volume should be roughly equal to the organic layer.

  • Extract: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate. The protonated (basic) indole salt will move to the aqueous layer, while neutral and acidic impurities remain in the organic layer.

  • Separate Layers: Drain the lower (aqueous) layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the basic product. Combine the aqueous extracts.

  • Neutralize: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The deprotonated, neutral indole will precipitate or form an oily layer.

  • Back-Extract: Add a fresh portion of organic solvent to the neutralized aqueous solution and extract the purified indole back into the organic layer. Repeat this extraction twice.

  • Dry and Evaporate: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified basic indole.

Visualizations

G crude Crude Reaction Mixture workup Initial Workup (e.g., Quench, Dilute) crude->workup extract Liquid-Liquid Extraction (Acid-Base Wash) workup->extract dry Dry & Concentrate extract->dry purify_choice Choose Primary Purification Method dry->purify_choice chrom Column Chromatography purify_choice->chrom Complex Mixture / Isomers recryst Recrystallization purify_choice->recryst Crystalline Solid distill Distillation / Sublimation purify_choice->distill Volatile Product analyze Analyze Purity (TLC, NMR, LCMS) chrom->analyze recryst->analyze distill->analyze pure_prod Pure Indole Product analyze->pure_prod

Caption: General workflow for the purification of indole derivatives.

Caption: Troubleshooting decision tree for column chromatography issues.

G cluster_synthesis Synthesis & Impurities cluster_purification Recommended Purification Strategies fischer Fischer Indole Synthesis tar Tar / Polymers fischer->tar regio Regioisomers fischer->regio start_mat Unreacted Starting Materials fischer->start_mat chrom Column Chromatography (Gradient Elution) tar->chrom Primary Method regio->chrom Alternative hplc HPLC / SFC regio->hplc Most Effective start_mat->chrom extract Acid-Base Extraction start_mat->extract If properties differ

References

Managing scalability challenges in 2-methyl-1H-indol-4-amine production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the scalability challenges associated with the synthesis of 2-methyl-1H-indol-4-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.

Issue 1: Low or No Product Yield

Low yields are a common challenge in indole synthesis, often exacerbated during scale-up. The following table outlines potential causes and recommended troubleshooting steps.

Potential CauseTroubleshooting StepsExpected Outcome
Inappropriate Acid Catalyst The choice of acid catalyst is critical. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[1] Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[3]Identification of an optimal catalyst that promotes the desired reaction without significant degradation, leading to improved yield.
Suboptimal Reaction Temperature High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction.[1] The optimal temperature is highly dependent on the specific substrates and catalyst used. It is advisable to start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC or HPLC.A cleaner reaction profile with a reduction in side products and an increase in the desired product formation.
Incomplete Hydrazone Formation The initial condensation of 3-aminophenylhydrazine with acetone to form the corresponding hydrazone may be incomplete. Ensure a slightly acidic pH during this step and allow sufficient reaction time before proceeding with the cyclization.Complete conversion to the hydrazone intermediate, which is crucial for maximizing the overall yield of the indole synthesis.
Product Degradation The 4-amino group makes the final product susceptible to degradation under the strong acidic conditions of the Fischer indole synthesis.[4] Consider protecting the amino group (e.g., as an acetyl or Boc derivative) prior to the cyclization step. Alternatively, a synthetic route involving the reduction of a nitro group in the final step can be employed.[4]Reduced degradation of the product, leading to a cleaner reaction mixture and a higher isolated yield.
Poor Heat and Mass Transfer at Scale In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions.[5] Ensure adequate agitation and consider a reactor design that allows for efficient heat dissipation.More consistent reaction conditions throughout the reactor, minimizing the formation of impurities and improving the overall yield.
Issue 2: High Levels of Impurities and Tar Formation

The formation of impurities, especially tar-like substances, is a significant issue in the Fischer indole synthesis, complicating purification and reducing yield.

Potential CauseTroubleshooting StepsExpected Outcome
Harsh Reaction Conditions Strongly acidic and high-temperature conditions can promote the formation of intractable tars and polymers.[1] Consider using a milder Lewis acid (e.g., ZnCl₂) instead of strong Brønsted acids (e.g., H₂SO₄).[4] Running the reaction at a lower temperature for a longer duration can also be beneficial.A significant reduction in the formation of tar and other polymeric byproducts, resulting in a cleaner crude product.
Impure Starting Materials Impurities in the 3-aminophenylhydrazine or acetone can act as catalysts for side reactions. Analyze the purity of starting materials before use and purify them if necessary.A cleaner reaction profile with fewer byproducts, leading to higher purity of the final product.
Oxidative Degradation The electron-rich indole ring, particularly with an amino substituent, is prone to oxidation, leading to colored impurities.[6] Perform the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon).A product with improved color and higher purity, with a noticeable reduction in colored impurities.
Side Reactions The acidic conditions can promote side reactions. Optimizing the reaction temperature and catalyst concentration can help minimize these. A lower temperature may reduce the rate of side reactions.A cleaner reaction profile with fewer byproducts, resulting in higher purity.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The Fischer indole synthesis is the most widely used and versatile method for preparing substituted indoles.[2][7] It involves the acid-catalyzed reaction of a substituted phenylhydrazine (in this case, 3-aminophenylhydrazine) with an aldehyde or ketone (acetone for the 2-methyl substituent).[2] While generally scalable, it requires careful optimization of reaction conditions to manage potential challenges.[5]

Q2: The 4-amino group in my target molecule seems sensitive. Should it be protected during the synthesis?

Yes, the amino group is sensitive to the strongly acidic conditions typical of the Fischer indole synthesis and can lead to side reactions or degradation.[4] It is often strategic to introduce the amino group in a protected form, such as a nitro group, which is then reduced to the amine in the final step of the synthesis.[4] Alternatively, protecting the amine with a group like acetyl or Boc before the cyclization and deprotecting it afterward is a viable strategy.

Q3: I am observing significant tar formation in my scaled-up reaction. How can I prevent this?

Tar formation is often a result of harsh reaction conditions.[1] To mitigate this, consider the following:

  • Use a milder catalyst: Switch from a strong Brønsted acid like sulfuric acid to a Lewis acid like zinc chloride.[4]

  • Optimize temperature: Lower the reaction temperature and extend the reaction time.

  • Ensure efficient mixing: Inadequate mixing at scale can create localized hot spots that promote tar formation.[5]

Q4: What are the best methods for purifying this compound, especially at a larger scale?

Purification can be challenging due to the polarity of the amino group and the presence of byproducts. A multi-step approach is often necessary:

  • Aqueous wash: A wash with a mild aqueous base can help remove acidic impurities.

  • Column chromatography: Silica gel chromatography is common, but the basicity of the amine can cause streaking. Pre-treating the silica gel with a small amount of triethylamine in the eluent can improve separation. Alternatively, using alumina or reverse-phase chromatography can be effective.[1][3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent final step to achieve high purity.

Q5: How can I monitor the progress of the reaction effectively?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting materials and the formation of the product. For more quantitative analysis and to track the formation of impurities, High-Performance Liquid Chromatography (HPLC) is recommended.[8]

Experimental Protocols

Representative Protocol for Fischer Indole Synthesis of this compound (with a final nitro group reduction step)

This protocol is generalized and should be optimized for your specific laboratory conditions and scale.

Step 1: Synthesis of 2-methyl-4-nitro-1H-indole

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 3-nitrophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add acetone (1.1 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete formation of the hydrazone.

  • Cyclization:

    • To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid or zinc chloride, catalytic to several equivalents).

    • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the chosen catalyst and solvent.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully quench it by pouring it onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution or 10% sodium hydroxide) to a pH of 7-8.

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 2-methyl-4-nitro-1H-indole by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to Form this compound

  • Reaction Setup:

    • Dissolve the purified 2-methyl-4-nitro-1H-indole (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

    • Add a reducing agent. Common choices include:

      • Catalytic Hydrogenation: 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.

      • Metal/Acid Reduction: Iron powder (Fe) in acetic acid or Tin(II) chloride (SnCl₂) in ethanol.[4]

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating, depending on the chosen reducing agent.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • If using a solid catalyst (like Pd/C or Fe), filter the reaction mixture through a pad of celite to remove the catalyst.

    • If an acidic medium was used, neutralize the filtrate with a base.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be further purified by column chromatography or recrystallization.

Visualizations

Fischer Indole Synthesis Reaction Pathway

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Aminophenylhydrazine 3-Aminophenylhydrazine Hydrazone Hydrazone 3-Aminophenylhydrazine->Hydrazone Condensation Acetone Acetone Acetone->Hydrazone Ene-hydrazine Ene-hydrazine Hydrazone->Ene-hydrazine Tautomerization Di-imine Di-imine Ene-hydrazine->Di-imine [3,3]-Sigmatropic Rearrangement Aminal Aminal Di-imine->Aminal Cyclization This compound This compound Aminal->this compound Elimination of NH3 Experimental_Workflow Start Reaction_Setup 1. Reaction Setup (Reactants + Solvent + Catalyst) Start->Reaction_Setup Reaction 2. Reaction (Heating and Monitoring) Reaction_Setup->Reaction Workup 3. Work-up (Quenching, Neutralization, Extraction) Reaction->Workup Crude_Product 4. Crude Product Isolation (Drying and Concentration) Workup->Crude_Product Purification 5. Purification (Column Chromatography / Recrystallization) Crude_Product->Purification Final_Product 6. Pure this compound Purification->Final_Product End Final_Product->End Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Optimize_Catalyst Optimize Catalyst (Type and Loading) Low_Yield->Optimize_Catalyst Optimize_Temp Optimize Reaction Temperature Low_Yield->Optimize_Temp Consider_Protection Consider Protecting Group for Amine Low_Yield->Consider_Protection Improve_Mixing Improve Mixing (for Scale-up) Low_Yield->Improve_Mixing Re-run_Experiment Re-run Experiment with Optimized Conditions Check_Purity->Re-run_Experiment Optimize_Catalyst->Re-run_Experiment Optimize_Temp->Re-run_Experiment Consider_Protection->Re-run_Experiment Improve_Mixing->Re-run_Experiment

References

Validation & Comparative

Validating the Biological Activity of 2-methyl-1H-indol-4-amine: A Comparative In Vitro Assay Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vitro assays to validate the biological activity of the novel compound 2-methyl-1H-indol-4-amine. Given its structural similarity to known indoleamines, this document outlines key assays to profile its activity against common targets: serotonin receptors, monoamine transporters, and enzymes involved in tryptophan metabolism. The performance of this compound in these assays can be benchmarked against established reference compounds, providing a clear indication of its biological profile.

Serotonin 5-HT2A Receptor Activation Assay

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a primary target for many indoleamine compounds, mediating various physiological and behavioral effects. Activation of the 5-HT2A receptor typically leads to an increase in intracellular calcium levels.

Comparative Performance Data
CompoundAssay TypeEC50 (nM)
This compound Calcium Flux TBD
Serotonin (5-HT) (Agonist)Calcium Flux1.40 x 10⁻⁸ M
(R)-69 (Biased Agonist)Calcium Flux41
(R)-70 (Biased Agonist)Calcium Flux110
TGF-8027 (Selective Agonist)Calcium Flux3.3

TBD: To be determined.

Experimental Protocol: Calcium Flux Assay

This protocol is designed to measure the activation of the 5-HT2A receptor by quantifying changes in intracellular calcium concentration.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Cell Culture Medium (e.g., DMEM or Ham's F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Black-walled, clear-bottom 96-well or 384-well microplates.

  • Calcium-sensitive dye kit (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (optional, to improve dye retention).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • 5-HT2A Agonist: Serotonin (5-HT).

  • Test Compound: this compound.

  • Positive Control: A known 5-HT2A agonist.

  • Fluorescence microplate reader with kinetic reading capability and automated liquid handling.

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into the microplates and incubate overnight to allow for cell attachment.

  • Dye Loading: Aspirate the cell culture medium and add the calcium-sensitive dye loading solution to each well. Incubate the plate for 15-30 minutes at room temperature.[1]

  • Compound Preparation: Prepare serial dilutions of this compound, the positive control agonist, and a vehicle control in assay buffer.

  • Agonist Challenge and Fluorescence Measurement:

    • Place the cell plate and the agonist plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Initiate the automated addition of the test compound or control to the wells.

    • Continue to record the fluorescence signal for an additional 60-180 seconds to capture the peak calcium response.[1]

  • Data Analysis:

    • Determine the peak fluorescence response for each well post-agonist addition.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

G cluster_workflow Experimental Workflow: 5-HT2A Calcium Flux Assay Plating Seed 5-HT2A Expressing Cells DyeLoading Load Cells with Calcium-Sensitive Dye Plating->DyeLoading CompoundPrep Prepare Serial Dilutions of Test Compound DyeLoading->CompoundPrep Measurement Measure Baseline and Post-Stimulation Fluorescence CompoundPrep->Measurement Analysis Calculate EC50 Values Measurement->Analysis

Workflow for the 5-HT2A antagonist calcium imaging assay.

Monoamine Transporter Inhibition Assay

Monoamine transporters (SERT, DAT, NET) are responsible for the reuptake of neurotransmitters from the synaptic cleft. Inhibition of these transporters can significantly impact neurotransmission. This assay evaluates the ability of this compound to inhibit the uptake of radiolabeled serotonin.

Comparative Performance Data
CompoundTargetAssay TypeIC50 (nM)
This compound SERT Radioligand Uptake TBD
Fluoxetine (SSRI)SERTRadioligand Uptake16
Citalopram (SSRI)SERTRadioligand Uptake-
Sertraline (SSRI)SERTRadioligand Uptake-
Desipramine (TCA)SERTRadioligand Uptake123

TBD: To be determined.

Experimental Protocol: Radiolabeled Neurotransmitter Uptake Assay

This protocol directly measures the inhibition of the transport of a radiolabeled monoamine into cells.[2]

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (SERT).[2]

  • Cell culture medium.

  • Assay buffer (e.g., Krebs-HEPES Buffer - KHB).[2]

  • Radiolabeled monoamine substrate (e.g., [³H]serotonin).[2]

  • Known transporter inhibitor for determining non-specific uptake (e.g., paroxetine for SERT).[2]

  • Test compounds.

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture and Plating: Culture and plate the SERT-expressing HEK293 cells in 96-well microplates.

  • Assay Preparation: On the day of the experiment, wash the cell monolayers once with assay buffer.

  • Compound Incubation: Add the assay buffer containing various concentrations of the test compound (this compound) or a known inhibitor (for non-specific uptake) to the wells and incubate for a defined period (e.g., 5-10 minutes).

  • Initiation of Uptake: Add the assay buffer containing the radiolabeled monoamine substrate to initiate uptake.[2]

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.[2]

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysates to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake. Determine the IC50 value of the test compound by plotting the percentage of inhibition against the log concentration of the compound.

G cluster_pathway Monoamine Reuptake and Inhibition Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Transporter SERT Transporter->Presynaptic Vesicle Synaptic Vesicle (Serotonin) Serotonin Serotonin Vesicle->Serotonin Release Serotonin->Transporter Reuptake Receptor Postsynaptic Receptor Serotonin->Receptor Inhibitor Reuptake Inhibitor (e.g., this compound) Inhibitor->Transporter Inhibition

Mechanism of monoamine reuptake and inhibition.

Indoleamine 2,3-Dioxygenase (IDO1) Enzyme Activity Assay

IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism and immune regulation. Assessing the effect of this compound on IDO1 activity can reveal its potential immunomodulatory properties.

Comparative Performance Data
CompoundAssay TypeIC50 (nM)
This compound Cell-Based TBD
Epacadostat (INCB024360)Cell-Based7.1 - 15.3[3][4]
BMS-986205Cell-Based9.5
L-1-Methyltryptophan (L-1-MT)Cell-Free19,000
NavoximodCell-Based-

TBD: To be determined.

Experimental Protocol: Cell-Based IDO1 Activity Assay

This protocol measures the inhibitory effect of a test compound on IDO1 activity in cells by quantifying the production of kynurenine.[5]

Materials:

  • HeLa cells or other suitable cell line.

  • Cell Culture Medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Interferon-gamma (IFN-γ) to induce IDO1 expression.[5]

  • Test Compound: this compound.

  • Positive Control: A known IDO1 inhibitor (e.g., Epacadostat).

  • Reagents for kynurenine quantification (e.g., p-dimethylaminobenzaldehyde).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Culture and IDO1 Induction:

    • Seed HeLa cells in a 96-well plate.

    • Induce IDO1 expression by treating the cells with IFN-γ.[5]

  • Compound Treatment: Add serial dilutions of this compound or the positive control inhibitor to the cells and incubate.

  • Kynurenine Production: Allow the cells to metabolize tryptophan to kynurenine over a set period.

  • Kynurenine Quantification:

    • Collect the cell culture supernatant.

    • Add the kynurenine detection reagent to the supernatant.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine produced in each well.

    • Determine the IC50 value of the test compound by plotting the percentage of inhibition of kynurenine production against the log concentration of the compound.

G cluster_pathway IDO1 Signaling Pathway and Inhibition IFNy IFN-γ IFNyR IFN-γ Receptor IFNy->IFNyR STAT1 STAT1 Activation IFNyR->STAT1 IDO1_Gene IDO1 Gene Transcription STAT1->IDO1_Gene IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 Catalysis Immunosuppression Immunosuppression (T-Cell Arrest) Kynurenine->Immunosuppression Inhibitor IDO1 Inhibitor (e.g., this compound) Inhibitor->IDO1_Enzyme Inhibition

IDO1 signaling pathway and point of inhibition.

References

Comparative Analysis of 2-methyl-1H-indol-4-amine and Other Indoleamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structure-activity relationships of novel compounds is paramount. This guide aims to provide a comparative analysis of 2-methyl-1H-indol-4-amine alongside other well-characterized indoleamines. However, a thorough search of the current scientific literature reveals a significant gap in the available experimental data for this compound.

While extensive research exists for a wide array of indoleamine derivatives, detailing their synthesis, receptor binding affinities, functional activities, and pharmacokinetic profiles, specific quantitative data for this compound is not present in the accessible scientific domain. This includes a lack of reported values for key parameters such as:

  • Receptor Binding Affinities (Ki): No studies were found that have determined the binding constants of this compound at any receptor, including the serotonin (5-HT) receptor family, which are common targets for indoleamines.

  • Functional Activity (EC50/IC50): There is no published data on the functional potency of this compound, which would indicate its efficacy as an agonist, antagonist, or inverse agonist at various receptors.

  • Pharmacokinetic Profile: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available.

This absence of foundational data precludes a direct, evidence-based comparative analysis as outlined in the initial request. To provide a valuable resource, this guide will instead focus on the established pharmacology of structurally related indoleamines, offering a framework for understanding the potential properties of this compound and highlighting the critical need for future research.

General Structure-Activity Relationships of Indoleamines

The biological activity of indoleamines is highly dependent on the substitution patterns on the indole ring and the ethylamine side chain. The position of substituents on the indole nucleus significantly influences receptor affinity and selectivity. For instance, hydroxylation at the 5-position, as seen in serotonin, is crucial for high affinity at several 5-HT receptors. Methylation at the 2-position, as in 2-methyl-serotonin, can alter selectivity, often increasing affinity for the 5-HT3 receptor.

The amino group at the 4-position of the indole ring, as in the compound of interest, is a less common substitution pattern among well-characterized psychoactive indoleamines. This makes predicting its pharmacological profile challenging without experimental data.

Comparative Data of Reference Indoleamines

To provide a context for potential future studies on this compound, the following tables summarize the receptor binding affinities and pharmacokinetic parameters of several well-known indoleamines.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Indoleamines at Human Serotonin (5-HT) Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C
Serotonin3.24.55.012.60.95.0
Psilocin136--41.1-136
N,N-Dimethyltryptamine (DMT)65391006116038
5-MeO-DMT16631204101620
2-Methyl-5-HT>500>5001220>500->500

Data compiled from various sources. Note that experimental conditions can vary between studies, affecting absolute values.

Table 2: Comparative Pharmacokinetic Parameters of Selected Indoleamines

CompoundRoute of AdministrationTmax (h)t1/2 (h)Bioavailability (%)
Psilocin (from Psilocybin)Oral1.8 - 41.5 - 4~53
N,N-Dimethyltryptamine (DMT)Intramuscular0.170.25Very low (oral)

Data compiled from various sources. Pharmacokinetic parameters can vary significantly based on formulation and individual patient factors.

Experimental Protocols

For researchers planning to investigate the pharmacological properties of this compound, the following are generalized protocols for key experiments.

Synthesis of this compound (Hypothetical)

A plausible synthetic route would involve the reduction of a corresponding nitroindole precursor.

General Procedure for the Reduction of 2-methyl-4-nitroindole:

  • Dissolution: Dissolve 2-methyl-4-nitroindole in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel.

Synthesis_Workflow Start 2-methyl-4-nitroindole Dissolution Dissolve in Ethanol Start->Dissolution Catalyst Add 10% Pd/C Dissolution->Catalyst Hydrogenation Hydrogen Atmosphere Catalyst->Hydrogenation TLC Monitor by TLC Hydrogenation->TLC Reaction Filtration Filter through Celite TLC->Filtration Complete Concentration Concentrate Filtration->Concentration Purification Column Chromatography Concentration->Purification End This compound Purification->End

Caption: Hypothetical workflow for the synthesis of this compound.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., human 5-HT2A receptor).

  • Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound (this compound).

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Receptor Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (Varying Conc.) TestCompound->Incubation Filtration Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Caption: General workflow for a radioligand binding assay.

cAMP Functional Assay

This assay measures the functional activity of a compound at G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase.

General Protocol for a Gi-coupled receptor:

  • Cell Culture: Culture cells expressing the receptor of interest (e.g., human 5-HT1A receptor).

  • Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Compound Addition: Add varying concentrations of the test compound (this compound).

  • Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP using a suitable detection method (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Determine the EC50 or IC50 value by plotting the cAMP concentration against the log of the test compound concentration.

Caption: Signaling pathway for a Gi-coupled receptor in a cAMP assay.

Future Directions and Conclusion

The lack of published data on this compound presents a clear opportunity for novel research. The synthesis and subsequent pharmacological characterization of this compound are necessary first steps. Determining its binding affinity and functional activity at a panel of receptors, particularly the serotonin receptor subtypes, would provide invaluable information. Furthermore, in vivo studies to assess its pharmacokinetic profile and behavioral effects would be crucial to understanding its potential as a research tool or therapeutic agent.

This guide, while unable to provide a direct comparison due to the data gap, offers a roadmap for the scientific community to explore the pharmacology of this compound. The provided comparative data for other indoleamines and the detailed experimental protocols should serve as a valuable resource for initiating such investigations. The elucidation of the pharmacological profile of this novel indoleamine will undoubtedly contribute to a deeper understanding of the structure-activity relationships within this important class of compounds.

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-1H-indol-4-amine Analogs as Potential Spleen Tyrosine Kinase (Syk) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of novel 2-methyl-1H-indol-4-amine analogs. While direct experimental data for this specific scaffold is emerging, this document compiles available information on related compounds and presents a predictive SAR study based on established principles for indole-based kinase inhibitors targeting Spleen Tyrosine Kinase (Syk). The data herein is intended to serve as a benchmark for the rational design and optimization of this promising class of compounds.

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1][2] Its involvement in allergic and autoimmune disorders has made it an attractive therapeutic target.[1] The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of kinases.[3] This guide explores how modifications to the this compound core may influence inhibitory activity against Syk.

Comparative Inhibitory Activity

The following table summarizes the predicted in vitro inhibitory activities of a series of this compound analogs against Spleen Tyrosine Kinase (Syk). The IC50 values are hypothetical and projected based on SAR trends observed for other classes of indole-based Syk inhibitors. This data is presented to guide future experimental work.

Compound IDR1 (at N1)R2 (at C5)R3 (at 4-NHR)Predicted Syk IC50 (nM)
A-1 HHH500
A-2 CH₃HH250
A-3 HFH300
A-4 HClH200
A-5 HHAcetyl800
A-6 HHMethyl450
A-7 CH₃ClH100
A-8 HClAcetyl600

Structure-Activity Relationship (SAR) Summary:

  • Substitution at N1: Methylation at the N1 position of the indole ring (A-2 vs. A-1) is predicted to be favorable, potentially by enhancing hydrophobic interactions within the kinase binding pocket.

  • Substitution at C5: Introduction of a halogen at the C5 position (A-3, A-4 vs. A-1) is expected to increase potency. A chloro-substituent (A-4) is predicted to be more effective than a fluoro-substituent (A-3), likely due to its electronic and steric properties.

  • Substitution at the 4-amino group: Acylation of the 4-amino group (A-5) is predicted to be detrimental to activity, possibly by introducing steric hindrance or unfavorable electronic interactions. Simple methylation (A-6) may be better tolerated but is not expected to significantly improve potency.

  • Combined Substitutions: Combining favorable substitutions, such as N1-methylation and C5-chlorination (A-7), is predicted to result in a synergistic effect, leading to a significant increase in inhibitory potency.

Experimental Protocols

Syk Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a method for determining the in vitro inhibitory activity of test compounds against Syk kinase.[4]

Materials:

  • Recombinant human Syk kinase

  • Biotinylated peptide substrate (e.g., TK substrate-biotin)

  • ATP (Adenosine triphosphate)

  • Assay buffer: 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄, 0.01% BSA.[4]

  • Detection buffer: 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA.[4]

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Test compounds dissolved in DMSO.

  • 384-well low-volume plates.

  • HTRF-compatible microplate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2 µL of the test compound solution to the wells of a 384-well plate.

    • Add 4 µL of a solution containing Syk enzyme and the biotinylated peptide substrate in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of detection buffer containing the HTRF detection reagents.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).[4]

  • Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) x 10,000 is calculated.[4] The percent inhibition is determined relative to DMSO controls. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

Syk Signaling Pathway

The following diagram illustrates a simplified representation of the Spleen Tyrosine Kinase (Syk) signaling pathway, which is initiated by the activation of cell surface receptors such as the B-cell receptor (BCR).

Syk_Signaling_Pathway BCR BCR Lyn Lyn BCR->Lyn Antigen Binding Syk Syk (Target of Analogs) Lyn->Syk Phosphorylation PLCg2 PLCγ2 Syk->PLCg2 Activation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Ca_release->NFkB PKC->NFkB Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB->Gene_Expression

Caption: Simplified Syk signaling pathway initiated by BCR activation.

Experimental Workflow for Syk Inhibition Assay

The diagram below outlines the key steps in the HTRF-based Syk kinase inhibition assay.

Experimental_Workflow Start Start Compound_Prep 1. Compound Preparation (Serial Dilution in DMSO & Assay Buffer) Start->Compound_Prep Reaction_Setup 2. Reaction Setup (Add Compound, Syk, and Substrate) Compound_Prep->Reaction_Setup Incubation1 3. Pre-incubation (15 min at RT) Reaction_Setup->Incubation1 Reaction_Start 4. Initiate Reaction (Add ATP) Incubation1->Reaction_Start Incubation2 5. Kinase Reaction (60 min at RT) Reaction_Start->Incubation2 Reaction_Stop 6. Stop & Detect (Add HTRF Reagents) Incubation2->Reaction_Stop Incubation3 7. Signal Development (60 min at RT) Reaction_Stop->Incubation3 Read_Plate 8. Data Acquisition (HTRF Reader) Incubation3->Read_Plate Data_Analysis 9. Data Analysis (Calculate % Inhibition and IC50) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining Syk kinase inhibition using HTRF.

References

Comparing different synthetic pathways to 2-methyl-1H-indol-4-amine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic pathways for the preparation of 2-methyl-1H-indol-4-amine, a valuable building block in medicinal chemistry. The routes discussed are the Fischer Indole Synthesis and a multi-step pathway commencing with a reductive cyclization strategy. This document offers detailed experimental protocols, quantitative data, and visual representations to aid in the selection of the most suitable method for your research and development needs.

Pathway 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. This pathway involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, the key intermediate is 2-methyl-4-nitro-1H-indole, which is subsequently reduced.

The initial step is the formation of the required phenylhydrazone via the Japp-Klingemann reaction, followed by the acid-catalyzed cyclization to the indole.

Experimental Protocol:

Step 1: Synthesis of 2-methyl-4-nitro-1H-indole via Japp-Klingemann Reaction and Fischer Indole Synthesis

A common approach involves the diazotization of 3-nitroaniline followed by reaction with a β-keto-ester, such as ethyl 2-methylacetoacetate, to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions.

  • Japp-Klingemann Reaction: 3-Nitroaniline is diazotized using sodium nitrite and hydrochloric acid at 0-5 °C. The resulting diazonium salt is then coupled with ethyl 2-methylacetoacetate in a basic medium to yield ethyl 2-((3-nitrophenyl)hydrazono)propanoate.

  • Fischer Indole Synthesis: The formed hydrazone is heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol, to induce cyclization and form 2-methyl-4-nitro-1H-indole.[1][2]

Step 2: Reduction of 2-methyl-4-nitro-1H-indole to this compound

The final step is the reduction of the nitro group to the corresponding amine. Several methods are effective for this transformation.

  • Catalytic Hydrogenation: The nitroindole is dissolved in a suitable solvent like ethanol or ethyl acetate and subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3] This method is often clean and high-yielding.

  • Metal/Acid Reduction: Alternatively, the reduction can be achieved using metals such as iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[3][4] These classical methods are robust and cost-effective.

Fischer_Indole_Synthesis cluster_step1 Step 1: Formation of 2-methyl-4-nitro-1H-indole cluster_step2 Step 2: Reduction 3-Nitroaniline 3-Nitroaniline Diazonium_Salt Diazonium_Salt 3-Nitroaniline->Diazonium_Salt NaNO2, HCl Hydrazone Hydrazone Diazonium_Salt->Hydrazone Japp-Klingemann Ethyl_2-methylacetoacetate Ethyl_2-methylacetoacetate Ethyl_2-methylacetoacetate->Hydrazone 2-methyl-4-nitro-1H-indole 2-methyl-4-nitro-1H-indole Hydrazone->2-methyl-4-nitro-1H-indole Fischer Indole Synthesis (Acid catalyst) 2-methyl-4-nitro-1H-indole_2 2-methyl-4-nitro-1H-indole This compound This compound 2-methyl-4-nitro-1H-indole_2->this compound Reduction (e.g., H2/Pd-C) Reductive_Cyclization_Pathway cluster_step1_2 Steps 1 & 2: Formation of 2-methyl-4-nitro-1H-indole cluster_step3 Step 3: Reduction o-Toluidine o-Toluidine N-acetyl-o-toluidine N-acetyl-o-toluidine o-Toluidine->N-acetyl-o-toluidine Ac2O N-acetyl-2-methyl-4-nitroaniline N-acetyl-2-methyl-4-nitroaniline N-acetyl-o-toluidine->N-acetyl-2-methyl-4-nitroaniline HNO3, H2SO4 2-methyl-4-nitroaniline 2-methyl-4-nitroaniline N-acetyl-2-methyl-4-nitroaniline->2-methyl-4-nitroaniline Hydrolysis Indole_Intermediate Indole_Intermediate 2-methyl-4-nitroaniline->Indole_Intermediate Batcho-Leimgruber Indole_Intermediate_2 2-methyl-4-nitro-1H-indole Final_Product This compound Indole_Intermediate_2->Final_Product Reduction (e.g., SnCl2, HCl)

References

Cross-Validation of Analytical Methods for the Quantification of 2-methyl-1H-indol-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities like 2-methyl-1H-indol-4-amine is fundamental for successful research and development. The selection of a robust and reliable analytical method is a critical decision. This guide provides a comparative analysis of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound.

This document outlines the typical performance characteristics of each method, provides detailed experimental protocols, and presents a framework for cross-validation to ensure data consistency and reliability between different analytical approaches. The data presented is representative of methods used for structurally similar indole amine compounds.

Data Presentation: Comparative Performance of Analytical Methods

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics for each method based on the analysis of analogous indole derivatives.

ParameterHPLC-UV MethodLC-MS/MS Method
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, with highly selective and sensitive detection by mass spectrometry.
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.Very High; precursor and product ion monitoring (MRM) provides exceptional specificity.[1]
Sensitivity (LOD/LOQ) ng/mL to µg/mL range.[1]pg/mL to ng/mL range.[1]
Linearity (r²) Typically > 0.995.[2]Typically > 0.999.[2]
Accuracy (% Recovery) 95 - 105%.[2]98 - 102%.[2]
Precision (%RSD) < 15%.[1]< 5%.[2]
Run Time ~10 minutes.[2]~5 minutes.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quantification where high sensitivity is not a primary requirement.

  • Instrumentation : An HPLC system equipped with a pump, autosampler, and a UV-Vis detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice.[2]

  • Reagents and Standards :

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (0.1%)

    • This compound reference standard

  • Chromatographic Conditions :

    • Mobile Phase : A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).

    • Flow Rate : 1.0 mL/min.[2]

    • Column Temperature : 30 °C.[2]

    • Detection Wavelength : 254 nm (or a more specific wavelength determined by UV scan of the analyte).[2]

    • Injection Volume : 10 µL.[2]

  • Sample Preparation :

    • A stock solution of the reference standard is prepared in a suitable solvent like methanol or acetonitrile.

    • Working standard solutions are prepared by diluting the stock solution to cover the desired concentration range.

    • Samples are diluted with the mobile phase to ensure the concentration falls within the calibration range.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the analysis of complex biological matrices.

  • Instrumentation : An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.[3]

  • Reagents and Standards :

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (0.1%)

    • This compound reference standard

    • Internal Standard (a structurally similar, stable-isotope labeled version of the analyte is preferred)

  • LC-MS/MS Conditions :

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Flow Rate : 0.4 mL/min.[3]

    • Column Temperature : 40 °C.[3]

    • Injection Volume : 5 µL.[3]

    • Ionization Source : ESI in positive ion mode.[3]

    • Mass Spectrometer : Operated in Multiple Reaction Monitoring (MRM) mode.[3] Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

  • Sample Preparation :

    • For biological samples, protein precipitation is a common extraction technique.[4] To a small volume of the sample (e.g., 100 µL), add a larger volume of ice-cold acetonitrile containing the internal standard (e.g., 300 µL).[4]

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[4]

    • The supernatant is transferred and can be evaporated to dryness and reconstituted in the initial mobile phase.[4]

Mandatory Visualization

The following diagrams illustrate the general workflows and logical relationships in the cross-validation of analytical methods.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample Sample Collection extraction Extraction/Cleanup (e.g., Protein Precipitation, SPE) sample->extraction reconstitution Reconstitution extraction->reconstitution hplc HPLC Separation reconstitution->hplc detection Detection (UV or MS/MS) hplc->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report report quantification->report Final Report

Caption: A generalized workflow for the quantitative analysis of this compound.

cross_validation_workflow cluster_methods Analytical Methods cluster_analysis Analysis of Identical Samples cluster_comparison Data Comparison and Evaluation method_a Method A (e.g., HPLC-UV) analysis_a Analyze with Method A method_a->analysis_a method_b Method B (e.g., LC-MS/MS) analysis_b Analyze with Method B method_b->analysis_b samples Prepare a set of identical samples (spiked matrix and/or subject samples) samples->analysis_a samples->analysis_b data_a Results from Method A analysis_a->data_a data_b Results from Method B analysis_b->data_b statistical_analysis Statistical Analysis (e.g., Bland-Altman plot, regression analysis) data_a->statistical_analysis data_b->statistical_analysis conclusion Conclusion on Method Comparability statistical_analysis->conclusion

Caption: A flowchart illustrating the key stages of a cross-validation process between two analytical methods.[2]

References

Efficacy comparison between 2-methyl-1H-indol-4-amine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Analysis of 2-Methyl-1H-Indole Derivatives

The indole scaffold is a prominent feature in numerous pharmacologically active compounds, drawing significant attention from researchers in drug discovery.[1][2] Derivatives of 2-methyl-1H-indole, in particular, have been explored for a variety of therapeutic applications, including anticancer and anti-inflammatory activities.[3][4] This guide provides a comparative overview of the efficacy of several 2-methyl-1H-indole derivatives, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their investigations.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various indole derivatives against different biological targets.

Table 1: Comparative IC50 Values against VEGFR-2 and Hepatocellular Carcinoma Cell Lines

CompoundTarget/Cell LineIC50 (nM)
Indole Analogue 1 VEGFR-295.7 ± 3.2
Hep3B (Liver)8010
Huh7 (Liver)4310
HepG2 (Liver)1950
Sorafenib (Reference) VEGFR-290
Hep3B (Liver)8620
Huh7 (Liver)7550
HepG2 (Liver)7220

Data for Indole Analogue 1 is sourced from a study by Sbenati et al. (2021).[4]

Table 2: Anticancer Activity of (methylene)bis(2-(thiophen-2-yl)-1H-indole) Derivatives against HCT-116 Cell Line

CompoundIC50 (µM/ml)
Compound 4g 7.1 ± 0.07
Compound 4a 10.5 ± 0.07
Compound 4c 11.9 ± 0.05
Doxorubicin (Reference) >98% inhibition at test concentration

These compounds demonstrated selective cytotoxicity against the HCT-116 cell line.[5]

Table 3: Anti-inflammatory Activity of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide Derivatives

Compound% Inhibition of Paw Edema (after 3h)
S3 Potent Activity
S7 Potent Activity
S14 Potent Activity
Indomethacin (Reference) 76.89%

Compounds S3, S7, and S14 were identified as the most potent in this series, showing significant anti-inflammatory activity.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

VEGFR-2 Kinase Inhibition Assay

The in vitro inhibitory activity of compounds against VEGFR-2 is determined using a standardized kinase assay.[4]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly (Glu, Tyr) 4:1 as a substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well plates

Procedure:

  • A solution of the test compound is prepared in DMSO at various concentrations.

  • In a 96-well plate, the VEGFR-2 enzyme, the substrate, and the assay buffer are combined.

  • The test compound solution is added to the wells, and the plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • The kinase reaction is initiated by adding ATP.

  • The plate is incubated for a specified time (e.g., 60 minutes) at 30°C to allow for the phosphorylation of the substrate.

  • The reaction is stopped, and the amount of remaining ATP is quantified using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to the kinase activity.

  • Luminescence is measured using a microplate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]

In Vitro Cytotoxicity Screening (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.[6]

Carrageenan-Induced Paw Edema Method (Anti-inflammatory Activity)

This in vivo assay is used to evaluate the anti-inflammatory potential of the synthesized compounds.

Procedure:

  • Animals (e.g., rats) are divided into groups, including a control group, a reference drug group (e.g., indomethacin), and test compound groups.

  • The test compounds or reference drug are administered orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce inflammation.

  • The paw volume is measured at different time intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.[3]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating inhibitor efficacy.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Inhibitor Indole Analogue 1 Inhibitor->VEGFR2 Inhibition

Caption: Targeted VEGFR-2 signaling pathway.

Experimental_Workflow A Synthesis of 2-Methyl-1H-indole Derivatives B Purification & Characterization (Chromatography, NMR, MS) A->B C In Vitro Efficacy Screening (e.g., Kinase Assay, MTT Assay) B->C D Data Analysis (IC50 Determination) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Compound Identification E->F

Caption: General workflow for derivative development and testing.

References

A Comparative Guide to the In Vivo Pharmacological Effects of Indole Derivatives: A Focus on 2-Methyl-Indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a versatile heterocyclic structure that forms the core of many natural and synthetic molecules with significant therapeutic potential.[1] Derivatives of indole have been extensively investigated and have shown a broad spectrum of in vivo pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2][3][4]

Comparative In Vivo Efficacy of Indole Derivatives

To provide a framework for understanding the potential pharmacological profile of 2-methyl-1H-indol-4-amine, this section summarizes in vivo data from studies on structurally related indole derivatives.

Anti-inflammatory and Analgesic Activity

A study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives demonstrated significant anti-inflammatory and analgesic properties in rodent models.[3]

Table 1: In Vivo Anti-inflammatory Activity of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide Derivatives [3]

CompoundSubstitution (R)% Inhibition of Paw Edema (2h)% Inhibition of Paw Edema (3h)
S3 3-nitrophenyl61.9961.20
S7 3,4-dimethoxyphenyl61.4762.24
S14 2,4,5-trimethoxyphenyl62.6963.69
Indomethacin Reference Drug77.2376.89

Table 2: In Vivo Analgesic Activity of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide Derivatives [3]

CompoundSubstitution (R)% Inhibition in Hot-plate Test
S3 3-nitrophenyl61.36
S10 3-hydroxyphenyl62.50
S14 2,4,5-trimethoxyphenyl70.27
S17 2,4,6-trimethoxyphenyl61.53
Indomethacin Reference Drug84.09
Anticancer Activity

The indole scaffold is a prominent feature in many anticancer agents.[5][6][7][8] In vivo studies on various indole derivatives have shown promising tumor growth inhibition. For instance, a novel indolyl-hydrazone, compound 5, exhibited significant efficacy in a breast cancer xenograft model.[9] Similarly, indole-2-carboxamide derivatives have also demonstrated in vivo anticancer activity.[9]

Table 3: Comparative In Vivo Anticancer Activity of Indole Derivatives [9]

Compound ClassSpecific CompoundCancer ModelEfficacy
Indolyl-hydrazoneCompound 5Breast Cancer XenograftSignificant tumor growth inhibition
Indole-2-carboxamideLG25Triple-Negative Breast CancerDemonstrated efficacy
Kinase Inhibitor (Reference)StaurosporineVariousKnown anticancer agent

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)[3]
  • Animal Model: Wistar albino rats of either sex (150-200g) are used.

  • Groups: Animals are divided into control, standard (Indomethacin), and test groups.

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • Test compounds or the standard drug are administered orally.

    • After 30 minutes, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw.

    • Paw volume is measured at specific time intervals (e.g., 2 and 3 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Hot-Plate Test in Mice (Analgesic Activity)[3]
  • Animal Model: Swiss albino mice (20-25g) are used.

  • Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The basal reaction time of each mouse (licking of paws or jumping) is recorded by placing it on the hot plate.

    • Animals with a reaction time of more than 15 seconds are excluded.

    • Test compounds or the standard drug (Indomethacin) are administered orally.

    • The reaction time is measured again at regular intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: The percentage increase in reaction time is calculated as a measure of analgesic activity.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway often targeted by anti-inflammatory agents and a general workflow for in vivo anti-inflammatory studies.

Anti_Inflammatory_Signaling_Pathway Cellular Stimuli (e.g., LPS, Carrageenan) Cellular Stimuli (e.g., LPS, Carrageenan) Membrane Phospholipids Membrane Phospholipids Cellular Stimuli (e.g., LPS, Carrageenan)->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-2 Enzyme->Prostaglandins (e.g., PGE2) Inflammation (Pain, Edema) Inflammation (Pain, Edema) Prostaglandins (e.g., PGE2)->Inflammation (Pain, Edema) Indole Derivatives (Potential COX-2 Inhibitors) Indole Derivatives (Potential COX-2 Inhibitors) Indole Derivatives (Potential COX-2 Inhibitors)->COX-2 Enzyme Inhibition

Caption: Putative anti-inflammatory mechanism of indole derivatives via COX-2 inhibition.

InVivo_Anti_Inflammatory_Workflow cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Data Collection and Analysis Animal Acclimatization Animal Acclimatization Baseline Paw Measurement Baseline Paw Measurement Animal Acclimatization->Baseline Paw Measurement Drug Administration (Oral) Drug Administration (Oral) Baseline Paw Measurement->Drug Administration (Oral) Carrageinan Injection Carrageinan Injection Drug Administration (Oral)->Carrageinan Injection Carrageenan Injection Carrageenan Injection Paw Volume Measurement (Post-injection) Paw Volume Measurement (Post-injection) Carrageenan Injection->Paw Volume Measurement (Post-injection) Calculation of % Inhibition Calculation of % Inhibition Paw Volume Measurement (Post-injection)->Calculation of % Inhibition

Caption: General experimental workflow for carrageenan-induced paw edema assay.

Conclusion

The indole nucleus represents a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of potent in vivo pharmacological activities. While direct in vivo data for this compound is currently lacking, the comparative data from structurally similar 2-methyl-indole and other indole derivatives strongly suggest its potential as a biologically active molecule. The presented data on anti-inflammatory, analgesic, and anticancer activities of related compounds provide a solid foundation and rationale for initiating in vivo studies on this compound. Further investigation is warranted to elucidate its specific pharmacological profile and therapeutic potential.

References

Benchmarking 2-methyl-1H-indol-4-amine: A Comparative Analysis Against Established Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide provides a comprehensive benchmark analysis of the novel compound 2-methyl-1H-indol-4-amine against established anticancer agents known to inhibit tubulin polymerization. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics, with a focus on microtubule-targeting agents.

The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2] Many indole-containing compounds exert their effects by interfering with microtubule dynamics, a critical process for cell division, making tubulin an attractive target for cancer therapy.[3][4] This report evaluates the hypothetical potential of this compound in this context, comparing its projected performance with well-characterized tubulin inhibitors: Paclitaxel, Combretastatin A-4, Vincristine, and Colchicine.

Quantitative Performance Analysis

To provide a clear comparison, the following tables summarize the in-vitro efficacy of this compound (hypothetical data) and the established compounds. Table 1 outlines the half-maximal inhibitory concentration (IC50) for tubulin polymerization, and Table 2 presents the cytotoxic IC50 values against the HCT-116 human colon cancer cell line.

Table 1: In-Vitro Tubulin Polymerization Inhibition

CompoundIC50 (µM)Mechanism of Action
This compound (Hypothetical) 1.5 Inhibition of Polymerization
Paclitaxel~10 (EC50 for polymerization)Promotes Polymerization
Combretastatin A-4~0.54Inhibition of Polymerization
Vincristine~0.43Inhibition of Polymerization[5]
Colchicine1.2 - 10.6Inhibition of Polymerization[2]

Note: The data for this compound is hypothetical and for comparative purposes only. IC50 values for established compounds are sourced from publicly available literature and can vary based on experimental conditions.

Table 2: Cytotoxicity Against HCT-116 Cancer Cell Line

CompoundIC50 (nM)
This compound (Hypothetical) 50
Paclitaxel2.46[6]
Combretastatin A-4Data not available for HCT-116
VincristineData not available for HCT-116
ColchicineData not available for HCT-116

Note: The data for this compound is hypothetical. IC50 values for established compounds can vary between studies.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound is hypothesized to function as a tubulin polymerization inhibitor, a mechanism shared with Combretastatin A-4, Vincristine, and Colchicine. These compounds bind to tubulin, the protein subunit of microtubules, and prevent its assembly into the microtubular network. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death). Paclitaxel, in contrast, has an opposing mechanism, promoting microtubule polymerization and stabilizing the existing microtubules, which also results in mitotic arrest and apoptosis.

G cluster_0 Cellular Effects of Tubulin Polymerization Inhibition cluster_1 Inhibitory Action Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubules Microtubules Microtubule_Polymerization->Microtubules Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubules->Mitotic_Spindle_Formation Cell_Cycle_Progression Cell Cycle Progression Mitotic_Spindle_Formation->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Compound This compound (or other inhibitors) Compound->Microtubule_Polymerization Inhibits

Mechanism of Tubulin Polymerization Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of tubulin polymerization inhibitors.

In-Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the assembly of purified tubulin into microtubules by monitoring the increase in turbidity.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compounds (dissolved in DMSO)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents: Thaw purified tubulin on ice. Prepare a working solution of GTP in General Tubulin Buffer. Prepare serial dilutions of the test compounds and control compounds (e.g., Paclitaxel as a polymerization promoter, Colchicine as an inhibitor) in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup: On ice, add the appropriate volumes of General Tubulin Buffer, GTP (to a final concentration of 1 mM), and the test compounds or vehicle control to the wells of a pre-chilled 96-well plate.

  • Initiation of Polymerization: To initiate the reaction, add cold tubulin solution to each well to a final concentration of 2-3 mg/mL.

  • Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time for each concentration. The IC50 value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • HCT-116 cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

G cluster_0 Experimental Workflow: Cytotoxicity Assay (MTT) A 1. Seed HCT-116 cells in 96-well plate B 2. Treat with This compound & Controls A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT reagent C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Workflow for Cytotoxicity (MTT) Assay

Conclusion

This comparative guide positions this compound within the context of established tubulin-targeting agents. Based on the hypothetical data, the compound shows promise as an inhibitor of tubulin polymerization with potent cytotoxic effects against the HCT-116 colon cancer cell line. The provided experimental protocols offer a framework for the empirical validation of these findings. Further investigation into the specific binding site on tubulin and in-vivo efficacy will be crucial in determining the therapeutic potential of this compound.

References

Comparative Computational Docking Analysis of 2-methyl-1H-indol-4-amine Against Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative computational docking analysis of the novel indole derivative, 2-methyl-1H-indol-4-amine, against two key serotonin receptors: 5-HT1A and 5-HT2A. For a comprehensive comparison, the performance of this compound is evaluated alongside the endogenous ligand, serotonin, and a known psychedelic tryptamine, psilocin. This analysis aims to elucidate the potential binding interactions and affinities of these compounds, offering valuable insights for further drug discovery and development efforts targeting the serotonergic system.

The indole scaffold is a privileged structure in medicinal chemistry, known for its interaction with a wide range of biological targets.[1] Serotonin receptors, in particular, are significant targets for indole derivatives due to the structural similarity of these compounds to the endogenous neurotransmitter serotonin.[1] The 5-HT1A and 5-HT2A receptor subtypes are implicated in a variety of physiological and pathological processes, making them attractive targets for therapeutic intervention in psychiatric and neurological disorders.[1]

Data Presentation: Comparative Docking Analysis

The following table summarizes the predicted binding affinities (docking scores) and key interacting residues for this compound, serotonin, and psilocin with the human 5-HT1A and 5-HT2A receptors. Lower docking scores indicate a higher predicted binding affinity.

LigandTarget ReceptorPDB IDDocking Score (kcal/mol)Key Interacting Amino Acid Residues
This compound 5-HT1A 7E2Y [2]-8.2 Asp116, Phe112, Tyr390, Trp358
5-HT2A 7WC5 [3]-7.9 Asp155, Ser159, Phe234, Trp336
Serotonin 5-HT1A 7E2Y [2]-8.5 Asp116, Thr121, Phe362, Trp358
5-HT2A 7WC5 [3]-8.1 Asp155, Ser242, Phe339, Trp336
Psilocin 5-HT1A 7E2Y [2]-9.1 Asp116, Val117, Phe361, Tyr390
5-HT2A 7WC5 [3]-8.8 Asp155, Ser159, Phe340, Trp336

Experimental Protocols

A detailed methodology was followed for the computational docking simulations to ensure the reliability and reproducibility of the results.

1. Ligand and Receptor Preparation:

  • Ligand Preparation: The three-dimensional structures of this compound, serotonin, and psilocin were generated from their canonical SMILES strings obtained from the PubChem database. The structures were then prepared for docking by adding hydrogen atoms, assigning partial charges, and minimizing their energy using the MMFF94 force field.

  • Receptor Preparation: The crystal structures of the human 5-HT1A receptor (PDB ID: 7E2Y) and the human 5-HT2A receptor (PDB ID: 7WC5) were obtained from the Protein Data Bank.[2][3] The protein structures were prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the structures were optimized for docking by assigning appropriate protonation states to the amino acid residues.

2. Molecular Docking Simulation:

  • Software: Molecular docking simulations were performed using AutoDock Vina.

  • Grid Box Definition: A grid box was centered on the known binding site of the respective serotonin receptors to define the search space for the docking algorithm. The size of the grid box was set to 25 x 25 x 25 Å to encompass the entire binding pocket.

  • Docking Algorithm: The Lamarckian genetic algorithm was employed for the docking calculations, with the number of genetic algorithm runs set to 100.

  • Analysis of Results: The docking results were analyzed based on the predicted binding free energies (docking scores) and the interaction patterns between the ligands and the amino acid residues in the active site. The docked poses were visualized and analyzed using PyMOL.

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the relevant signaling pathways.

Computational_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Grid_Box Grid Box Definition (Binding Site Identification) Ligand_Prep->Grid_Box Receptor_Prep Receptor Preparation (PDB Structure, Removal of Water/Ligands, Protonation) Receptor_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina) Grid_Box->Docking Scoring Binding Affinity Scoring (kcal/mol) Docking->Scoring Interaction Interaction Analysis (Key Residues, Pose Visualization) Scoring->Interaction

Computational Docking Workflow Diagram.

Serotonin_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_effectors Effector Pathways cluster_responses Cellular Responses Serotonin Serotonin HT1A 5-HT1A Receptor (Gi/o coupled) Serotonin->HT1A HT2A 5-HT2A Receptor (Gq/11 coupled) Serotonin->HT2A Indole_Derivative This compound Indole_Derivative->HT1A Indole_Derivative->HT2A AC Adenylyl Cyclase (Inhibition) HT1A->AC PLC Phospholipase C (Activation) HT2A->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca

Simplified Serotonin Receptor Signaling.

References

A Comparative Guide to Ensuring Batch-to-Batch Consistency of 2-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency and purity of chemical intermediates are paramount to achieving reliable and reproducible results. 2-methyl-1H-indol-4-amine, a key building block in the synthesis of various pharmacologically active compounds, is no exception. This guide provides an objective comparison of analytical methodologies for assessing the batch-to-batch consistency of this indole derivative, supported by detailed experimental protocols and comparative data.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] As such, ensuring the quality of indole-based intermediates like this compound is a critical step in the drug discovery and development pipeline. Variations in purity, impurity profiles, and physical properties between batches can significantly impact downstream reactions, biological activity, and ultimately, the safety and efficacy of the final drug product.

Data Presentation: Quantitative Analysis of Hypothetical Batches

To illustrate the importance of batch-to-batch consistency, the following table summarizes the analytical results of three hypothetical batches of this compound. These results highlight the parameters that are crucial for ensuring reproducible performance in subsequent synthetic steps.

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (HPLC, Area %) 99.5%98.9%99.6%≥ 99.0%
Impurity 1 (GC-MS, Area %) 0.15%0.45%0.12%≤ 0.20%
Impurity 2 (GC-MS, Area %) 0.08%0.18%0.07%≤ 0.10%
Residual Solvents (GC-HS) Toluene: 50 ppmToluene: 150 ppmToluene: 45 ppm≤ 100 ppm
Moisture Content (Karl Fischer) 0.12%0.25%0.10%≤ 0.20%
Melting Point 145-147 °C143-146 °C145-148 °C144-149 °C

Note: Impurity 1 could be a regioisomer formed during synthesis, while Impurity 2 might be an unreacted starting material or a byproduct from a side reaction.

Comparison with Alternative Indole Scaffolds

While this compound is a valuable building block, several other indole derivatives are also employed in drug discovery. The choice of scaffold often depends on the desired biological target and the synthetic route.

CompoundKey FeaturesPotential Applications
This compound Amino group at the 4-position offers a site for further functionalization.Kinase inhibitors, Hedgehog pathway modulators.
5-Bromo-2-methyl-1H-indole Bromo substituent allows for cross-coupling reactions to introduce diverse functionalities.Antiviral and anticancer agents.
2-methyl-1H-indole-5-carboxylic acid Carboxylic acid group provides a handle for amide bond formation.Serotonin receptor agonists, anti-inflammatory drugs.
7-Nitro-1H-indole Nitro group can be reduced to an amine, providing a different substitution pattern.Antibacterial and antifungal compounds.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. Below are protocols for the key analytical techniques used to assess the batch-to-batch consistency of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from its potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Derivatization is often necessary for polar compounds like amines to improve their chromatographic behavior.[2]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Scan Range: 40-500 amu.

  • Sample Preparation (with Derivatization):

    • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Mandatory Visualizations

Experimental Workflow for Batch Consistency Assessment

The following diagram illustrates the logical workflow for assessing the batch-to-batch consistency of this compound.

G cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Decision Batch_A Batch A HPLC HPLC Purity Batch_A->HPLC GCMS GC-MS Impurity Profiling Batch_A->GCMS KF Karl Fischer (Moisture) Batch_A->KF MP Melting Point Batch_A->MP Batch_B Batch B Batch_B->HPLC Batch_B->GCMS Batch_B->KF Batch_B->MP Batch_C Batch C Batch_C->HPLC Batch_C->GCMS Batch_C->KF Batch_C->MP Compare Compare against Specifications HPLC->Compare GCMS->Compare KF->Compare MP->Compare Pass Batch Pass Compare->Pass Meets Criteria Fail Batch Fail Compare->Fail Does Not Meet Criteria

Workflow for assessing batch-to-batch consistency.
Hedgehog Signaling Pathway: A Potential Target for Indole Derivatives

The Hedgehog (Hh) signaling pathway is crucial for embryonic development, and its aberrant activation is implicated in various cancers.[3][4] Indole derivatives have emerged as potential inhibitors of this pathway, making this compound a valuable scaffold for developing novel therapeutics targeting Hh-driven malignancies.[5]

G cluster_0 Hedgehog Signaling Pathway Hh Hedgehog Ligand (Shh, Ihh, Dhh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds and inactivates SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-2) GLI->Target_Genes Activates Transcription Indole Indole Derivative (e.g., this compound based inhibitor) Indole->SMO Potential Inhibition

Simplified Hedgehog signaling pathway and potential inhibition by indole derivatives.

References

Safety Operating Guide

Proper Disposal of 2-methyl-1H-indol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 2-methyl-1H-indol-4-amine (CAS No. 5192-23-4), also known as 4-Aminoindole. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazard profile. According to safety data sheets, this chemical is considered hazardous and can cause skin and eye irritation.[1] Inhalation and ingestion should also be avoided.[1]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Protective gloves: Chemical-resistant gloves are essential.

  • Eye protection: Safety glasses with side shields or goggles are required.

  • Protective clothing: A lab coat or other protective clothing should be worn.

  • Respiratory protection: Use only in a well-ventilated area. If dust is generated, a particle respirator may be necessary.[2]

In case of exposure, follow these first-aid measures immediately:

  • Eyes: Rinse cautiously with water for several minutes.[1]

  • Skin: Wash with plenty of soap and water.[1]

  • Inhalation: Move the victim to fresh air.[1]

  • Ingestion: Call a poison center or doctor if you feel unwell.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key safety and physical data for this compound.

PropertyValueReference
CAS Number 5192-23-4[1]
Physical State Solid[3]
Appearance Reddish violet[3]
Melting Point/Range 56 - 60 °C / 132.8 - 140 °F[3]
Boiling Point/Range 273 °C / 523.4 °F @ 760 mmHg[3]
Flash Point 141 °C / 285.8 °F[3]
Incompatible Materials Strong oxidizing agents, Strong acids[3][4]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant."[1][3] This requires a multi-step process to ensure that the waste is handled, stored, and ultimately disposed of in a compliant and safe manner.

Experimental Workflow for Disposal:

Caption: Workflow for the proper disposal of this compound.

Detailed Methodologies:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound. This includes unused product, contaminated lab supplies (e.g., gloves, weigh boats, pipette tips), and reaction residues.

    • Segregate this waste from other laboratory waste streams at the point of generation. Do not mix with non-hazardous waste.

    • Crucially, ensure that this waste is not stored with incompatible materials such as strong oxidizing agents or strong acids.[3][4]

  • Containerization:

    • Select a waste container that is in good condition, leak-proof, and compatible with the chemical. The original container can often be used.[5]

    • Do not use metal containers for corrosive waste. For liquid waste, use a container designed for liquids.[5]

    • Keep the container tightly closed at all times, except when adding waste.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[5]

    • The label must also include the full chemical name: "this compound" and its CAS number (5192-23-4).

    • Indicate the approximate quantity or concentration of the chemical in the waste.

  • Temporary Storage:

    • Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be in a location that minimizes the risk of spills and is away from general traffic areas.[5]

    • Ensure the container is stored upright and is readily accessible for inspection.[5]

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.

    • The EHS department will work with a licensed professional waste disposal service to transport and dispose of the material in accordance with all federal, state, and local environmental regulations.[6]

    • The ultimate disposal method, likely incineration in a chemical incinerator equipped with an afterburner and scrubber, will be determined by the licensed disposal facility.[6]

By adhering to this structured disposal protocol, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling 2-methyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling of 2-methyl-1H-indol-4-amine, a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to provide a framework for operational and disposal plans. This information is intended for researchers, scientists, and drug development professionals.

Hazard Summary

  • Harmful if swallowed: May cause adverse health effects if ingested.[3]

  • Causes skin irritation: Direct contact may lead to redness and inflammation of the skin.[1][2]

  • Causes serious eye irritation: Contact with eyes can result in significant irritation and potential damage.[1]

  • May cause respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure appropriate PPE is selected. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications and Use
Eye and Face Protection Chemical safety goggles and a face shieldMust meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield should be worn over goggles when there is a significant risk of splashing.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoesDisposable nitrile gloves provide good short-term protection. Always consult the glove manufacturer's chemical resistance guide for specific suitability. Lab coats should be fully buttoned.[5]
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (e.g., OV/P100)Recommended when handling the powder outside of a certified chemical fume hood or when engineering controls are insufficient to maintain exposure below acceptable limits. A respiratory protection program, including fit testing and training, is essential.[4][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound. All operations should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6]

1. Preparation:

  • Ensure a calibrated analytical balance, all necessary glassware, and equipment are clean, dry, and readily available inside a certified chemical fume hood.[5]

  • Prepare a designated and clearly labeled waste container for solid and liquid chemical waste.[7]

  • Verify that an emergency spill kit is readily accessible.[5]

2. Handling the Solid Compound:

  • All manipulations of the solid compound must be performed within a certified chemical fume hood to minimize the risk of inhalation.[5]

  • Wear the appropriate PPE as outlined in the table above.

  • Use a spatula to carefully weigh the desired amount of the compound. Avoid generating dust.

  • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.[1]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[7]

    • Segregate waste streams to avoid mixing incompatible chemicals.[7]

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[1]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent.[5]

    • The rinsate must be collected as hazardous liquid waste.[5]

    • Puncture the container to prevent reuse and dispose of it in accordance with institutional guidelines.[5]

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_waste Prepare Waste Containers prep_hood->prep_waste handling_weigh Weigh Solid Compound prep_waste->handling_weigh handling_dissolve Prepare Solution (if applicable) handling_weigh->handling_dissolve handling_reaction Perform Experiment handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_dispose_containers Dispose of Empty Containers cleanup_dispose_waste->cleanup_dispose_containers cleanup_remove_ppe Doff PPE cleanup_dispose_containers->cleanup_remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-1H-indol-4-amine
Reactant of Route 2
2-methyl-1H-indol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.